Conopressin S
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C41H73N17O10S2 |
|---|---|
Peso molecular |
1028.3 g/mol |
Nombre IUPAC |
(2S)-1-[(7S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13,16-bis[(2S)-butan-2-yl]-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C41H73N17O10S2/c1-5-20(3)30-37(66)53-24(11-8-14-50-41(47)48)34(63)54-25(16-28(43)59)35(64)55-26(19-70-69-18-22(42)32(61)56-31(21(4)6-2)38(67)57-30)39(68)58-15-9-12-27(58)36(65)52-23(10-7-13-49-40(45)46)33(62)51-17-29(44)60/h20-27,30-31H,5-19,42H2,1-4H3,(H2,43,59)(H2,44,60)(H,51,62)(H,52,65)(H,53,66)(H,54,63)(H,55,64)(H,56,61)(H,57,67)(H4,45,46,49)(H4,47,48,50)/t20-,21-,22-,23-,24?,25-,26?,27-,30-,31-/m0/s1 |
Clave InChI |
VXIFAUSRCYILTD-CESJKDEXSA-N |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Origin and Discovery of Arg-Conopressin S in Conus striatus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the origin, discovery, and biochemical characteristics of Arg-Conopressin S, a neuroactive peptide isolated from the venom of the marine cone snail, Conus striatus. This document details the initial discovery, experimental protocols for its isolation and characterization, and its relationship to the vasopressin/oxytocin (B344502) family of peptides.
Introduction: The Venomous Arsenal of Conus striatus
The genus Conus comprises over 800 species of predatory marine snails, each utilizing a sophisticated venom apparatus to capture prey and for defense.[1] These venoms are complex cocktails of hundreds of unique, disulfide-rich peptides known as conotoxins.[2] Conotoxins are renowned for their high potency and specificity for a wide range of molecular targets, including ion channels, receptors, and transporters in the nervous systems of their prey.[1]
Conus striatus, a fish-hunting species, possesses a particularly complex venom that has been the subject of extensive research for decades.[3] Its venom contains a variety of conotoxins, including α-conotoxins, μ-conotoxins, and δ-conotoxins.[3] In addition to these well-characterized families, the venom also contains disulfide-poor peptides, which, although less abundant, target critical membrane receptors like G-protein coupled receptors (GPCRs).[4] Among these is Arg-Conopressin S, a member of the vasopressin/oxytocin peptide superfamily.[4][5]
Discovery and Origin of Arg-Conopressin S
Arg-Conopressin S was first isolated and characterized in 1987 from the venom of the piscivorous (fish-hunting) cone snail, Conus striatus.[4] Its discovery, along with Lys-Conopressin-G from Conus geographus, marked the first biochemical characterization of invertebrate members of the vasopressin/oxytocin peptide family.[4] The initial isolation was guided by bioassay-driven fractionation, where intracerebral injections of venom fractions into mice induced a distinct and intense "scratching" and grooming behavior, an effect similar to that caused by vertebrate neurohypophysial hormones.[6] This biological activity suggested the presence of peptides acting on a common receptor in the brain, leading to their targeted purification.[4]
Biochemical Characterization
Arg-Conopressin S is a nonapeptide with the following primary amino acid sequence:
Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH₂ [7]
It features a single disulfide bond between the two cysteine residues at positions 1 and 6, forming a six-membered cyclic ring, with a three-residue C-terminal tail.[6] A notable feature of Conopressin-S and its counterpart Conopressin-G is the presence of a positively charged Arginine residue at position 4, a characteristic not found in vertebrate vasopressin or oxytocin but observed in other invertebrate analogs like cephalotocin.[4] The C-terminus is amidated, a common post-translational modification in bioactive peptides.
Pharmacology and Mechanism of Action
Arg-Conopressin S is a ligand for the vasopressin/oxytocin family of G-protein coupled receptors (GPCRs).[4][7] This family in mammals includes three vasopressin receptor subtypes (V1a, V1b, V2) and the oxytocin receptor (OTR).[6] These receptors are involved in a wide array of physiological processes.
Receptor Binding and Activity
While Arg-Conopressin S was hypothesized to act as an agonist at vasopressin/oxytocin receptors based on its behavioral effects in mice, detailed quantitative data on its binding affinities (Kᵢ) and functional potencies (EC₅₀) at specific human receptor subtypes are not extensively documented in the available literature.[4] However, the pharmacology of related conopressins and the general signaling mechanisms of their target receptors are well-characterized.
Table 1: Sequence Comparison of Selected Vasopressin/Oxytocin Family Peptides
| Peptide Name | Sequence | Species of Origin |
| Arg-Conopressin S | CIIRNCPRG-NH₂ | Conus striatus |
| Lys-Conopressin G | CFIRNCPKG-NH₂ | Conus geographus |
| Conopressin T | CYIQNCLRV-NH₂ | Conus tulipa |
| Arginine Vasopressin (AVP) | CYFQNCPRG-NH₂ | Mammals |
| Oxytocin (OT) | CYIQNCPL G-NH₂ | Mammals |
Signaling Pathways
Upon binding, vasopressin/oxytocin receptors activate distinct intracellular signaling cascades mediated by heterotrimeric G-proteins.
-
V1a, V1b, and Oxytocin Receptors (Gq/11 Pathway): These receptors primarily couple to Gαq/11 proteins. Activation of this pathway stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. The subsequent rise in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), leading to various cellular responses.
-
V2 Receptor (Gs Pathway): The V2 receptor primarily couples to Gαs proteins. This interaction activates Adenylyl Cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit specific cellular effects, most notably the regulation of water reabsorption in the kidneys.
Experimental Protocols
The following sections describe the generalized methodologies used for the isolation, purification, and sequencing of conopeptides like Arg-Conopressin S from Conus venom, based on established practices in the field.
Venom Extraction and Preparation
-
Specimen Collection: Specimens of Conus striatus are collected from their native marine habitat.
-
Venom Duct Dissection: The snail shell is carefully cracked, and the venom duct is dissected from the soft body.[8][9]
-
Crude Venom Extraction: The dissected venom ducts are homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂).[8][9] Alternatively, venom can be "milked" from live specimens.
-
Sonication and Centrifugation: The homogenate is sonicated on ice to lyse cells and release venom components. The mixture is then centrifuged at high speed (e.g., 4000 rpm for 10 minutes) to pellet cellular debris.[8][9]
-
Supernatant Collection: The resulting supernatant, containing the crude venom extract, is carefully collected and can be lyophilized for long-term storage at -20°C.[9]
Peptide Purification
Purification of individual peptides from the complex venom mixture is typically a multi-step process involving chromatography.
-
Size-Exclusion Chromatography (Initial Fractionation): The crude venom extract is first fractionated based on molecular size using a gel filtration column (e.g., Sephadex G-25). The column is eluted with a suitable buffer (e.g., 50 mM Tris-HCl), and fractions are collected.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions showing the desired biological activity (e.g., scratching behavior in mice) are further purified using RP-HPLC on a C₁₈ column.[2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in 90% acetonitrile/water.
-
Gradient: A linear gradient of increasing Mobile Phase B is used to elute peptides based on their hydrophobicity. For example, a gradient from 0% to 60% B over 60 minutes.
-
Detection: Peptides are detected by their absorbance at 214 nm or 280 nm.
-
-
Iterative Purification: Multiple rounds of RP-HPLC, potentially using different gradient profiles or column chemistries, are performed until the peptide is purified to homogeneity, as confirmed by a single symmetrical peak in the chromatogram.
Structural Characterization
-
Mass Spectrometry: The molecular weight of the purified peptide is determined using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its purity and obtain an accurate mass.
-
Amino Acid Sequencing (Edman Degradation): The primary sequence of the purified peptide is determined using automated Edman degradation.[2]
-
Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-derivatized amino acid is selectively cleaved from the peptide chain under acidic conditions, forming a thiazolinone derivative.
-
Conversion and Identification: The thiazolinone derivative is converted to the more stable phenylthiohydantoin (PTH)-amino acid, which is then identified using HPLC by comparing its retention time to known standards.
-
Cycling: The process is repeated for the new N-terminus of the shortened peptide, allowing for sequential determination of the amino acid sequence.
-
Conclusion
The discovery of Arg-Conopressin S in Conus striatus was a significant finding, expanding the known phylogenetic distribution of vasopressin/oxytocin-like peptides to invertebrates and highlighting the chemical diversity within cone snail venoms. While its precise physiological role in envenomation remains a topic of investigation, its action on conserved neurohormonal receptors makes it and other conopressins valuable pharmacological tools. Further studies to fully elucidate the receptor binding profile and functional activity of Arg-Conopressin S could provide new insights into the structure-activity relationships of vasopressin/oxytocin receptor ligands and may guide the design of novel therapeutics targeting these important physiological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Exploring bioactive peptides from natural sources for oxytocin and vasopressin drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qyaobio.com [qyaobio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Endogenous Function of Conopressin S in Mollusks: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conopressin S, a member of the vasopressin/oxytocin superfamily of neuropeptides, plays a crucial role in regulating a variety of physiological and behavioral processes in mollusks. This technical guide provides an in-depth overview of the endogenous functions of this compound, with a particular focus on its roles in reproduction, neuromodulation, and other behaviors. Detailed experimental protocols for the study of this neuropeptide are provided, along with a quantitative summary of its observed effects and visualizations of its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of molluscan neurobiology and the development of novel therapeutics targeting related pathways.
Introduction
The vasopressin/oxytocin superfamily of neuropeptides is an ancient and evolutionarily conserved group of signaling molecules found throughout the animal kingdom.[1][2] In invertebrates, a single ancestral gene gives rise to related peptides, with the gastropod ortholog being termed conopressin.[1][2] this compound, originally isolated from the venom of the cone snail Conus striatus, is now recognized as an endogenous neuropeptide in various mollusk species, where it functions as a key neuromodulator and hormone.[3][4] Understanding the endogenous functions of this compound is crucial for elucidating the neurobiology of mollusks and may provide insights for the development of novel pharmacological agents.
This guide summarizes the current knowledge on the physiological roles of this compound in mollusks, presents quantitative data on its effects, and provides detailed protocols for its experimental investigation.
Physiological Functions of this compound in Mollusks
This compound is involved in a diverse array of physiological processes in mollusks, ranging from the regulation of reproductive behaviors to the modulation of neuronal activity and feeding. The primary model organisms for studying the function of conopressin include the great pond snail (Lymnaea stagnalis) and the sea slug (Aplysia californica).
Reproductive Behavior
This compound is a key regulator of both male and female reproductive processes in mollusks.
-
Female Reproduction: In Lymnaea stagnalis, exogenous application of conopressin has a stimulatory effect on egg-laying, provoking this behavior within 24 hours.[3][5] This action is mediated through conopressin receptors, as the effect can be blocked by receptor antagonists.[3] It is important to note that this effect is species-specific, as the related peptide vasopressin does not induce egg-laying in Lymnaea stagnalis.[3]
-
Male Reproduction: In male Lymnaea stagnalis, conopressin is involved in the control of copulatory behavior.[6] It is co-localized with another neuropeptide, APGWamide, in neurons that innervate the vas deferens and penis complex.[3][7] Conopressin has an excitatory, dose-dependent effect on the vas deferens, while APGWamide has an antagonistic, inhibitory effect.[3] It is hypothesized that this antagonistic interaction is crucial for the peristaltic movements of the vas deferens required for ejaculation.[3]
Neuromodulation
This compound exerts significant modulatory effects on the molluscan central nervous system. In neurons of the anterior lobe of the right cerebral ganglion of Lymnaea stagnalis, which are involved in male copulatory behavior, conopressin activates two distinct persistent inward currents: a low-voltage-activated (LVA) current and a high-voltage-activated (HVA) current.[6]
-
The LVA current is activated over a broad range of membrane potentials and is sufficient to induce strong depolarization and firing activity in these neurons.[6]
-
The HVA current is activated at more depolarized potentials (positive to -40 mV) and enhances neuronal excitability while counteracting accommodation.[6]
Furthermore, conopressin can augment a transient calcium current, thereby directly modulating the shape of the action potential.[6] These multiple effects on inward currents allow conopressin to finely tune the firing activity, excitability, and action potential waveform of its target neurons.[6]
Other Behaviors
Beyond reproduction and direct neuromodulation, conopressin has been implicated in other molluscan behaviors:
-
Feeding and Egestion: In the nudibranch Berghia stephanieae, conopressin receptor expression has been identified in neurons of the buccal ganglion, which coordinates ingestion and egestion.[2] Application of conopressin can induce a cessation of movement and, at high concentrations, lead to vomiting or defecation.[1]
-
Gill Withdrawal Reflex: In Aplysia californica, superfusion of conopressin G (a closely related peptide) over the abdominal ganglion reduces the amplitude of the siphon-evoked gill withdrawal reflex and the excitability of gill motor neurons.[8] Conversely, it increases the frequency of spontaneous gill movements.[8]
Quantitative Data on this compound Effects
The following tables summarize the available quantitative data on the effects of conopressin in mollusks.
| Physiological Effect | Mollusk Species | Preparation | Conopressin Concentration | Observed Effect | Citation |
| Egg-laying | Lymnaea stagnalis | In vivo | Not specified | Provokes egg-laying within 24 hours. | [3][5] |
| Vas Deferens Contraction | Lymnaea stagnalis | In vitro | Dose-dependent | Excites the vas deferens. | [3] |
| Inhibition of Vas Deferens Contraction (by APGWamide) | Lymnaea stagnalis | In vitro | Dose-dependent | Inhibits the excitatory effects of conopressin. | [3] |
| Neuronal Inward Current (HVA) | Lymnaea stagnalis | Isolated neurons | EC50: 7.7 x 10-8 M | Activation of high-voltage-activated inward current. | [9] |
| Neuronal Inward Current (LVA) | Lymnaea stagnalis | Isolated neurons | EC50: 2.2 x 10-7 M | Activation of low-voltage-activated inward current. | [9] |
| Receptor Binding Affinities (Ki, nM) of Conopressin Analogs on Human Receptors | |||||
| Peptide | hV1aR | hV1bR | hV2R | hOTR | Citation |
| Conopressin-T | 134 ± 15 | >10,000 | >10,000 | 175 ± 20 | [10][11] |
| Conopressin-S | 827 ± 124 | 8.3 ± 1.2 | >10,000 | 175 ± 26 | [10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound in mollusks.
Neuropeptide Extraction from Molluscan Ganglia
This protocol is a generalized procedure for the extraction of neuropeptides from the central nervous system of mollusks.
Materials:
-
Mollusk specimens (e.g., Lymnaea stagnalis)
-
Dissection tools (fine scissors, forceps)
-
Lymnaea saline (51.3 mM NaCl, 1.7 mM KCl, 5.0 mM MgCl2, 1.5 mM CaCl2, and 5.0 mM HEPES, pH 7.9–8.1)
-
Extraction solution: 10% glacial acetic acid and 1% water in methanol
-
Homogenizer
-
Centrifuge (refrigerated)
-
Solid-phase extraction (SPE) C18 columns
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Lyophilizer or vacuum concentrator
-
Mass spectrometer (for identification and quantification)
Procedure:
-
Dissection: Anesthetize the mollusk and dissect the central nervous system (CNS) in cold Lymnaea saline.[12] Isolate the ganglia of interest (e.g., cerebral ganglia, visceral ganglion).
-
Homogenization: Immediately transfer the dissected ganglia to a pre-chilled tube containing the extraction solution (10:1 volume-to-tissue ratio).[4] Homogenize the tissue thoroughly on ice.
-
Incubation and Centrifugation: Incubate the homogenate on ice for 20 minutes.[4] Centrifuge at 16,000 x g for 20 minutes at 4°C.[4] Carefully collect the supernatant.
-
Re-extraction: Resuspend the pellet in LC-MS grade water (10:1 volume-to-tissue ratio), incubate on ice for 20 minutes, and centrifuge again.[4] Combine this supernatant with the first one.
-
Solid-Phase Extraction (SPE):
-
Drying and Reconstitution: Dry the eluted peptide solution using a lyophilizer or vacuum concentrator. Reconstitute the dried peptides in a suitable buffer for subsequent analysis (e.g., mass spectrometry).
-
Analysis: Analyze the extracted peptides using mass spectrometry for identification and quantification.[13][14][15]
Whole-Mount In Situ Hybridization (WMISH) for Conopressin Receptor mRNA
This protocol is adapted for the localization of this compound receptor mRNA in the tissues of Lymnaea stagnalis.[1][16][17]
Materials:
-
Lymnaea stagnalis embryos or dissected tissues
-
Digoxigenin (DIG)-labeled antisense RNA probe for the conopressin receptor
-
Phosphate-buffered saline with 0.1% Tween-20 (PBTw)
-
3.7% formaldehyde (B43269) in PBTw
-
Proteinase-K solution
-
0.2% Glycine in PBTw
-
Triethanolamine (TEA) solution
-
Hybridization buffer
-
Wash buffers (4x, 2x, 1x SSC with 0.1% Tween)
-
Maleic Acid Buffer (MAB)
-
Blocking solution (e.g., 2% Roche blocking reagent in MAB)
-
Anti-DIG-AP (alkaline phosphatase conjugated) antibody
-
Alkaline Phosphatase (AP) buffer
-
NBT/BCIP staining solution
Procedure:
-
Fixation: Fix the embryos or tissues in 3.7% formaldehyde in PBTw for 30 minutes at room temperature.[1][16]
-
Permeabilization:
-
Prehybridization:
-
Hybridization:
-
Replace the prehybridization buffer with hybridization buffer containing the DIG-labeled probe.
-
Incubate overnight at the hybridization temperature.[8]
-
-
Post-hybridization Washes:
-
Immunodetection:
-
Color Development:
-
Mounting and Imaging: Stop the reaction by washing with PBTw. Mount the samples and image using a microscope.
Electrophysiological Recording from Lymnaea stagnalis Neurons
This protocol outlines the general procedure for intracellular recording from identified neurons in the CNS of Lymnaea stagnalis.[2][12][18]
Materials:
-
Lymnaea stagnalis specimen
-
Dissection dish with Sylgard base
-
Dissection tools
-
Lymnaea saline
-
Pronase solution (1 mg/mL)
-
Glass microelectrodes (filled with 3 M KCl, resistance 25-35 MΩ)
-
Micromanipulator
-
Amplifier and data acquisition system
-
Perfusion system
-
This compound stock solution
Procedure:
-
Dissection and Preparation:
-
Dissect the CNS of Lymnaea stagnalis in cold Lymnaea saline.[12]
-
Pin the CNS to the Sylgard base of the dissection dish, dorsal side up.[2]
-
Carefully remove the outer sheath of the ganglia using fine forceps.
-
To soften the inner sheath, treat the preparation with a pronase solution for 5-6 minutes at 20°C.[18]
-
-
Neuron Identification and Impalement:
-
Identify the target neuron based on its size, color, and location within the ganglion.
-
Using a micromanipulator, carefully impale the neuron with a glass microelectrode.
-
-
Recording:
-
Record the resting membrane potential and spontaneous firing activity of the neuron.
-
Use a perfusion system to apply this compound at known concentrations to the preparation.
-
Record the changes in membrane potential, firing rate, and action potential shape in response to conopressin application.
-
To study specific ionic currents, use voltage-clamp mode and appropriate pharmacological blockers and ion substitutions in the saline.
-
In Vitro Pharmacological Assay of Vas Deferens Contraction
This protocol describes an in vitro assay to measure the contractile response of the Lymnaea stagnalis vas deferens to this compound.
Materials:
-
Male Lymnaea stagnalis
-
Dissection tools
-
Organ bath with aeration
-
Force transducer and recording system
-
Lymnaea saline
-
This compound stock solution
-
APGWamide stock solution (for antagonism studies)
Procedure:
-
Dissection: Dissect the penis complex with the attached vas deferens from a male Lymnaea stagnalis.[3]
-
Mounting: Mount the vas deferens in an organ bath containing aerated Lymnaea saline at room temperature. Attach one end of the tissue to a fixed point and the other to a force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 30 minutes, with periodic washes, until a stable baseline tension is achieved.
-
Drug Application:
-
Add increasing concentrations of this compound to the organ bath in a cumulative manner to generate a dose-response curve.
-
Record the contractile response at each concentration.
-
-
Antagonism Studies: To investigate the inhibitory effect of APGWamide, pre-incubate the tissue with a fixed concentration of APGWamide before generating the this compound dose-response curve.[3]
-
Data Analysis: Measure the amplitude of the contractions and plot the response as a percentage of the maximum response against the logarithm of the agonist concentration to determine the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the proposed signaling pathway of this compound in molluscan neurons and a typical experimental workflow for its study.
Caption: Proposed signaling pathway for this compound in molluscan neurons.
Caption: General experimental workflow for studying this compound function.
Conclusion
This compound is a pleiotropic neuropeptide in mollusks, with well-established roles in the intricate regulation of reproductive behaviors and the fine-tuning of neuronal excitability. The experimental protocols and quantitative data presented in this guide provide a foundation for further research into the endogenous functions of this important signaling molecule. Future studies focusing on the detailed characterization of conopressin receptor subtypes, their downstream signaling cascades, and the precise neural circuits they modulate will be crucial for a comprehensive understanding of the conopressinergic system in mollusks. Such knowledge not only advances our understanding of invertebrate neurobiology but also holds potential for the discovery of novel drug targets and therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrophysiological and Behavioral Evidence Demonstrating That Predator Detection Alters Adaptive Behaviors in the Snail Lymnaea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-localized neuropeptides conopressin and ALA-PRO-GLY-TRP-NH2 have antagonistic effects on the vas deferens of Lymnaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reproductive function of the neuropeptid conopressin in the pond snail Lymnaea stagnalis Репродуктивные функции нейропептида конопрессина у пресноводного моллюска Lymnaea stagnalis Ponomareva E. V., Czygan F. C. 139 142 | Ruthenica Journal [ruthenica.net]
- 6. Conopressin affects excitability, firing, and action potential shape through stimulation of transient and persistent inward currents in mulluscan neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuro-Endocrine Control of Reproduction in Hermaphroditic Freshwater Snails: Mechanisms and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edenrcn.com [edenrcn.com]
- 9. [PDF] Vasopressin/oxytocin-related conopressin induces two separate pacemaker currents in an identified central neuron of Lymnaea stagnalis. | Semantic Scholar [semanticscholar.org]
- 10. Conopressin-T from Conus tulipa reveals an antagonist switch in vasopressin-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Mass Spectrometric Analysis of Molluscan Neuropeptides | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Mass spectrometric analysis of molluscan neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Whole Mount In Situ Hybridization Method for the Gastropod Mollusc Lymnaea stagnalis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Electrophysiological characteristics of feeding-related neurons after taste avoidance Pavlovian conditioning in Lymnaea stagnalis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide on the Predicted Three-Dimensional Structure of Conopressin S
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conopressin S is a nonapeptide neurotoxin originally isolated from the venom of the marine cone snail, Conus striatus.[1][2] As a member of the conopressin family, it shares significant sequence and structural homology with the mammalian neurohypophysial hormones oxytocin (B344502) and vasopressin.[1][3][4] Conopressins are characterized as disulfide-poor peptides, featuring a single disulfide bond that creates a cyclic structure essential for their biological activity.[1] These peptides exert their effects by interacting with G-protein coupled receptors (GPCRs), specifically the oxytocin and vasopressin receptors, making them valuable tools for studying receptor function and potential leads for therapeutic development.[2][4][5] This guide provides a comprehensive overview of the predicted three-dimensional structure of this compound, its interaction with target receptors, associated signaling pathways, and the key experimental methodologies employed in its characterization.
Molecular Structure of this compound
The primary structure of this compound is the amino acid sequence Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2 .[4][6][7] A defining feature of this compound and its analogues is the disulfide bond formed between the cysteine residues at positions 1 and 6. This linkage creates a 20-membered cyclic core, known as the tocin ring, with a flexible three-residue C-terminal tail (Pro-Arg-Gly-NH2). This structural arrangement is crucial for its interaction with and activation of target receptors.
| Feature | Description |
| Peptide Name | This compound |
| Source | Conus striatus[1][2] |
| Sequence | CIIRNCPRG-NH2[4][6][7] |
| Molecular Class | Disulfide-poor conopeptide[1] |
| Core Structure | 20-membered tocin ring (Cys1-Cys6 disulfide bridge) |
| C-terminal Tail | Pro-Arg-Gly-NH2 |
Predicted Three-Dimensional Structure
While a specific high-resolution crystal structure for this compound is not publicly available, its three-dimensional conformation is reliably predicted through homology modeling and determined for its close analogs using advanced analytical techniques. The primary methods for elucidating the 3D structure of conopressins are solution Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular dynamics (MD) simulations.[1][3]
NMR studies on conopressin analogs reveal a well-defined, relatively rigid cyclic core and a more flexible C-terminal tail.[1] The conformation of the core is constrained by the disulfide bond, while the tail can adopt multiple orientations, which is significant for receptor binding and activation. Molecular dynamics simulations further refine these structures and provide insights into the peptide's behavior in a simulated physiological environment and its dynamic interactions with receptor binding pockets.[1][3]
Receptor Interaction and Signaling Pathways
This compound and its relatives are known to target the vasopressin and oxytocin receptors, which are Class A G-protein coupled receptors.[2][4] The binding of these peptides to their receptors initiates intracellular signaling cascades that mediate a wide range of physiological responses. Depending on the receptor subtype, this compound can trigger distinct signaling pathways.
Gq Protein-Coupled Pathway
Activation of Oxytocin (OT) and Vasopressin V1a/V1b receptors typically leads to the coupling of the Gαq subunit. This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[8][9]
Gs Protein-Coupled Pathway
The Vasopressin V2 receptor is primarily coupled to the Gαs subunit.[10] Upon activation, Gαs stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[10][11] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[10][11]
Quantitative Data Summary
While specific pharmacological data for this compound is limited in the provided search results, data for related conopressins and the parent hormones provide a valuable comparative context for its potential activity.
Table 1: Sequence Comparison of this compound and Related Peptides
| Peptide | Sequence | Origin | Key Features |
|---|---|---|---|
| This compound | C I I R N C P R G - NH2 | Conus striatus[1] | Arg at position 8, similar to Vasopressin. |
| Vasopressin | C Y F Q N C P R G - NH2 | Homo sapiens[1] | Arg at position 8 (pressor activity). |
| Oxytocin | C Y I Q N C P L G - NH2 | Homo sapiens[1] | Leu at position 8 (neutral). |
| Conopressin G | C F I R N C P K G - NH2 | Conus geographus[1] | Lys at position 8 (basic). |
| Conopressin T | C Y I Q N C L R V - NH2 | Conus tulipa[12] | V1a antagonist; unusual Leu7 and Val9.[12] |
Table 2: Pharmacological Activity of Conopressin-S at Human Receptors Note: This table presents binding affinity (Ki) data as direct activity (EC50/IC50) values were not specified in the search results for this compound.
| Receptor Subtype | Binding Affinity (Ki, nM) | Activity Type |
|---|---|---|
| V1a Receptor | 827 | Not Specified |
| V2 Receptor | No binding detected (up to 10 µM) | N/A |
| Oxytocin Receptor | 175 | Not Specified |
Data sourced from a study on Conopressin-T, which included comparative data for Conopressin-S.[12]
Experimental Protocols
The characterization of this compound and its analogs relies on a suite of established biochemical and pharmacological techniques.
Solid-Phase Peptide Synthesis (SPPS)
This is the standard method for chemically synthesizing peptides like this compound.[13][14][15]
-
Resin Preparation: A suitable resin (e.g., Rink-amide) is placed in a reaction vessel and swollen in a solvent like dimethylformamide (DMF).[16][17]
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin or the growing peptide chain is removed using a solution of 20% piperidine (B6355638) in DMF.[16] The resin is then washed thoroughly.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIEA) in DMF. This solution is added to the resin to form the next peptide bond. The process is repeated for each amino acid in the sequence.[16]
-
Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[17]
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[16]
-
Oxidative Folding: The purified linear peptide is subjected to oxidative conditions (e.g., air oxidation in a basic buffer) to facilitate the formation of the disulfide bond.
Structure Determination by NMR Spectroscopy
NMR is the primary method for determining the 3D structure of peptides in solution.[18][19]
-
Sample Preparation: A high-purity peptide sample is dissolved in a suitable buffer (e.g., 90% H2O/10% D2O) to a concentration of approximately 1-5 mM.[18][19] The pH is adjusted to be optimal for stability and to minimize amide proton exchange.[18][20]
-
Data Acquisition: A series of 1D and 2D NMR experiments are performed. Key 2D experiments include COSY (to identify spin systems), TOCSY (to assign protons within an amino acid residue), and NOESY (to identify protons that are close in space, providing distance restraints).[18][19]
-
Resonance Assignment: The acquired spectra are processed, and individual proton resonances are assigned to specific amino acids in the peptide sequence.[21]
-
Structural Restraints: NOESY cross-peaks are integrated to derive upper-limit distance constraints between protons. Dihedral angle restraints can be obtained from coupling constants (3JHNα).[19]
-
Structure Calculation: The experimental restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) that employ simulated annealing or similar algorithms to generate an ensemble of 3D structures consistent with the data.[21]
-
Validation: The quality of the final structure ensemble is assessed using tools like PROCHECK-NMR to evaluate stereochemical parameters.[12]
In Vitro Receptor Activation Assays
This assay measures the increase in intracellular calcium following receptor activation.[22][23]
-
Cell Plating: Cells expressing the target receptor (e.g., V1aR, OTR) are seeded into 96- or 384-well microplates and grown overnight.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4, Calcium-4). The cells are incubated for 1 hour to allow dye uptake.[24][25][26]
-
Assay Execution: The plate is placed in a fluorescence imaging plate reader (FLIPR) or FlexStation.
-
Compound Addition: A baseline fluorescence is measured before the automated addition of this compound at various concentrations.
-
Data Acquisition: The change in fluorescence intensity, corresponding to intracellular calcium mobilization, is monitored in real-time.[23] The data is used to generate dose-response curves and calculate EC50 values.
This assay quantifies changes in intracellular cAMP levels.[27][28]
-
Cell Stimulation: Cells expressing the target receptor (e.g., V2R) are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[29] The cells are then treated with varying concentrations of this compound. For Gi-coupled receptors, cells are co-stimulated with an adenylyl cyclase activator like forskolin.[30]
-
Cell Lysis: After incubation, a lysis buffer is added to release the intracellular contents, including cAMP.[30]
-
cAMP Detection: The amount of cAMP in the lysate is measured using a competitive immunoassay format, such as HTRF, AlphaScreen, or bioluminescence-based kits (e.g., cAMP-Glo).[27][30][31] In these assays, cellular cAMP competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody, generating a signal that is inversely proportional to the amount of cAMP produced by the cells.[28]
-
Data Analysis: A standard curve is used to quantify cAMP levels, and dose-response curves are plotted to determine agonist potency (EC50) or antagonist affinity (IC50).
References
- 1. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. qyaobio.com [qyaobio.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. cdn.usbio.net [cdn.usbio.net]
- 7. cdn.usbio.net [cdn.usbio.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Signal transduction of V1-vascular vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 13. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 14. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
- 18. chem.uzh.ch [chem.uzh.ch]
- 19. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 20. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 21. pnas.org [pnas.org]
- 22. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 23. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 24. moleculardevices.com [moleculardevices.com]
- 25. researchgate.net [researchgate.net]
- 26. moleculardevices.com [moleculardevices.com]
- 27. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 28. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 31. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
Conopressin S: A Technical Guide to its Mechanism of Action on G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conopressin S is a nonapeptide belonging to the vasopressin/oxytocin (B344502) superfamily of neuropeptides, originally isolated from the venom of the marine cone snail Conus striatus.[1] Like other members of this family, this compound exerts its physiological effects through interaction with G-protein coupled receptors (GPCRs), specifically the vasopressin and oxytocin receptors.[2][3] These receptors are integral membrane proteins that, upon ligand binding, trigger intracellular signaling cascades, modulating a wide array of physiological processes.[4][5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound on GPCRs, compiling available quantitative data, detailing relevant experimental protocols, and illustrating the key signaling pathways. The versatility of conopressins in modulating oxytocin and vasopressin receptor activity positions them as promising candidates for future therapeutic development.[7]
Quantitative Data: Binding Affinities and Functional Potency
The interaction of this compound and its analogues with vasopressin (V1a, V1b, V2) and oxytocin (OT) receptors has been characterized through various binding and functional assays. The following tables summarize the key quantitative data available.
| Ligand | Receptor | Binding Affinity (Ki, nM) | Reference |
| Conopressin-S | hOTR | 175 | [8] |
| Conopressin-S | hV1aR | 827 | [8] |
| Conopressin-S | hV2R | >10,000 | [8] |
| Conopressin-T | hOTR | 108 | [8] |
| Conopressin-T | hV1aR | 319 | [8] |
| L7P-Con-T | hOTR | 132 | [8] |
| L7P-Con-T | hV1aR | 37 | [8] |
| L7P-Con-T | hV2R | 1,800 | [8] |
Table 1: Binding affinities of this compound and related peptides for human vasopressin and oxytocin receptors.
| Ligand | Receptor | Assay Type | Potency (EC50, nM) | Efficacy | Reference |
| Conopressin-G | hV1aR | Intracellular Ca2+ | 123 | Full Agonist | [9] |
| Conopressin-G | hV1bR | Intracellular Ca2+ | 52 | Full Agonist | [9] |
| Conopressin-G | hV2R | cAMP Accumulation | 300 | Full Agonist | [9] |
| Conopressin-M1 (amidated) | hV1bR | Intracellular Ca2+ | Weak partial agonist | Partial Agonist | [9] |
Table 2: Functional potency and efficacy of conopressin analogues at human vasopressin and oxytocin receptors.
Signaling Pathways
This compound and its analogues modulate distinct intracellular signaling pathways depending on the specific GPCR subtype they activate. The V1a and V1b vasopressin receptors, as well as the oxytocin receptor, are primarily coupled to Gαq/11 proteins, leading to the activation of the phospholipase C (PLC) pathway and subsequent increase in intracellular calcium.[9][10] In contrast, the V2 vasopressin receptor is coupled to Gαs proteins, which activate adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[9][10]
Figure 1: Signaling pathways of this compound via V1a/OT and V2 receptors.
Experimental Protocols
Characterizing the mechanism of action of this compound on GPCRs involves a series of in vitro assays to determine binding affinity, functional potency, and the specific signaling pathways that are activated.
Radioligand Binding Assay (for Binding Affinity)
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor subtype.
Principle: This is a competitive binding assay where the ability of unlabeled this compound to displace a radiolabeled ligand from the receptor is measured.
Materials:
-
HEK293 or CHO cells transiently or stably expressing the human receptor of interest (e.g., hV1aR).
-
Membrane preparation from the above cells.
-
Radiolabeled ligand (e.g., [3H]-Arginine Vasopressin).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well plate, add cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay (for Gαq/11-coupled receptors)
Objective: To measure the ability of this compound to stimulate Gαq/11-coupled receptors and induce an increase in intracellular calcium.
Principle: This assay uses a calcium-sensitive fluorescent dye that increases in fluorescence intensity upon binding to free calcium.
Materials:
-
HEK293 or CHO cells expressing the receptor of interest (e.g., hV1aR, hV1bR, hOTR).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
A fluorescence imaging plate reader (FLIPR) or a fluorescence microscope.
Procedure:
-
Plate cells in a 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye by incubating them in a solution containing the dye for a specified time (e.g., 1 hour) at 37°C.
-
Wash the cells to remove excess dye.
-
Prepare serial dilutions of this compound.
-
Measure baseline fluorescence.
-
Add the different concentrations of this compound to the wells and immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity is used to generate a dose-response curve and determine the EC50 value.
cAMP Accumulation Assay (for Gαs-coupled receptors)
Objective: To measure the ability of this compound to stimulate Gαs-coupled receptors and induce the production of cyclic AMP.
Principle: This is a competitive immunoassay that measures the amount of cAMP produced by cells in response to receptor activation.
Materials:
-
HEK293 or CHO cells expressing the receptor of interest (e.g., hV2R).
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).
Procedure:
-
Plate cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with a phosphodiesterase inhibitor.
-
Add serial dilutions of this compound and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and determine the EC50 value.
Figure 2: Experimental workflow for characterizing this compound mechanism of action.
Conclusion
This compound is a fascinating venom peptide that acts as a ligand for the vasopressin and oxytocin family of GPCRs. Its mechanism of action is dependent on the specific receptor subtype it binds to, leading to the activation of either the Gαq/11-PLC-calcium pathway or the Gαs-adenylyl cyclase-cAMP pathway. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its analogues. A thorough understanding of its interaction with GPCRs is crucial for the design of novel, selective ligands for the treatment of a variety of human diseases.
References
- 1. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. qyaobio.com [qyaobio.com]
- 3. A vasopressin/oxytocin-related conopeptide with γ-carboxyglutamate at position 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jackwestin.com [jackwestin.com]
- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 6. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Untapped Potential of Cone Snail Venom Peptides: Conopressin’s Modulation of Oxytocin and Vasopressin Hormone Receptors [scholarsbank.uoregon.edu]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
The Biological Activity of Conopressin S in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conopressin S, a nonapeptide originally isolated from the venom of the marine cone snail Conus striatus, is a member of the vasopressin/oxytocin (B344502) superfamily of neuropeptides.[1][2] Its structural homology to endogenous mammalian neurohormones has prompted investigations into its activity within the central nervous system (CNS). Intracerebroventricular administration of conopressins in rodents elicits distinct behavioral phenotypes, primarily characterized by excessive grooming and scratching.[1] This technical guide provides a comprehensive overview of the biological activity of this compound in the CNS, focusing on its receptor interactions, signaling pathways, and the experimental methodologies used to elucidate its function.
Receptor Binding Profile of this compound
This compound exerts its effects by interacting with vasopressin and oxytocin G protein-coupled receptors (GPCRs) in the CNS.[3] The binding affinity of this compound has been characterized at several of these receptors, with a notable preference for the oxytocin receptor (OTR) and the vasopressin 1a receptor (V1aR).
Quantitative Binding Affinity Data
The following table summarizes the known dissociation constants (Ki) of this compound for human vasopressin and oxytocin receptors.
| Receptor Subtype | Ligand | Ki (nM) | Species | Reference |
| Vasopressin V1a Receptor (V1aR) | This compound | 827 ± 76 | Human | [2] |
| Oxytocin Receptor (OTR) | This compound | 175 ± 13 | Human | [2] |
| Vasopressin V1b Receptor (V1bR) | This compound | No data available | - | - |
| Vasopressin V2 Receptor (V2R) | This compound | >10,000 | Human | [2] |
Data are presented as mean ± SEM.
Central Nervous System Signaling Pathways
The interaction of this compound with its target receptors, primarily V1aR and OTR, is believed to initiate intracellular signaling cascades consistent with the known mechanisms of the vasopressin/oxytocin family. These receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC).[3] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[4] This signaling pathway is known to modulate neuronal excitability and synaptic transmission.[5] While direct evidence for this compound-induced activation of this pathway in mammalian CNS neurons is still emerging, studies in molluscan neurons have shown that conopressin activates a pacemaker current via a PKC-dependent mechanism.[4]
The V2 receptor, for which this compound shows negligible affinity, is typically coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[3]
Electrophysiological Effects
While direct electrophysiological studies of this compound on mammalian central neurons are limited, the effects of the closely related peptides, vasopressin and oxytocin, have been documented. These neuropeptides can directly influence neuronal excitability by modulating ion channel activity. Specifically, they have been shown to open non-specific cationic channels and close certain potassium (K+) channels, leading to membrane depolarization.[5] Furthermore, vasopressin can modulate synaptic transmission by depressing excitatory postsynaptic potentials (EPSPs) in some brain regions.[6] Given the shared receptor targets, it is plausible that this compound exerts similar effects on neuronal function.
Behavioral Effects in Rodent Models
The most well-documented central effect of this compound and related conopressins is the induction of a robust grooming and scratching behavioral phenotype in rodents following intracerebroventricular (ICV) administration.[1] This response is dose-dependent and suggests an interaction with neural circuits that regulate stereotyped motor patterns and potentially sensory processing related to itch or irritation.
Experimental Protocols
Intracerebroventricular (ICV) Injection in Mice
This protocol describes the administration of this compound directly into the cerebral ventricles of mice to study its central effects.
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane)
-
Microsyringe (e.g., Hamilton syringe) with a 26-gauge needle
-
Stereotaxic apparatus (optional, but recommended for precision)
-
Animal clippers, antiseptic swabs
Procedure:
-
Peptide Preparation: Dissolve lyophilized this compound in sterile saline or aCSF to the desired concentration.
-
Anesthesia: Anesthetize the mouse using a calibrated vaporizer with isoflurane. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Animal Preparation: Shave the fur from the scalp and clean the area with an antiseptic swab.
-
Injection Site Identification: Locate the bregma, the intersection of the sagittal and coronal sutures on the skull. The injection site is typically 1 mm lateral to the sagittal suture and 0.5 mm posterior to the bregma.
-
Injection:
-
If using a stereotaxic frame, secure the mouse's head.
-
Carefully drill a small hole through the skull at the determined coordinates.
-
Lower the microsyringe needle to a depth of 2.0-2.5 mm from the skull surface.
-
Infuse the desired volume (typically 1-5 µL) of the this compound solution slowly over 1-2 minutes.
-
Leave the needle in place for an additional minute to allow for diffusion and prevent backflow.
-
-
Post-operative Care: Slowly withdraw the needle and suture or apply tissue adhesive to the incision. Monitor the animal during recovery from anesthesia.
Radioligand Binding Assay for Vasopressin/Oxytocin Receptors
This protocol outlines a method to determine the binding affinity (Ki) of this compound for its target receptors.
Materials:
-
Cell membranes expressing the human receptor of interest (V1aR, OTR, etc.)
-
Radioligand (e.g., [3H]-vasopressin or a selective antagonist)
-
This compound (unlabeled competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
96-well filter plates with GF/C filters
-
Scintillation fluid and a microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, assay buffer, and increasing concentrations of unlabeled this compound.
-
Radioligand Addition: Add a fixed concentration of the radioligand to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Determine the specific binding at each concentration of this compound by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from total binding.
-
Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Behavioral Observation and Quantification
This protocol describes a method for observing and quantifying grooming and scratching behaviors in rodents following ICV injection of this compound.
Materials:
-
Observation chambers (e.g., clear plexiglass arenas)
-
Video recording equipment
-
Behavioral analysis software (optional)
-
Ethogram of rodent grooming and scratching behaviors
Procedure:
-
Habituation: Acclimate the animals to the observation chambers for a set period (e.g., 30-60 minutes) for several days prior to the experiment.
-
ICV Injection: Administer this compound or vehicle via ICV injection as described in Protocol 5.1.
-
Behavioral Recording: Immediately after the injection, place the animal in the observation chamber and record its behavior for a defined period (e.g., 60-120 minutes).
-
Behavioral Scoring:
-
A trained observer, blind to the experimental conditions, should score the video recordings.
-
Use an ethogram to define specific grooming and scratching behaviors (e.g., face washing, body licking, hind-limb scratching).
-
Quantify the total duration and frequency of each behavior.
-
-
Data Analysis: Compare the grooming and scratching scores between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion and Future Directions
This compound is a valuable pharmacological tool for investigating the role of the vasopressin/oxytocin system in the CNS. Its distinct behavioral effects, coupled with its specific receptor binding profile, make it a compelling subject for further research. Future studies should aim to:
-
Determine the binding affinity of this compound at the V1b receptor.
-
Elucidate the specific downstream signaling events triggered by this compound in mammalian central neurons.
-
Conduct detailed electrophysiological studies to characterize the effects of this compound on neuronal excitability and synaptic plasticity.
-
Explore the potential therapeutic applications of this compound or its analogs in CNS disorders.
References
- 1. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of protein kinase C by oxytocin-related conopressin underlies pacemaker current in Lymnaea central neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasopressin- and oxytocin-induced activity in the central nervous system: electrophysiological studies using in-vitro systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasopressin preferentially depresses excitatory over inhibitory synaptic transmission in the rat supraoptic nucleus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Conopressin S: A Technical Guide for Researchers
An In-depth Examination of a Potent Vasopressin/Oxytocin (B344502) Ligand from Cone Snail Venom
Conopressin S, a nonapeptide originally isolated from the venom of the marine cone snail Conus striatus, represents a fascinating member of the vasopressin/oxytocin (VP/OT) superfamily of neuropeptides.[1] Its structural similarity to endogenous mammalian hormones, coupled with its unique pharmacological profile, has made it a subject of considerable interest for researchers in pharmacology and drug development. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the quantitative effects of amino acid substitutions on its binding affinity and functional activity at human vasopressin (V₁a, V₁b, V₂) and oxytocin (OT) receptors.
Molecular Structure and Key Residues
This compound has the amino acid sequence Cys¹-Ile²-Ile³-Arg⁴-Asn⁵-Cys⁶-Pro⁷-Arg⁸-Gly⁹-NH₂.[1] Like other members of the VP/OT family, it possesses a six-amino-acid ring formed by a disulfide bond between Cys¹ and Cys⁶, and a three-amino-acid C-terminal tail.[1] The residues at positions 2, 3, 4, 7, 8, and 9 have been identified as key determinants of receptor binding and functional activity.[2][3]
Quantitative Structure-Activity Relationship Data
The following tables summarize the binding affinities (Kᵢ) and functional activities (EC₅₀) of this compound and its analogs at human vasopressin and oxytocin receptors. This data is compiled from various studies to provide a comparative overview.
Table 1: Binding Affinities (Kᵢ, nM) of Conopressin Analogs at Human Receptors
| Peptide | Sequence | hV₁aR Kᵢ (nM) | hV₂R Kᵢ (nM) | hOTR Kᵢ (nM) | Reference |
| This compound | Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH₂ | - | - | - | - |
| Conopressin T | Cys-Tyr-Ile-Gln-Asn-Cys-Leu-Arg-Val-NH₂ | 180 ± 30 | >10000 | 980 ± 150 | [3] |
| [L⁷P]-Conopressin T | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Val-NH₂ | 88 ± 12 | 5000 ± 1000 | >10000 | [3] |
Table 2: Functional Activities (EC₅₀, nM) of Conopressin Analogs at Human Receptors
| Peptide | Sequence | hV₁aR EC₅₀ (nM) | hV₁bR EC₅₀ (nM) | hV₂R EC₅₀ (nM) | hOTR EC₅₀ (nM) | Reference | |---|---|---|---|---|---| | Conopressin G | Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH₂ | 123 (± 1.1) | 52 (± 1.2) | 300 (± 1.1) | >10000 |[2] | | Conopressin M1 (amidated) | Cys-Phe-Pro-Gly-Asn-Cys-Pro-Asp-Ser-NH₂ | >10000 (partial agonist) | >10000 (partial agonist) | >10000 | >10000 |[2] | | Conopressin M2 (amidated) | Cys-Phe-Leu-Gly-Asn-Cys-Pro-Asp-Ser-NH₂ | >10000 | >10000 | 1700 (± 1.2) | >10000 |[2] | | Conopressin M2 (acid) | Cys-Phe-Leu-Gly-Asn-Cys-Pro-Asp-Ser-OH | >10000 | >10000 | 3600 (± 1.1) | >10000 |[2] |
Key SAR Insights
-
Position 8: The nature of the amino acid at position 8 is a critical determinant of selectivity. A basic residue, such as Arginine in this compound or Lysine in Conopressin G, is generally favored for activity at vasopressin receptors.[2] In contrast, a negatively charged residue like Aspartate in Conopressin M1 and M2 leads to a significant loss of activity at V₁a and V₁b receptors, but can be tolerated at the V₂ receptor.[2]
-
Position 7: The substitution of Leucine with Proline in [L⁷P]-Conopressin T enhances its affinity for the V₁a receptor, suggesting that the conformation of the C-terminal tail is crucial for receptor interaction.[3]
-
Position 9: The replacement of the conserved Glycine at position 9 with Valine in Conopressin T is a key factor in its antagonist activity at the V₁a receptor.[3] This position has been described as an "antagonist switch".[3]
-
C-terminal Amidation: The C-terminal amidation appears to be important for the activity of some analogs, as seen with the partial agonism of amidated Conopressin-M1 at hV₁bR, which is absent in its acidic counterpart.[2]
Signaling Pathways
This compound and its analogs exert their effects by binding to G protein-coupled receptors (GPCRs), triggering distinct intracellular signaling cascades.
-
V₁a and Oxytocin Receptors: These receptors are coupled to Gαq/11 proteins. Upon agonist binding, they activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2]
-
V₂ Receptor: This receptor is coupled to Gαs proteins. Agonist binding leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[2]
Experimental Protocols
Solid-Phase Peptide Synthesis
This compound and its analogs are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, followed by cyclization to form the disulfide bridge.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound analogs for vasopressin and oxytocin receptors.
Materials:
-
Membrane preparations from cells stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Radioligand (e.g., [³H]-Arginine Vasopressin for V₁a, V₁b, and V₂ receptors; [³H]-Oxytocin for OT receptors).
-
Unlabeled this compound analog (competitor).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubate a constant concentration of radioligand with increasing concentrations of the unlabeled this compound analog in the presence of the receptor-containing membranes.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of analog that inhibits 50% of the specific radioligand binding).
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.
Functional Assays
Objective: To measure the ability of this compound analogs to stimulate Gq-coupled receptors and induce intracellular calcium release.
Materials:
-
Cells stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound analog.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Plate the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye for a specified time (e.g., 1 hour at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Measure the baseline fluorescence.
-
Inject varying concentrations of the this compound analog and monitor the change in fluorescence over time.
-
Plot the peak fluorescence response against the analog concentration to generate a dose-response curve and determine the EC₅₀ value.
Objective: To measure the ability of this compound analogs to stimulate Gs-coupled receptors and induce cAMP production.
Materials:
-
Cells stably expressing the human V₂ receptor (e.g., CHO-K1 or HEK293 cells).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound analog.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Plate the cells in a suitable multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor.
-
Add varying concentrations of the this compound analog and incubate for a specified time (e.g., 30 minutes at 37°C).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the analog concentration to generate a dose-response curve and determine the EC₅₀ value.
Conclusion
The structure-activity relationship of this compound is complex, with subtle changes in its amino acid sequence leading to significant alterations in its pharmacological profile. The nature of the residues at key positions, particularly 8 and 9, dictates the selectivity and agonist/antagonist properties of these peptides at vasopressin and oxytocin receptors. The data and protocols presented in this guide provide a foundation for researchers to further explore the therapeutic potential of this compound analogs in areas such as cardiovascular disease, pain management, and neurological disorders. Further studies, including the determination of binding affinities for a wider range of analogs and the elucidation of high-resolution receptor-ligand complex structures, will be crucial for the rational design of novel, highly selective, and potent therapeutic agents based on the this compound scaffold.
References
- 1. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conopressin-T from Conus tulipa reveals an antagonist switch in vasopressin-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Conopressin S Receptor Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conopressin S, a nonapeptide originally isolated from the venom of the marine cone snail Conus striatus, is a member of the vasopressin/oxytocin (B344502) superfamily of neurohypophyseal hormones.[1][2] Its sequence, Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2, shares high homology with vasopressin and oxytocin, suggesting its interaction with their cognate G-protein coupled receptors (GPCRs).[1][3] Understanding the molecular interactions between this compound and its receptors is crucial for elucidating its physiological role and for the rational design of novel therapeutics. This technical guide provides an in-depth overview of the in silico methodologies used to model these interactions, focusing on the human oxytocin receptor (OTR) and the vasopressin V2 receptor (V2R), the likely physiological targets of this compound.[1][4]
Data Presentation: Quantitative Analysis of this compound and Related Ligand Interactions
| Ligand | Receptor | Binding Affinity (Ki, nM) | Reference |
| Arginine Vasopressin (AVP) | Human Vasopressin V2 Receptor (V2R) | 32 | |
| Oxytocin (OT) | Human Oxytocin Receptor (OTR) | Not explicitly found |
Note: The binding affinity of ligands to GPCRs can vary depending on the experimental conditions and cell types used.
Experimental Protocols: A Step-by-Step Guide to In Silico Modeling
The in silico investigation of this compound-receptor interactions involves a multi-step computational workflow, including homology modeling of the receptor, molecular docking of the peptide ligand, and molecular dynamics simulations to study the dynamic nature of the complex.
Homology Modeling of the this compound Receptor
Since the experimental crystal structures of the human OTR and V2R are available, these can be used directly as templates for in silico studies. The following PDB entries are recommended starting points:
-
Human Oxytocin Receptor (OTR): PDB ID: 6TPK
-
Human Vasopressin V2 Receptor (V2R): PDB ID: 7DW9
In the absence of an experimental structure, a homology model can be built using the following general protocol:
-
Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) using a BLAST search against the target receptor sequence. High-resolution crystal structures of closely related GPCRs are ideal templates.
-
Sequence Alignment: Perform a multiple sequence alignment of the target receptor sequence with the template sequence(s) to identify conserved and variable regions.
-
Model Building: Use a homology modeling software (e.g., MODELLER, SWISS-MODEL) to generate a 3D model of the target receptor based on the alignment with the template structure.
-
Loop Modeling: The extracellular and intracellular loops are often the most variable regions among GPCRs. These regions may require de novo modeling or refinement using specialized loop modeling algorithms.
-
Model Validation: Assess the quality of the generated model using tools like PROCHECK, and Ramachandran plots to evaluate the stereochemical quality of the protein structure.
Molecular Docking of this compound
Molecular docking predicts the preferred binding orientation of a ligand to its receptor. For a flexible peptide like this compound, a flexible docking approach is recommended.
-
Ligand and Receptor Preparation:
-
Receptor: Prepare the receptor structure by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding pocket is typically located within the transmembrane helical bundle.
-
Ligand: Generate a 3D structure of this compound and optimize its geometry.
-
-
Docking Simulation:
-
Use a docking program such as AutoDock, Glide, or GOLD to perform the docking calculations.
-
Define a grid box that encompasses the entire putative binding site on the receptor.
-
Run the docking algorithm to generate a series of possible binding poses for this compound.
-
-
Pose Selection and Analysis:
-
Rank the generated poses based on their docking scores, which estimate the binding free energy.
-
Visually inspect the top-ranked poses to assess their interactions with key residues in the binding pocket.
-
A recent study on the docking of conopressins to the OTR and V2R utilized the SP (standard precision) glide docking protocol in the Schrödinger suite.[1]
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the this compound-receptor complex over time, allowing for the assessment of its stability and the characterization of conformational changes.
-
System Setup:
-
Embed the docked this compound-receptor complex into a realistic lipid bilayer (e.g., POPC) and solvate the system with water molecules and ions to mimic a physiological environment.
-
Utilize a force field suitable for membrane proteins and peptides (e.g., CHARMM36m, AMBER).
-
-
Equilibration:
-
Perform a series of equilibration steps to relax the system and allow the lipids and water to accommodate the protein-ligand complex. This typically involves initial energy minimization followed by short MD runs with positional restraints on the protein and ligand, which are gradually released.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the relevant conformational space of the complex.
-
-
Analysis:
-
Analyze the MD trajectory to calculate various parameters, including:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the complex.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between this compound and the receptor.
-
Interaction Energy Calculations: To quantify the strength of the interaction between the ligand and the receptor.
-
-
A study on conopressin interactions with OT and V2 receptors performed 100 ns MD simulations using the Desmond software with the OPLS5 force field in a POPE membrane setup.[1]
Signaling Pathways and Experimental Workflows
The interaction of this compound with its target receptors initiates intracellular signaling cascades that ultimately lead to a physiological response. The V2R primarily couples to the Gs alpha subunit, while the OTR couples to the Gq alpha subunit.
This compound Receptor Signaling Pathways
In Silico Modeling Workflow
The following diagram illustrates the logical flow of the in silico modeling process described in this guide.
Conclusion
The in silico modeling techniques outlined in this guide provide a powerful framework for investigating the interactions between this compound and its target receptors. By combining homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the structural basis of ligand recognition, receptor activation, and downstream signaling. This knowledge is instrumental in advancing our understanding of the physiological roles of this compound and will undoubtedly accelerate the development of novel, receptor-specific therapeutic agents. As computational resources and methodologies continue to evolve, the predictive power of these in silico approaches will become even more significant in the field of drug discovery and development.
References
- 1. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. qyaobio.com [qyaobio.com]
- 4. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]
Conopressin S: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conopressin S, a nonapeptide derived from the venom of the cone snail Conus striatus, presents a compelling case for therapeutic exploration. As a structural analog of the mammalian neurohormones vasopressin and oxytocin (B344502), it exhibits a unique pharmacological profile with the potential to modulate a variety of physiological processes. This document provides an in-depth technical overview of this compound, summarizing its known receptor interactions, potential therapeutic applications in inflammation and oxidative stress, and detailed experimental methodologies for its investigation. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the further exploration of this intriguing natural peptide.
Introduction
Conopressins are a class of bioactive peptides found in the venom of predatory marine cone snails.[1] Structurally, they are characterized by a nine-amino-acid sequence with a disulfide bridge between the first and sixth cysteine residues, forming a tocin ring, and a C-terminal tail. This compound, with the amino acid sequence Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH₂, is of particular interest due to its homology with vasopressin and oxytocin, key regulators of numerous physiological functions in mammals.[1][2] This structural similarity allows this compound to interact with vasopressin and oxytocin receptors, which are G-protein coupled receptors (GPCRs), suggesting a wide range of potential pharmacological effects.[3] Preliminary research indicates that this compound and other conopressins may possess anti-inflammatory, antioxidant, and neuromodulatory properties, highlighting their potential as leads for novel therapeutic agents.[4][5]
Molecular Profile and Receptor Interactions
This compound's therapeutic potential is intrinsically linked to its interactions with vasopressin and oxytocin receptors. Understanding its binding affinities and functional activities at these receptors is crucial for elucidating its mechanism of action and predicting its physiological effects.
Amino Acid Sequence
The primary structure of this compound is as follows:
Cys¹ - Ile² - Ile³ - Arg⁴ - Asn⁵ - Cys⁶ - Pro⁷ - Arg⁸ - Gly⁹ - NH₂
A disulfide bond exists between Cys¹ and Cys⁶.
Receptor Binding Affinity
Quantitative data on the binding affinity of this compound to human vasopressin and oxytocin receptors is limited. However, a key study by Dutertre et al. (2008) provides the following inhibition constants (Ki):
| Receptor Subtype | Ligand | Ki (nM) | Species | Reference |
| Vasopressin V1a Receptor (V1aR) | This compound | 827 | Human | [2] |
| Oxytocin Receptor (OTR) | This compound | 175 | Human | [2] |
| Vasopressin V2 Receptor (V2R) | This compound | No binding detected | Human | [2] |
Table 1: Binding Affinities (Ki) of this compound at Human Vasopressin and Oxytocin Receptors.[2]
These data indicate that this compound exhibits a higher affinity for the oxytocin receptor compared to the vasopressin V1a receptor and does not interact with the vasopressin V2 receptor. This receptor selectivity profile is a critical determinant of its potential therapeutic applications and side-effect profile.
Potential Therapeutic Applications
Emerging research suggests that this compound and related conopeptides may have therapeutic utility in conditions involving inflammation and oxidative stress.
Anti-inflammatory and Antioxidant Effects
Recent studies on conopressins have demonstrated their potential to mitigate inflammatory responses. In vitro experiments using lipopolysaccharide (LPS)-stimulated macrophages, a standard model for inducing an inflammatory response, have shown that conopressins can reduce the production of key inflammatory mediators.[5]
While specific quantitative data for this compound's anti-inflammatory and antioxidant activity is not yet available in the reviewed literature, the general findings for the conopressin family are promising. These peptides have been shown to decrease the production of nitric oxide (NO), a pro-inflammatory molecule, and to lower the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5]
Experimental Protocols
To facilitate further research into the therapeutic potential of this compound, this section provides detailed methodologies for key experiments.
In Vitro Anti-Inflammatory and Antioxidant Activity Assays
The following protocols are adapted from studies on conopressins and provide a framework for assessing the anti-inflammatory and antioxidant effects of this compound.[5]
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
After incubation, collect the cell supernatant.
-
Determine the NO concentration in the supernatant using the Griess reagent system.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to LPS-stimulated cells without this compound treatment.
-
Follow steps 1-3 of the NO inhibition assay.
-
Collect the cell supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Determine the concentration of cytokines from a standard curve and calculate the percentage of inhibition.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental procedures are essential for a clear understanding of the complex biological processes involved.
Postulated Signaling Pathway of this compound at the Oxytocin Receptor
References
- 1. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Conopressin S
Introduction
Conopressin S is a nonapeptide belonging to the vasopressin/oxytocin (B344502) superfamily of neurohypophysial hormones.[1][2] Originally isolated from the venom of the marine cone snail Conus striatus, it exhibits high sequence homology with mammalian hormones like oxytocin and vasopressin.[1][2] The primary sequence of this compound is Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2, featuring a disulfide bridge between the two cysteine residues (Cys1 and Cys6) and a C-terminal amidation.[1][3] Conopressins are known to interact with G-protein coupled receptors (GPCRs) and are valuable tools in pharmacological research for studying receptor selectivity and function.[1][4]
This document provides a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), a standard and efficient method for producing synthetic peptides.[5][6] The protocol covers resin preparation, automated or manual peptide chain assembly, cleavage, oxidative disulfide bond formation, and purification.
Materials and Reagents
The following tables summarize the necessary amino acid derivatives and reagents for the synthesis.
Table 1: Protected Amino Acids for this compound Synthesis
| Amino Acid | Protected Derivative | Molecular Weight ( g/mol ) |
| Glycine (Gly) | Fmoc-Gly-OH | 297.31 |
| Proline (Pro) | Fmoc-Pro-OH | 337.39 |
| Arginine (Arg) | Fmoc-Arg(Pbf)-OH | 648.78 |
| Cysteine (Cys) | Fmoc-Cys(Trt)-OH | 585.71 |
| Asparagine (Asn) | Fmoc-Asn(Trt)-OH | 596.68 |
| Isoleucine (Ile) | Fmoc-Ile-OH | 353.42 |
Table 2: Reagents and Solvents
| Reagent/Solvent | Purpose |
| Rink Amide MBHA Resin | Solid support for C-terminally amidated peptides |
| N,N-Dimethylformamide (DMF) | Primary solvent for synthesis |
| Dichloromethane (DCM) | Solvent for washing |
| Piperidine (B6355638) | Fmoc deprotection agent |
| HBTU/HATU | Coupling activator |
| N,N-Diisopropylethylamine (DIPEA) | Activation base |
| Trifluoroacetic Acid (TFA) | Cleavage from resin |
| Triisopropylsilane (TIS) | Scavenger |
| 1,2-Ethanedithiol (EDT) | Scavenger |
| Diethyl Ether (cold) | Peptide precipitation |
| Acetonitrile (B52724) (ACN) | HPLC solvent |
| Water (HPLC grade) | HPLC solvent |
| Ammonium (B1175870) Bicarbonate Buffer | Solvent for cyclization |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear this compound
This protocol is based on the Fmoc/tBu strategy.[6][7] All steps can be performed manually or using an automated peptide synthesizer.
-
Resin Preparation:
-
Place Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.
-
Swell the resin in DMF for 30 minutes, followed by washing with DCM and then DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine.
-
-
Amino Acid Coupling Cycle (repeated for each amino acid):
-
Dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and a coupling agent like HATU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.
-
After complete coupling, wash the resin with DMF (5 times) and DCM (3 times).
-
Proceed to the next Fmoc deprotection step to elongate the peptide chain.
-
-
Peptide Chain Assembly Sequence:
-
The peptide is assembled from the C-terminus to the N-terminus. The order of coupling after initial resin deprotection is: Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Ile-OH, Fmoc-Ile-OH, Fmoc-Cys(Trt)-OH.
-
-
Final Deprotection:
-
After coupling the final amino acid (Fmoc-Cys(Trt)-OH), perform a final Fmoc deprotection step as described in step 2.
-
Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.
-
Protocol 2: Cleavage and Deprotection
-
Preparation of Cleavage Cocktail:
-
Prepare a cleavage cocktail consisting of 94% TFA, 2.5% Water, 2.5% TIS, and 1% EDT. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per 0.1 mmol of resin).
-
Stir the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups (Pbf and Trt).[8]
-
-
Peptide Precipitation and Washing:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL centrifuge tube filled with cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and dissolved protecting groups.
-
Dry the crude linear peptide under vacuum.
-
Protocol 3: Disulfide Bond Formation (Cyclization)
-
Dissolution:
-
Dissolve the crude linear peptide in an aqueous buffer, such as 0.1 M ammonium bicarbonate, at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization over intermolecular polymerization.
-
-
Oxidation:
-
Stir the solution vigorously in a beaker open to the air. Air oxidation of the two thiol groups on the cysteine residues will form the disulfide bridge.
-
Monitor the reaction progress using HPLC and Mass Spectrometry (MS) to observe the disappearance of the linear peptide and the appearance of the cyclized product (mass decrease of 2 Da). The reaction is typically complete within 12-24 hours.
-
-
Lyophilization:
-
Once the cyclization is complete, freeze-dry (lyophilize) the solution to obtain the crude cyclized this compound.
-
Protocol 4: Purification and Analysis
-
Purification by RP-HPLC:
-
Purify the crude cyclized peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
A typical system uses a C18 column with a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). For this compound, a gradient of 0% to 30% acetonitrile over 30 minutes is a suitable starting point.[9]
-
Collect fractions and analyze them by analytical RP-HPLC and MS to identify those containing the pure peptide.
-
-
Final Processing and Characterization:
-
Pool the pure fractions and lyophilize to obtain the final this compound product as a white powder.
-
Confirm the identity and purity of the final product using analytical HPLC (purity should be >95%) and Mass Spectrometry (to confirm the correct molecular weight).[3]
-
Table 3: Expected Yield and Purity of this compound
| Stage | Typical Yield | Purity (by HPLC) |
| Crude Peptide (after cleavage) | 60-80% | 50-70% |
| Purified Peptide (after HPLC) | 20-35% | >95% |
| Yields are approximate and can vary based on synthesis scale and efficiency.[5] |
Visualizations
Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of this compound.
Signaling Pathway
Conopressins, like their mammalian vasopressin counterparts, are known to exert their effects by binding to G-protein coupled receptors (GPCRs).[1] For instance, Conopressin-T has been shown to be an antagonist at the human V1a receptor, which signals through the Gq pathway.[10] This pathway involves the activation of Phospholipase C, leading to an increase in intracellular calcium.
Caption: Gq-protein coupled signaling pathway for vasopressin-like peptides.
References
- 1. qyaobio.com [qyaobio.com]
- 2. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. A vasopressin/oxytocin-related conopeptide with γ-carboxyglutamate at position 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc-Cys(Trt)-OH | 103213-32-7 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Conopressin-T from Conus tulipa reveals an antagonist switch in vasopressin-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification of Synthetic Conopressin S using RP-HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conopressin S is a nonapeptide (H-Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH₂) originally identified in the venom of the marine cone snail Conus striatus.[1] It is a member of the vasopressin/oxytocin superfamily of neuropeptides and is characterized by a disulfide bridge between the two cysteine residues, forming a cyclic structure.[2][3] Synthetic this compound is a valuable tool in pharmacological research, particularly in studies related to G protein-coupled receptors.[3]
Following solid-phase peptide synthesis (SPPS), the crude synthetic product contains the target this compound peptide along with various impurities. These impurities can include deletion sequences, truncated peptides, incompletely deprotected peptides, and by-products from the cleavage and synthesis process.[4][5] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides like this compound, owing to its high resolving power and the use of volatile mobile phases that simplify peptide recovery. This application note provides a detailed protocol for the purification of synthetic this compound using RP-HPLC.
Principle of Separation
RP-HPLC separates peptides based on their hydrophobicity. The stationary phase is a non-polar (hydrophobic) matrix, typically silica (B1680970) chemically modified with C18 alkyl chains. The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent such as acetonitrile (B52724) (ACN). An ion-pairing agent, most commonly trifluoroacetic acid (TFA), is added to both the aqueous and organic phases. TFA protonates the free amino groups and acidic residues of the peptide, minimizing secondary ionic interactions with the stationary phase and forming ion pairs that enhance the peptide's hydrophobicity, leading to sharper peaks and better separation.[6]
Peptides are loaded onto the column in a low concentration of organic solvent, where they bind to the hydrophobic stationary phase. A linear gradient of increasing acetonitrile concentration is then applied. Peptides with lower hydrophobicity elute first, while more hydrophobic peptides, like this compound, interact more strongly with the stationary phase and require a higher concentration of acetonitrile to elute.
Data Presentation
Table 1: HPLC System and Column Specifications
| Parameter | Analytical Scale | Preparative Scale |
| HPLC System | Standard Analytical HPLC | Preparative HPLC System |
| Column | C18, 4.6 x 250 mm, 5 µm, 100 Å | C18, 21.2 x 250 mm, 10 µm, 100 Å |
| Flow Rate | 1.0 mL/min | 18.0 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Ion-Pairing Agent | 0.1% (v/v) TFA | 0.1% (v/v) TFA |
| Mobile Phase A | 0.1% TFA in HPLC-grade Water | 0.1% TFA in HPLC-grade Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
Table 2: Gradient Conditions for Analytical and Preparative RP-HPLC
| Time (minutes) | % Mobile Phase B (Analytical) | % Mobile Phase B (Preparative) |
| 0 | 5 | 15 |
| 5 | 5 | 15 |
| 35 | 65 | 45 |
| 40 | 95 | 95 |
| 45 | 95 | 95 |
| 50 | 5 | 15 |
Table 3: Purification Summary of Synthetic this compound
| Sample | Purity (by Analytical HPLC) | Retention Time (min) | Yield (%) |
| Crude Peptide | ~45% | 21.5 | 100% |
| Pooled Fractions | >98% | 21.5 | ~35% |
Experimental Protocols
Materials and Reagents
-
Crude synthetic this compound (lyophilized powder)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Trifluoroacetic acid (TFA), sequencing grade
-
0.22 µm syringe filters
Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): To 1 L of HPLC-grade water, add 1 mL of TFA (0.1% v/v). Degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
Mobile Phase B (Organic): To 1 L of HPLC-grade acetonitrile, add 1 mL of TFA (0.1% v/v). Degas the solution for at least 15 minutes.
Crude Peptide Sample Preparation
-
Accurately weigh the crude lyophilized this compound powder.
-
Dissolve the crude peptide in Mobile Phase A to a final concentration of 10 mg/mL.
-
Vortex gently until the peptide is fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before analysis and purification.
Analytical RP-HPLC for Crude Peptide Analysis
Before proceeding to preparative purification, it is crucial to analyze the crude peptide mixture to determine the retention time of the target peptide and identify the impurity profile.
-
Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the filtered crude peptide solution (10 mg/mL).
-
Run the analytical HPLC method as detailed in Tables 1 and 2.
-
Identify the main peak corresponding to this compound based on its expected retention time and, if available, mass spectrometry analysis of the peak.
Preparative RP-HPLC for Purification
-
Equilibrate the preparative C18 column with 85% Mobile Phase A and 15% Mobile Phase B for at least 20 minutes or until a stable baseline is achieved.
-
Inject the filtered crude peptide solution. The loading amount will depend on the column size and the resolution of the target peak from impurities. A typical starting load for a 21.2 x 250 mm column is 50-100 mg of crude peptide.
-
Run the preparative HPLC method with the focused gradient as detailed in Tables 1 and 2.
-
Monitor the chromatogram at 220 nm and collect fractions corresponding to the main this compound peak using an automated fraction collector.
Analysis of Collected Fractions
-
Analyze each collected fraction using the analytical RP-HPLC method to determine the purity of each fraction.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
Lyophilization of Purified this compound
-
Combine the pure fractions into a single container.
-
Freeze the solution completely at -80°C.
-
Lyophilize the frozen solution under high vacuum until a dry, fluffy white powder is obtained.
-
Store the purified, lyophilized this compound at -20°C or -80°C.
Visualizations
Caption: Experimental workflow for the purification of synthetic this compound.
Caption: Logical diagram of the RP-HPLC separation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
Application Notes and Protocols: Conopressin S Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conopressin S is a nonapeptide originally isolated from the venom of the marine cone snail, Conus striatus.[1][2] It belongs to the vasopressin/oxytocin (B344502) superfamily of peptides and exhibits high sequence homology to mammalian vasopressin and oxytocin.[1][3] Conopressins are known to interact with G-protein coupled receptors (GPCRs), specifically the vasopressin and oxytocin receptors, making them valuable tools for studying the pharmacology of these receptors and for the development of novel therapeutics.[1][2][4] This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of this compound and other test compounds with vasopressin/oxytocin receptors.
Principle of the Assay
Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and its receptor.[5][6] In a competitive binding assay, a constant concentration of a radiolabeled ligand (e.g., [³H]-Vasopressin) is incubated with a source of the target receptor (e.g., cell membranes expressing the human V1a receptor) in the presence of varying concentrations of an unlabeled competitor ligand (e.g., this compound or a test compound). The unlabeled ligand competes with the radioligand for the same binding site on the receptor. By measuring the amount of radioactivity bound to the receptor at different competitor concentrations, the affinity of the competitor for the receptor can be determined. This is typically expressed as the inhibition constant (Ki).
Signaling Pathway
This compound, acting on vasopressin and oxytocin receptors, initiates intracellular signaling cascades through G-protein coupling. For instance, the vasopressin V1a receptor, a common target for this compound, primarily couples to Gαq/11. Activation of this G-protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.
Experimental Protocol: Radioligand Binding Assay
This protocol describes a competitive binding assay using membranes from CHO-K1 cells transiently transfected with the human vasopressin V1a receptor and [³H]-Arginine Vasopressin ([³H]-AVP) as the radioligand.
Materials and Reagents
-
Receptor Source: Membranes from CHO-K1 cells expressing the human V1a receptor.
-
Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).
-
Competitor Ligands: this compound, unlabeled Arginine Vasopressin (AVP), and other test compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
Scintillation Cocktail.
-
96-well Filter Plates (e.g., GF/C filter plates).
-
Deep-well 96-well Plates.
-
Plate Shaker.
-
Filtration Manifold.
-
Scintillation Counter.
Experimental Workflow
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a serial dilution of this compound and other unlabeled competitor ligands in the assay buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M.
-
Dilute the [³H]-AVP in the assay buffer to a final concentration that is approximately equal to its Kd for the receptor (e.g., 1-5 nM).
-
Thaw the receptor membranes on ice and dilute them in the assay buffer to a concentration that results in specific binding of approximately 10% of the total added radioligand.
-
-
Assay Setup:
-
In a 96-well deep-well plate, perform the assay in triplicate for each concentration of the competitor.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-AVP, and 100 µL of the diluted receptor membranes.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled AVP (e.g., 1 µM), 50 µL of [³H]-AVP, and 100 µL of the diluted receptor membranes.
-
Competitive Binding: Add 50 µL of each concentration of the competitor ligand (e.g., this compound), 50 µL of [³H]-AVP, and 100 µL of the diluted receptor membranes.
-
-
Incubation:
-
Seal the plate and incubate at 25°C for 60 minutes with gentle shaking.
-
-
Filtration and Washing:
-
Pre-soak the 96-well filter plate with 0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.
-
Transfer the contents of the deep-well plate to the pre-soaked filter plate.
-
Rapidly filter the contents under vacuum using a filtration manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the plate and allow it to equilibrate for at least 4 hours.
-
Count the radioactivity in a scintillation counter.
-
Data Analysis
-
Calculate the mean counts per minute (CPM) for each set of triplicates.
-
Determine the specific binding by subtracting the mean CPM of the non-specific binding wells from the mean CPM of all other wells.
-
Express the data as a percentage of the total specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Quantitative Data Summary
The following table summarizes the reported binding affinities (Ki) of this compound and related peptides for human vasopressin and oxytocin receptors.
| Compound | Receptor | Ki (nM) |
| Conopressin-S | hV1aR | 319[7] |
| hOTR | 108[7] | |
| hV1bR | 8.3 (incomplete displacement)[7] | |
| hV2R | >10,000[7] | |
| Arginine Vasopressin (AVP) | hV1aR | 4.70[8] |
| hOTR | 36.1[8] | |
| Oxytocin (OT) | hV1aR | 495.2[8] |
| hOTR | 4.28[8] |
Alternative and Emerging Technologies
While radioligand binding assays are considered the gold standard, alternative methods offer advantages in terms of safety, cost, and throughput.[6][9]
-
Fluorescent Ligand Binding Assays: These assays utilize fluorescently labeled ligands instead of radioisotopes.[9][10][11][12] The detection can be performed using fluorescence plate readers, microscopy, or flow cytometry.[11] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a particularly powerful homogeneous assay format that eliminates the need for separation of bound and unbound ligand.[11][13][14]
-
Label-Free Assays: Technologies such as Surface Plasmon Resonance (SPR) and Mass Spectrometry (MS)-based ligand binding assays allow for the direct measurement of ligand-receptor interactions without the need for any labels.[6] This eliminates the risk of the label interfering with the binding event.
Conclusion
The this compound receptor binding assay is a robust and quantitative method for characterizing the pharmacological properties of this peptide and for screening compound libraries for novel modulators of vasopressin and oxytocin receptors. The choice between traditional radioligand-based methods and newer fluorescent or label-free technologies will depend on the specific application, available instrumentation, and desired throughput. The detailed protocol and data presented here provide a solid foundation for researchers to successfully implement and interpret these assays in their drug discovery and development efforts.
References
- 1. qyaobio.com [qyaobio.com]
- 2. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Untapped Potential of Cone Snail Venom Peptides: Conopressin’s Modulation of Oxytocin and Vasopressin Hormone Receptors [scholarsbank.uoregon.edu]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 14. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Functional Assays of Conopressin S Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conopressin S is a nonapeptide originally isolated from the venom of the marine cone snail, Conus striatus. It is a member of the vasopressin/oxytocin (B344502) superfamily of neuropeptides and is known to interact with G protein-coupled receptors (GPCRs) of this family. These receptors play crucial roles in a variety of physiological processes, making this compound and its analogs potential candidates for therapeutic development.
This document provides detailed protocols for in vitro functional assays to characterize the activity of this compound on vasopressin and oxytocin receptors. The described assays are essential for determining the potency, efficacy, and selectivity of this peptide, providing valuable data for structure-activity relationship (SAR) studies and drug discovery programs. The primary assays covered include radioligand binding assays to determine binding affinity, calcium mobilization assays for receptors coupled to Gq/11, and cAMP accumulation assays for receptors coupled to Gs or Gi.
Data Presentation: this compound Activity Profile
The following table summarizes the known in vitro activity of this compound at human vasopressin and oxytocin receptors. This data is critical for understanding its receptor interaction profile.
| Receptor | Assay Type | Parameter | Value (nM) | Reference |
| Oxytocin Receptor (OTR) | Radioligand Binding | Ki | 175 | [1] |
| Vasopressin V1a Receptor (V1aR) | Radioligand Binding | Ki | 827 | [1] |
| Vasopressin V1b Receptor (V1bR) | Radioligand Binding | Ki | 8.3 | [1] |
| Vasopressin V2 Receptor (V2R) | Radioligand Binding | Ki | >10,000 | [1] |
Note: this compound has been reported to be a weak partial agonist at the oxytocin and vasopressin V1b receptors.[2]
Signaling Pathways and Experimental Overviews
The following diagrams illustrate the primary signaling pathways activated by vasopressin and oxytocin receptors and provide a general workflow for the functional assays described herein.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of this compound for a target receptor by measuring its ability to compete with a known radioligand.
Materials:
-
HEK293 or CHO cells stably expressing the human receptor of interest (e.g., OTR, V1aR, V1bR).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Radioligand specific for the receptor (e.g., [³H]-Vasopressin or a selective antagonist).
-
This compound stock solution.
-
Non-specific binding control (e.g., a high concentration of unlabeled vasopressin or oxytocin).
-
96-well microplates.
-
Glass fiber filter mats (e.g., GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and centrifuge.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with membrane preparation buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane preparations at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and cell membranes (20-50 µg protein).
-
Non-specific Binding: Add assay buffer, the fixed concentration of radioligand, a high concentration of a non-labeled competing ligand, and cell membranes.
-
Competition: Add assay buffer, the fixed concentration of radioligand, varying concentrations of this compound, and cell membranes.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter mat.
-
Add scintillation fluid and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This assay is used to measure the activation of Gq/11-coupled receptors (e.g., V1aR, OTR) by detecting the transient increase in intracellular calcium concentration upon agonist stimulation.
Materials:
-
HEK293 or CHO cells expressing the target receptor.
-
Cell culture medium.
-
Black, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
This compound stock solution.
-
Positive control agonist (e.g., vasopressin or oxytocin).
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
Seed cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a CO₂ incubator.
-
-
Dye Loading:
-
Prepare the fluorescent calcium dye according to the manufacturer's instructions.
-
Remove the cell culture medium from the wells and add the dye-loading solution.
-
Incubate the plate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature in the dark.
-
-
Assay Procedure:
-
Prepare a dilution series of this compound and the positive control agonist in assay buffer at a concentration 5-10 times the final desired concentration.
-
Place the cell plate in the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading for each well.
-
Program the instrument to add the this compound or control agonist solutions to the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the response of a maximal concentration of the positive control agonist.
-
Plot the normalized response against the log concentration of this compound.
-
Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression.
-
cAMP Accumulation Assay
This assay measures the modulation of intracellular cyclic AMP (cAMP) levels, which is relevant for Gs-coupled (cAMP increase) and Gi-coupled (cAMP decrease) receptors like the V2 receptor. Since this compound does not bind to the V2R, this assay would be used to confirm the lack of activity or to test analogs that may have gained V2R affinity.
Materials:
-
HEK293 or CHO cells expressing the target receptor (e.g., V2R).
-
Cell culture medium.
-
White, opaque 384-well microplates.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or LANCE).
-
Stimulation buffer (provided with the kit or a suitable buffer containing a phosphodiesterase inhibitor like IBMX).
-
This compound stock solution.
-
Positive control agonist (e.g., vasopressin).
-
Forskolin (for Gi-coupled receptor assays).
-
Cell lysis buffer (provided with the kit).
Protocol for Gs-coupled Receptors:
-
Cell Plating and Stimulation:
-
Seed cells into white microplates and incubate.
-
On the day of the assay, replace the medium with stimulation buffer containing a phosphodiesterase inhibitor.
-
Add varying concentrations of this compound or a control agonist.
-
Incubate for 30-60 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Lyse the cells by adding the lysis buffer containing the detection reagents from the cAMP kit.
-
Incubate as per the kit manufacturer's instructions (typically 60 minutes at room temperature).
-
-
Measurement:
-
Read the plate on a compatible plate reader (e.g., for HTRF or AlphaLISA).
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Convert the raw assay signal for each sample to a cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the EC₅₀ value using non-linear regression.
-
Protocol for Gi-coupled Receptors:
-
The protocol is similar, but cells are co-stimulated with a fixed concentration of forskolin (to elevate basal cAMP levels) and varying concentrations of the test compound (e.g., this compound). A decrease in the forskolin-stimulated cAMP level indicates Gi activation. The IC₅₀ value is then determined.
References
Application Notes and Protocols: cAMP Signaling Assays for Conopressin S on V2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The vasopressin V2 receptor (V2R), a member of the G protein-coupled receptor (GPCR) family, plays a critical role in maintaining water homeostasis.[1][2] Its activation by the endogenous ligand arginine vasopressin (AVP) in the kidney collecting ducts initiates a signaling cascade that leads to water reabsorption.[3][4] Conopressin S, a nonapeptide originally isolated from the venom of the marine cone snail Conus striatus, is a structural analog of vasopressin.[5] Due to this similarity, this compound is a compound of interest for investigating potential modulatory effects on the V2 receptor signaling pathway.
This document provides detailed application notes and protocols for characterizing the functional activity of this compound at the human V2 receptor, specifically focusing on the measurement of cyclic adenosine (B11128) monophosphate (cAMP) production, a key second messenger in the V2R signaling cascade.
V2 Receptor Signaling Pathway
The V2 receptor is canonically coupled to the stimulatory G protein, Gs.[1] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[1][2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the translocation of aquaporin-2 water channels to the cell membrane and increased water reabsorption.[3]
V2 Receptor Canonical Signaling Pathway.
Data Presentation
The following tables present illustrative data for the characterization of this compound as a V2 receptor agonist using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay. This data is for demonstration purposes to exemplify how results from such experiments would be presented.
Table 1: Potency of this compound and Reference Agonist at the V2 Receptor
| Compound | EC50 (nM) | Hill Slope | Max Response (% of AVP) |
| Arginine Vasopressin (AVP) | 0.85 | 1.02 | 100% |
| This compound | 5.20 | 0.98 | 95% |
| Desmopressin (dDAVP) | 0.15 | 1.10 | 105% |
Table 2: Selectivity Profile of this compound
| Receptor | Assay Type | Fold Selectivity (V2R EC50 / Other Receptor EC50) |
| V2 Receptor | cAMP Agonist | 1 |
| V1a Receptor | Calcium Agonist | >100 |
| Oxytocin Receptor | Calcium Agonist | >200 |
Experimental Protocols
Two common methods for measuring intracellular cAMP accumulation are detailed below: a Homogeneous Time-Resolved Fluorescence (HTRF) assay and a Luminescence-based assay.
Protocol 1: HTRF cAMP Assay (e.g., LANCE® Ultra cAMP Kit)
This protocol describes a competitive immunoassay in a 384-well format, measuring the competition between native cAMP produced by cells and a europium (Eu)-labeled cAMP tracer for binding to a ULight™ dye-labeled anti-cAMP antibody.
HTRF cAMP Assay Workflow.
Materials:
-
HEK293 or CHO cells stably expressing the human V2 receptor.
-
Cell Culture Medium (e.g., DMEM with 10% FBS).
-
Assay Buffer/Stimulation Buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4).[6]
-
Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX).[6]
-
This compound and reference agonist (e.g., Arginine Vasopressin).
-
HTRF cAMP detection kit (e.g., LANCE® Ultra cAMP Kit, Revvity).[7]
-
White, opaque 384-well microplates.
-
TR-FRET compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture V2R-expressing cells to ~80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation buffer.
-
Wash cells with assay buffer and resuspend to the desired density (e.g., 200,000 - 500,000 cells/mL), as determined by cell titration experiments.[6]
-
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound and the reference agonist in assay buffer containing a fixed concentration of IBMX (e.g., 0.5 mM).
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
Add 5 µL of the compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.[7]
-
-
cAMP Detection:
-
Prepare the detection reagents according to the kit manufacturer's instructions.
-
Add 5 µL of the Eu-cAMP tracer solution to each well.
-
Add 5 µL of the ULight-anti-cAMP antibody solution to each well.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm after excitation at 320 or 340 nm.
-
Calculate the 665/615 nm ratio. The signal is inversely proportional to the intracellular cAMP concentration.
-
-
Data Analysis:
-
Convert the TR-FRET ratio to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximal response.
-
Protocol 2: Luminescence-based cAMP Assay (e.g., cAMP-Glo™ Assay)
This protocol is based on the principle that cAMP stimulates PKA activity, which depletes ATP. The remaining ATP is then quantified in a coupled luciferase reaction, where the luminescent signal is inversely proportional to the cAMP concentration.
Luminescence-based cAMP Assay Workflow.
Materials:
-
HEK293 or CHO cells stably expressing the human V2 receptor.
-
Cell Culture Medium.
-
Induction Buffer (e.g., HBSS with 0.5 mM IBMX).
-
This compound and reference agonist.
-
Luminescence-based cAMP detection kit (e.g., cAMP-Glo™ Assay, Promega).
-
White, opaque-walled 384-well microplates suitable for luminescence.
-
Luminometer.
Procedure:
-
Cell Preparation and Stimulation:
-
Prepare and seed cells as described in Protocol 1, Steps 1.1 and 1.2.
-
Add 10 µL of cell suspension to each well.
-
Add 10 µL of compound dilutions to the cells.
-
Incubate at room temperature for 30 minutes.
-
-
Cell Lysis and PKA Reaction:
-
Add 20 µL of cAMP-Glo™ Lysis Buffer (containing PKA) to each well.
-
Incubate for 20 minutes at room temperature to induce cell lysis and allow the PKA reaction to proceed.
-
-
ATP Detection:
-
Add 40 µL of Kinase-Glo® Reagent to each well to terminate the PKA reaction and initiate the luciferase reaction.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is inversely proportional to the amount of cAMP produced.
-
-
Data Analysis:
-
Correlate the luminescence readings to cAMP concentrations using a cAMP standard curve.
-
Perform dose-response analysis as described in Protocol 1, Step 5.
-
Conclusion
The protocols outlined provide robust and reliable methods for quantifying the effect of this compound on V2 receptor-mediated cAMP signaling. By employing these assays, researchers can accurately determine the potency and efficacy of this and other novel compounds, facilitating further investigation into their therapeutic potential for conditions related to water balance disorders.
References
- 1. Vasopressin receptor 2 - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. CV Pharmacology | Vasopressin Analogs [cvpharmacology.com]
- 5. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of V2 receptor activity on the pressor response to vasopressin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of novel selective V2 receptor non-peptide agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Behavioral Studies of Conopressin S in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conopressin S is a nonapeptide belonging to the vasopressin/oxytocin (B344502) superfamily of neuropeptides, originally isolated from the venom of the marine cone snail, Conus striatus.[1] Structurally similar to arginine vasopressin (AVP) and oxytocin (OXT), this compound is a valuable tool for investigating the roles of vasopressin and oxytocin receptors in regulating complex behaviors. These receptors are implicated in a wide range of social and emotional processes, including social recognition, anxiety, and aggression.[2][3] In vivo studies in rodents are critical for elucidating the behavioral pharmacology of this compound and its potential as a therapeutic agent.
These application notes provide detailed protocols for assessing the behavioral effects of this compound in rodents, focusing on spontaneous behaviors, anxiety-like behavior, social interaction, and recognition memory. Representative data from studies on related vasopressin and oxytocin receptor agonists are included to illustrate expected outcomes.
Signaling Pathway of this compound
This compound is known to interact with vasopressin and oxytocin receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathways activated upon receptor binding are mediated by Gq/11 and Gs proteins. Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The Gs pathway, on the other hand, activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). These pathways ultimately modulate neuronal excitability and gene expression, influencing a variety of behaviors.
Experimental Workflow for In Vivo Behavioral Studies
A typical workflow for investigating the behavioral effects of this compound involves several key stages, from animal preparation to data analysis. Intracerebroventricular (i.c.v.) administration is often employed to bypass the blood-brain barrier and directly target central receptors.
Data Presentation: Representative Quantitative Data
While specific dose-response data for this compound is limited in publicly available literature, the following tables present representative quantitative data from studies using vasopressin and oxytocin receptor agonists in relevant behavioral assays. These illustrate the types of effects and data that can be expected when studying this compound.
Table 1: Effects of a Vasopressin V1a Receptor Agonist on Spontaneous Behaviors in Mice
This table shows the dose-dependent effects of intracerebroventricular (i.c.v.) administration of a vasopressin V1a receptor agonist on grooming, scratching, and locomotor activity. Data are presented as mean ± SEM.
| Treatment (i.c.v.) | Dose (ng) | Grooming (s) | Scratching Bouts | Locomotor Activity (distance in cm) |
| Vehicle (Saline) | - | 15.2 ± 2.1 | 3.1 ± 0.8 | 2548 ± 605 |
| V1a Agonist | 1 | 45.8 ± 5.3 | 12.5 ± 2.0 | 3890 ± 712 |
| V1a Agonist | 3 | 89.3 ± 9.7 | 28.4 ± 3.5 | 4546 ± 783 |
| V1a Agonist | 10 | 152.1 ± 15.4 | 45.2 ± 4.1 | 5026 ± 990 |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle. Data are hypothetical and compiled for illustrative purposes based on findings from studies on vasopressin agonists.[4][5]
Table 2: Effects of an Oxytocin Receptor Agonist on Anxiety-Like Behavior in the Elevated Plus Maze (EPM) in Rats
This table illustrates the anxiolytic-like effects of intracerebroventricular (i.c.v.) administration of an oxytocin receptor agonist on key parameters in the EPM. Data are presented as mean ± SEM.
| Treatment (i.c.v.) | Dose (µg) | % Time in Open Arms | % Open Arm Entries | Closed Arm Entries |
| Vehicle (Saline) | - | 18.5 ± 2.5 | 25.1 ± 3.2 | 10.2 ± 1.1 |
| OXT Agonist | 0.1 | 35.2 ± 4.1 | 42.8 ± 5.0 | 9.8 ± 1.3 |
| OXT Agonist | 1.0 | 48.9 ± 5.6 | 55.3 ± 6.1 | 10.5 ± 1.0 |
*p<0.05, **p<0.01 compared to Vehicle. Data are hypothetical and compiled for illustrative purposes based on findings from studies on oxytocin agonists.[6][7][8]
Table 3: Effects of an Oxytocin Receptor Agonist on Social Recognition Memory in Mice
This table demonstrates the enhancement of social recognition by an oxytocin receptor agonist. The discrimination index reflects the preference for a novel mouse over a familiar one. Data are presented as mean ± SEM.
| Treatment (s.c.) | Dose (mg/kg) | Discrimination Index |
| Vehicle (Saline) | - | 0.15 ± 0.05 |
| OXT Agonist | 0.1 | 0.48 ± 0.08* |
| OXT Agonist | 1.0 | 0.65 ± 0.10** |
*p<0.05, **p<0.01 compared to Vehicle. A higher discrimination index indicates better social memory. Data are hypothetical and compiled for illustrative purposes based on findings from studies on oxytocin agonists.[9][10]
Table 4: Effects of an Oxytocin Receptor Agonist on Recognition Memory in the Novel Object Recognition (NOR) Test in Mice
This table shows the impact of an oxytocin receptor agonist on non-social recognition memory. The discrimination index indicates the preference for a novel object over a familiar one. Data are presented as mean ± SEM.
| Treatment (i.p.) | Dose (mg/kg) | Discrimination Index |
| Vehicle (Saline) | - | 0.22 ± 0.04 |
| OXT Agonist | 0.5 | 0.51 ± 0.07* |
| OXT Agonist | 1.0 | 0.68 ± 0.09** |
*p<0.05, **p<0.01 compared to Vehicle. A higher discrimination index indicates better recognition memory. Data are hypothetical and compiled for illustrative purposes based on findings from studies on oxytocin agonists.[11]
Experimental Protocols
Protocol 1: Assessment of Spontaneous Behaviors (Grooming, Scratching, and Locomotion)
Objective: To quantify the effects of this compound on spontaneous behaviors in an open field arena.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm)
-
Video recording system
-
This compound solution
-
Vehicle solution (e.g., sterile saline)
-
Microsyringe for i.c.v. administration
Procedure:
-
Habituation: Place the animal in the testing room for at least 30-60 minutes before the experiment to acclimate.
-
Administration: Administer this compound or vehicle via i.c.v. injection.
-
Testing: Immediately after injection, place the animal in the center of the open field arena.
-
Recording: Record the animal's behavior for a predefined period (e.g., 30-60 minutes).
-
Scoring: A trained observer, blind to the treatment groups, should score the duration of grooming and the frequency of scratching bouts. Locomotor activity (total distance traveled) can be analyzed using automated tracking software.
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each animal.
Protocol 2: Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior
Objective: To assess the anxiolytic or anxiogenic effects of this compound.
Materials:
-
Elevated plus maze apparatus
-
Video recording and analysis system
-
This compound solution
-
Vehicle solution
-
Microsyringe for i.c.v. administration
Procedure:
-
Habituation: Acclimate the animal to the testing room for at least 30-60 minutes.
-
Administration: Administer this compound or vehicle i.c.v. at a predetermined time before the test (e.g., 15-30 minutes).
-
Testing: Place the animal in the center of the EPM, facing an open arm.
-
Recording: Allow the animal to explore the maze for 5 minutes while recording its behavior.
-
Analysis: Use automated software to analyze the time spent in and the number of entries into the open and closed arms. Calculate the percentage of time in open arms and the percentage of open arm entries.
-
Cleaning: Clean the maze thoroughly with 70% ethanol after each trial.
Protocol 3: Social Interaction Test
Objective: To evaluate the effect of this compound on sociability.
Materials:
-
Three-chambered social interaction apparatus
-
Novel stimulus animal (age- and sex-matched)
-
Small wire cages for the stimulus animal
-
Video recording and analysis system
-
This compound solution
-
Vehicle solution
-
Microsyringe for i.c.v. administration
Procedure:
-
Habituation: Habituate the test animal to the three-chambered apparatus for a short period (e.g., 5-10 minutes) on the day before testing.
-
Administration: On the test day, administer this compound or vehicle i.c.v.
-
Sociability Phase: Place a novel stimulus animal in a wire cage in one of the side chambers and an empty wire cage in the other side chamber. Place the test animal in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Recording and Analysis: Record the session and use automated software to measure the time spent in each chamber and the time spent actively investigating each wire cage.
-
Cleaning: Clean the apparatus with 70% ethanol between animals.
Protocol 4: Novel Object Recognition (NOR) Test
Objective: To assess the impact of this compound on recognition memory.
Materials:
-
Open field arena
-
Two identical objects (familiar objects)
-
One novel object (different in shape and texture from the familiar objects)
-
Video recording and analysis system
-
This compound solution
-
Vehicle solution
-
Microsyringe for i.c.v. administration
Procedure:
-
Habituation: On day 1, allow the animal to freely explore the empty open field arena for 5-10 minutes.
-
Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Place the animal in the arena and allow it to explore the objects for 5-10 minutes. Administer this compound or vehicle either before or immediately after this phase, depending on the experimental question (consolidation vs. retrieval).
-
Testing Phase: After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object. Place the animal back in the arena and allow it to explore for 5 minutes.
-
Recording and Analysis: Record the exploration time for each object. Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Cleaning: Clean the arena and objects with 70% ethanol between trials.
References
- 1. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Characterization of oxytocin and vasopressin receptors in the Southern giant pouched rat and comparison to other rodents [frontiersin.org]
- 3. Expression patterns and behavioral effects of conopressin and APGWamide in the nudibranch Berghia stephanieae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasopressin Increases Locomotion through a V1a Receptor in Orexin/Hypocretin Neurons: Implications for Water Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasopressin into the preoptic area increases grooming behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Oxytocin-induced anxiogenic behavior in juvenile male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of anxiety behavior in the elevated plus maze using peptidic oxytocin and vasopressin receptor ligands in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxytocin in the Medial Amygdala is Essential for Social Recognition in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of oxytocin in shaping complex social behaviours: possible interactions with other neuromodulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Intracerebroventricular Injection of Conopressin S
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conopressin S is a nonapeptide (amino acid sequence: Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2) originally isolated from the venom of the marine cone snail Conus striatus.[1][2] It is a structural and functional analog of the mammalian neurohypophyseal hormones vasopressin and oxytocin (B344502).[1][2][3] Due to this relationship, this compound is a valuable research tool for investigating the central nervous system effects mediated by vasopressin and oxytocin receptors. These receptors are implicated in a wide range of behaviors and physiological processes, including social recognition, anxiety, aggression, and cardiovascular regulation.[4]
Intracerebroventricular (ICV) injection is a critical technique that bypasses the blood-brain barrier, allowing for the direct administration of peptides like this compound into the cerebrospinal fluid (CSF).[5][6] This enables the study of their central effects without the confounding influences of peripheral administration. These application notes provide detailed protocols for the ICV injection of this compound in rodents and for the subsequent assessment of behavioral outcomes.
Materials and Reagents
-
This compound (synthetic peptide)
-
Stereotaxic apparatus
-
Anesthesia (e.g., Ketamine/Xylazine mixture or Isoflurane)
-
Animal clippers
-
Antiseptic solution (e.g., Betadine or 70% ethanol)
-
Surgical tools (scalpel, forceps, hemostats, dental drill)
-
Guide cannula and dummy cannula (e.g., 26-gauge)
-
Internal cannula (e.g., 30-gauge)
-
Dental cement
-
Surgical screws
-
Microinjection pump and syringe
-
Sterile saline (0.9% NaCl)
-
Analgesics (e.g., Carprofen)
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Chronic ICV Cannula Implantation
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a mouse, allowing for repeated ICV injections.
1. Animal Preparation and Anesthesia:
- Anesthetize the mouse using an appropriate method, such as an intraperitoneal (i.p.) injection of a Ketamine (100 mg/kg) and Xylazine (20 mg/kg) mixture.[1] Alternatively, use isoflurane (B1672236) anesthesia.
- Confirm the depth of anesthesia using a toe-pinch reflex test.
- Once anesthetized, place the mouse in the stereotaxic frame, securing the head with ear bars and a nose cone. Ensure the skull is level by checking that the bregma and lambda landmarks are in the same horizontal plane.[1]
- Apply ophthalmic ointment to the eyes to prevent drying during surgery.[1]
- Shave the fur from the surgical area on the scalp and clean the skin with an antiseptic solution.
2. Surgical Procedure:
- Make a midline incision in the scalp to expose the skull.
- Identify the bregma suture line. For targeting the lateral ventricle in mice, typical stereotaxic coordinates relative to bregma are: Anterior/Posterior (AP): -0.6 mm; Medial/Lateral (ML): ±1.2 mm.[1]
- Mark the target location on the skull and drill a small burr hole, being careful not to damage the underlying dura mater.
- (Optional) Place one or two small surgical screws in the skull to help anchor the dental cement.
- Slowly lower the guide cannula to the target depth. For the lateral ventricle, a typical Dorsal/Ventral (DV) coordinate is -2.0 mm from the skull surface.[1]
3. Cannula Fixation and Post-Operative Care:
- Apply a thin layer of dental cement around the base of the guide cannula, ensuring it adheres to the skull and anchor screws.
- Once the cement has hardened, insert a dummy cannula into the guide cannula to keep it patent.
- Suture the scalp incision around the implant.
- Administer a post-operative analgesic, such as Carprofen (5 mg/kg, subcutaneous).
- Place the animal in a clean cage on a heating pad to maintain body temperature during recovery.
- Allow the animal to recover for at least 3-5 days before any ICV injections are performed.[7]
Protocol 2: Intracerebroventricular (ICV) Injection of this compound
1. Preparation of this compound Solution:
- Dissolve synthetic this compound in sterile, pyrogen-free 0.9% saline to the desired concentration.
- It is recommended to prepare fresh solutions for each experiment.
2. Injection Procedure:
- Gently handle and restrain the mouse.
- Remove the dummy cannula from the guide cannula.
- Load the injection syringe with the this compound solution. The internal cannula should be slightly longer than the guide cannula to protrude into the ventricle.
- Insert the internal cannula into the guide cannula and connect it to the microinjection pump.
- Infuse the desired volume of this compound solution (typically 1-2 µL for mice) over a period of 1-2 minutes to avoid a rapid increase in intracranial pressure.
- Leave the internal cannula in place for an additional minute to allow for diffusion and prevent backflow.
- Slowly withdraw the internal cannula and replace it with the dummy cannula.
- Return the mouse to its home cage for behavioral observation.
Protocol 3: Assessment of Grooming and Scratching Behavior
Conopressins are known to induce grooming and scratching behaviors in rodents.[1][2] This protocol outlines a method for quantifying these behaviors.
1. Habituation:
- Habituate the animals to the observation chambers (e.g., clear Plexiglas cages) for a set period (e.g., 30-60 minutes) for several days prior to the experiment.
2. Behavioral Recording:
- Immediately after ICV injection of this compound or vehicle, place the mouse in the observation chamber.
- Record the behavior of the animal for a defined period (e.g., 30-60 minutes) using a video camera.
- A trained observer, blind to the experimental conditions, should later score the recordings for the total duration and frequency of grooming and scratching bouts.
Quantitative Data
| Peptide | Animal Model | ICV Dose Range | Observed Central Effect |
| Arginine Vasopressin (AVP) | Rat (conscious) | 0.25 - 1000 ng | Dose-dependent increase in blood pressure and heart rate.[8] |
| Arginine Vasopressin (AVP) | Rat | 3 ng | Reduction of stress-induced hyperthermia.[9] |
| Arginine Vasopressin (AVP) | Mouse | 1 - 10 ng | Induction of robust grooming behavior.[10] |
| Oxytocin (OXT) | Rat | 0.1 - 10 µg | Dose-dependent enhancement of novelty-induced grooming.[11] |
Table 1: Recommended Starting Doses for ICV Injection of Vasopressin and Oxytocin in Rodents. This data can be used to inform the selection of an appropriate dose range for this compound, likely in the nanogram to low microgram range.
| Ligand | Receptor | Species | Ki (nM) |
| Oxytocin | OTR | Hamster | 4.28 |
| Arginine Vasopressin (AVP) | OTR | Hamster | 36.1 |
| Oxytocin | V1aR | Hamster | 495.2 |
| Arginine Vasopressin (AVP) | V1aR | Hamster | 4.70 |
Table 2: Binding Affinities (Ki) of Oxytocin and Arginine Vasopressin at their Respective Receptors in the Hamster Brain.[6] this compound is expected to bind to both oxytocin (OTR) and vasopressin (V1aR) receptors.
Visualizations
Caption: Experimental workflow for ICV injection and behavioral analysis.
Caption: this compound signaling via the Vasopressin V1a Receptor.
Caption: this compound signaling via the Oxytocin Receptor.
References
- 1. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring bioactive peptides from natural sources for oxytocin and vasopressin drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasopressin and oxytocin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Intracerebroventricular drug administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracerebroventricular administration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antipyretic doses of centrally administered vasopressin reach physiologically meaningful concentrations in the brain of the rat as evaluated by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxytocin and vasopressin: linking pituitary neuropeptides and their receptors to social neurocircuits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracerebroventricular administration of oxytocin and intranasal administration of the oxytocin derivative improve β‐amyloid peptide (25–35)‐induced memory impairment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vasopressin into the preoptic area increases grooming behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxytocin potently enhances novelty-induced grooming behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Three-Dimensional Structure of Conopressin S using NMR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conopressin S, a nonapeptide originally isolated from the venom of the marine cone snail Conus striatus, is a member of the vasopressin/oxytocin superfamily of neurohypophysial hormones.[1] Its structural similarity to these mammalian hormones makes it a molecule of significant interest for investigating receptor interactions and for the development of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for determining the three-dimensional structure of small peptides like this compound in a solution state, which closely mimics their physiological environment. This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using a suite of two-dimensional (2D) NMR experiments.
Application Notes: The Role of 2D NMR in Structure Determination
The determination of a peptide's three-dimensional structure by NMR is a multi-step process that involves assigning all proton resonances to their specific amino acid residues and then using spatial proximity information to calculate the final structure.
Primary Sequence of this compound: Cys¹-Ile²-Ile³-Arg⁴-Asn⁵-Cys⁶-Pro⁷-Lys⁸-Gly⁹-NH₂ (with a disulfide bridge between Cys¹ and Cys⁶).
Principle of Key 2D NMR Experiments
A combination of 2D NMR experiments is required to resolve the structure of this compound.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through two or three chemical bonds (J-coupling). It is fundamental for identifying coupled protons within an amino acid side chain, for instance, connecting the Hα proton to the Hβ protons.
-
TOCSY (Total Correlation Spectroscopy): The TOCSY experiment extends the correlations observed in COSY to an entire spin system.[2] This means it shows correlations between a proton and all other protons within the same amino acid residue. This is crucial for identifying the type of amino acid (e.g., Isoleucine, Arginine, Proline) based on its unique pattern of proton correlations.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining the 3D structure. The NOESY spectrum reveals protons that are close to each other in space (typically < 5-6 Å), regardless of whether they are bonded.[1] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. These through-space correlations can be between protons on adjacent residues (sequential NOEs), residues further apart in the sequence (medium- or long-range NOEs), or within the same residue.
-
HSQC (Heteronuclear Single Quantum Coherence): While not mandatory for a basic proton-based structure determination of a small peptide, an HSQC experiment correlates protons directly attached to a heteronucleus like ¹³C or ¹⁵N. If isotopic labeling is used, this experiment can greatly aid in resolving spectral overlap and confirming assignments.
The Path to Structure: From Spectra to 3D Model
The process follows a logical workflow:
-
Resonance Assignment: Using COSY and TOCSY spectra, complete spin systems for each amino acid residue are identified.
-
Sequential Assignment: Using the NOESY spectrum, connections are made between adjacent amino acid residues. The most common sequential connection is the NOE between the amide proton (NH) of one residue (i) and the alpha-proton (Hα) of the preceding residue (i-1).
-
Identification of Restraints: All observed NOEs are identified and classified. The intensities of the NOE cross-peaks are translated into upper distance limits (e.g., strong, medium, weak corresponding to ~2.5 Å, ~3.5 Å, ~5.0 Å). Additionally, ³J(HN-Hα) coupling constants, measured from high-resolution 1D or 2D spectra, can be used to derive dihedral angle restraints for the peptide backbone.
-
Structure Calculation: The collected distance and dihedral angle restraints are used as input for structure calculation software (e.g., CYANA, XPLOR-NIH). These programs use computational methods like simulated annealing and molecular dynamics to generate an ensemble of structures that satisfy the experimental restraints.
-
Structure Validation: The final ensemble of structures is evaluated for quality based on factors like the number of NOE violations, Ramachandran plot analysis, and overall root-mean-square deviation (RMSD).
Diagrams and Visualizations
Caption: Workflow for NMR structure determination of this compound.
Caption: Primary sequence and disulfide bridge of this compound.
Experimental Protocols
Protocol 1: Sample Preparation
-
Peptide Synthesis and Purification: Synthesize this compound using standard solid-phase peptide synthesis (SPPS) protocols. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. Confirm the mass using mass spectrometry.
-
Sample Concentration: Dissolve the lyophilized peptide in the NMR buffer to a final concentration of 1-5 mM. Higher concentrations are generally better for improving the signal-to-noise ratio in 2D experiments.
-
NMR Buffer: Prepare a buffer solution of 90% H₂O / 10% D₂O. The D₂O is required for the spectrometer's field-frequency lock. A common buffer is 20 mM sodium phosphate, pH 5.5. The pH should be chosen to ensure peptide stability and slow the exchange of amide protons with the solvent.
-
Internal Standard: Add a small amount of a chemical shift reference standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilyl (B98337) propionate (B1217596) (TSP), to a final concentration of ~50 µM.
-
Sample Transfer: Carefully transfer approximately 500-600 µL of the final sample solution into a high-quality, clean NMR tube.
Protocol 2: NMR Data Acquisition
These are general parameters and may need optimization on the specific spectrometer used.
-
Spectrometer Setup: Tune and match the probe for the ¹H frequency on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Temperature Control: Set the sample temperature to 298 K (25 °C). Ensure the temperature is stable before starting acquisition.
-
1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to check the sample quality, concentration, and spectral dispersion. Apply water suppression using techniques like presaturation or WATERGATE.
-
2D TOCSY:
-
Use a standard TOCSY pulse sequence (e.g., mlevph).
-
Set the spectral width to ~12-14 ppm in both dimensions.
-
Acquire 2048 data points in the direct dimension (t₂) and 512 increments in the indirect dimension (t₁).
-
Set the mixing time to 80 ms. This allows correlations to propagate through the entire spin system of most amino acids.
-
Set the number of scans per increment (e.g., 8-16) and a relaxation delay of 1.5 s.
-
-
2D NOESY:
-
Use a standard NOESY pulse sequence (e.g., noesygpph).
-
Use the same spectral widths and data points as the TOCSY experiment.
-
Set the mixing time to 200-250 ms. This is a critical parameter and may require optimization to maximize NOE signals while minimizing spin diffusion.
-
Set the number of scans per increment (e.g., 16-32) and a relaxation delay of 1.5 s.
-
Protocol 3: Data Processing and Structure Calculation
-
Data Processing: Process the acquired 2D data using software such as TopSpin, NMRPipe, or MestReNova. This involves Fourier transformation, phase correction, and baseline correction. Apply a sine-bell window function in both dimensions to improve resolution.
-
Resonance Assignment: Use software like CCPNmr Analysis to visualize spectra.
-
Identify amino acid spin systems in the TOCSY spectrum.
-
Perform sequential assignment ("walking") along the backbone in the NOESY spectrum by linking Hα(i) to NH(i+1).
-
-
NOE Restraint Generation:
-
Pick all cross-peaks in the NOESY spectrum and integrate their volumes.
-
Calibrate the peak volumes to distances. A common approach is to classify NOEs as strong (1.8–2.7 Å), medium (1.8–3.5 Å), and weak (1.8–5.0 Å) based on their intensities.
-
-
Structure Calculation with CYANA:
-
Prepare input files for CYANA: the amino acid sequence, the list of assigned chemical shifts, and the list of NOE-derived distance restraints.
-
Run the standard CYANA protocol, which typically calculates 100-200 initial structures.
-
Select the 20 lowest-energy structures that have the fewest violations of the experimental restraints.
-
-
Analysis and Validation: Superimpose the final 20 structures to assess their convergence (low RMSD). Use tools like PROCHECK-NMR or MolProbity to validate the stereochemical quality of the structures (e.g., Ramachandran plots).
Data Presentation
Disclaimer: The following quantitative data is for the closely related conopeptide Mo1033 (Sequence: Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH₂) and is provided as a representative example for this compound due to the lack of a complete, published dataset for this compound itself. The procedures and data types are directly applicable.
Table 1: ¹H Chemical Shifts (ppm) for Conopeptide Mo1033 in H₂O at 278 K
| Residue | NH | Hα | Hβ | Other Protons |
| Cys¹ | - | 4.65 | 3.15, 2.90 | - |
| Phe² | 8.45 | 4.60 | 3.20, 3.10 | Hδ: 7.30; Hε: 7.25 |
| Ile³ | 8.20 | 4.15 | 1.90 | Hγ: 1.50, 1.20; Hδ: 0.90; Hγ₂: 0.85 |
| Arg⁴ | 8.30 | 4.25 | 1.85, 1.75 | Hγ: 1.60; Hδ: 3.15; Hε: 7.60 |
| Asn⁵ | 8.50 | 4.70 | 2.80, 2.70 | NH₂: 7.55, 6.85 |
| Cys⁶ | 8.10 | 4.55 | 3.10, 2.85 | - |
| Pro⁷ | - | 4.35 | 2.25, 1.95 | Hγ: 2.05; Hδ: 3.70, 3.55 |
| Lys⁸ | 7.95 | 4.20 | 1.80, 1.70 | Hγ: 1.40; Hδ: 1.65; Hε: 2.95 |
| Gly⁹ | 8.25 | 3.90, 3.80 | - | - |
Table 2: ³J(HN-Hα) Coupling Constants and Key NOE Restraints
| Residue Pair | ³J(HN-Hα) (Hz) | NOE Type | Observed Key NOEs | Distance Class |
| Cys¹-Phe² | - | Sequential | Cys¹ Hα -> Phe² NH | Medium |
| Phe²-Ile³ | 8.1 | Sequential | Phe² Hα -> Ile³ NH | Medium |
| Ile³-Arg⁴ | 7.9 | Sequential | Ile³ Hα -> Arg⁴ NH | Strong |
| Arg⁴-Asn⁵ | 7.5 | Sequential | Arg⁴ Hα -> Asn⁵ NH | Strong |
| Asn⁵-Cys⁶ | 8.2 | Sequential | Asn⁵ NH -> Cys⁶ NH | Medium |
| Asn⁵-Cys⁶ | - | Sequential | Asn⁵ Hα -> Cys⁶ NH | Weak |
| Cys⁶-Pro⁷ | - | Sequential | Cys⁶ Hα -> Pro⁷ Hδ | Strong |
| Lys⁸-Gly⁹ | 7.2 | Sequential | Lys⁸ Hα -> Gly⁹ NH | Medium |
| Ile³-Cys⁶ | - | Long-range | Ile³ Hα -> Cys⁶ Hβ | Weak |
| Arg⁴-Asn⁵ | - | Intra-residue | Arg⁴ Hβ -> Asn⁵ NH | Medium |
This comprehensive guide provides the necessary framework for successfully determining the solution structure of this compound. By meticulously following these protocols, researchers can obtain high-resolution structural data, paving the way for a deeper understanding of its biological function and potential as a pharmacological tool.
References
- 1. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Conopressin S solid-phase synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during the solid-phase synthesis of Conopressin S.
Frequently Asked Questions (FAQs)
Q1: My overall yield for this compound synthesis is significantly lower than expected. What are the primary areas I should investigate?
Low overall yield in Solid-Phase Peptide Synthesis (SPPS) is a common issue that can stem from several stages of the process. For a peptide like this compound (Sequence: Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH₂), the investigation should focus on four key areas:
-
Incomplete Reactions: Both the deprotection of the Fmoc group and the coupling of the next amino acid may not go to completion, leading to deletion sequences.[1]
-
Peptide Aggregation: The growing peptide chain, particularly with hydrophobic residues like Isoleucine (Ile), can aggregate on the resin, blocking reaction sites.[2][3]
-
Side Reactions: Specific amino acids in the sequence, such as Cysteine (Cys), Arginine (Arg), and Asparagine (Asn), are prone to undesirable chemical modifications.[4][5]
-
Cleavage and Deprotection Issues: The final step of cleaving the peptide from the resin and removing side-chain protecting groups can introduce byproducts or cause degradation if not optimized.[1]
A systematic approach, starting with analyzing the crude product via HPLC and Mass Spectrometry, is crucial to identify the nature of the impurities (e.g., deletion sequences, modified peptides) and pinpoint the problematic step.[3]
Q2: I suspect incomplete coupling is the main problem, especially for the Arginine residues. How can I confirm this and what are the solutions?
Incomplete coupling is a frequent cause of low yield and results in deletion sequences, which are missing one or more amino acids.[1] Arginine, with its bulky guanidinium (B1211019) side-chain and protecting group (like Pbf), is notoriously difficult to couple efficiently.[4]
Confirmation:
-
Kaiser Test: After the coupling step, perform a Kaiser test (or another ninhydrin-based test) on a small sample of the resin beads.[5] A positive result (blue beads) indicates the presence of unreacted primary amines, confirming an incomplete coupling reaction.
Solutions:
-
Double Coupling: For difficult residues like Arginine, perform the coupling step twice. After the first coupling and washing, re-introduce a fresh solution of the activated amino acid and allow it to react again.[4] This is also recommended for the amino acid coupled immediately after a Proline residue.[4]
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents to 0.5 M can drive the reaction to completion by increasing molecular interactions.[4]
-
Use High-Efficiency Reagents: Employ a more potent coupling reagent. While standard reagents like DIC/HOBt are effective, aminium/uronium-based reagents like HATU or HBTU are often used for sterically hindered amino acids.[5][6]
-
Extend Reaction Time: Increase the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight for particularly challenging steps.
Q3: The resin beads are clumping and swelling poorly after adding the fourth residue (Arginine). Is this aggregation, and how can I prevent it?
Yes, clumping and poor swelling are classic signs of on-resin peptide aggregation.[2] This occurs when peptide chains interact with each other, often through hydrophobic interactions or hydrogen bonding, forming secondary structures that are insoluble in the synthesis solvent (usually DMF).[3] This physically blocks reactive sites, leading to failed synthesis.
Solutions:
-
Change the Solvent: N-Methyl-2-pyrrolidone (NMP) has better solvating properties than DMF and can be more effective at disrupting secondary structures and preventing aggregation.[3]
-
Use a Lower-Loaded Resin: Starting with a resin that has a lower substitution level (e.g., 0.3-0.5 mmol/g) increases the distance between growing peptide chains, reducing the likelihood of intermolecular aggregation.[7]
-
Incorporate Chaotropic Salts: During problematic wash steps, using a solution containing chaotropic salts like LiCl can help break up aggregates.[8]
-
Microwave-Assisted Synthesis: The application of microwave energy can accelerate coupling reactions and help disrupt the formation of aggregates by providing energy to overcome intermolecular forces.[2]
Q4: What are the most likely side reactions during this compound synthesis and how can they be minimized?
The this compound sequence contains several residues prone to side reactions:
-
Cysteine Racemization: Cysteine is highly susceptible to losing its stereochemical integrity (racemization) during the activation step, especially in the presence of a base.[5] To minimize this, use a carbodiimide-based activation method like DIC/HOBt or DIC/Oxyma, which operates under more neutral conditions.[5]
-
Disulfide Bond Formation (Premature): The thiol group of Cysteine can be oxidized. While the final disulfide bridge is desired, premature oxidation during synthesis can cause issues. Using the Trityl (Trt) protecting group for the Cysteine side chain provides robust protection that is removed during the final acid cleavage.[5]
-
Aspartimide Formation: The Asparagine (Asn) residue can undergo a base-catalyzed side reaction to form a cyclic aspartimide intermediate. This can lead to chain cleavage or the formation of β-aspartyl peptides. Using a piperidine (B6355638) solution containing additives like 0.1 M HOBt for Fmoc deprotection can help suppress this side reaction.[9]
Q5: My cleavage and deprotection step is yielding a complex mixture of products. How can this be optimized for this compound?
The final cleavage step is critical, as the highly reactive carbocations generated from the protecting groups can modify sensitive residues like Cysteine and Arginine.[10]
Optimization Strategies:
-
Use an Appropriate Scavenger Cocktail: A simple trifluoroacetic acid (TFA) solution is insufficient. A scavenger cocktail is required to "quench" reactive cations. For this compound, which contains Cys and Arg, a widely effective cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) .[6] TIS is an excellent scavenger for trityl cations (from Cys(Trt) and Asn(Trt)), and water helps with the removal of t-butyl based groups.
-
Optimize Cleavage Time: Cleavage is typically performed for 2-3 hours at room temperature.[6] Insufficient time can lead to incomplete removal of side-chain protecting groups (e.g., Pbf from Arg), while excessive time can increase degradation.
-
Perform a Trial Cleavage: Before committing your entire batch of resin, it is highly recommended to perform a small-scale trial cleavage on 20-50 mg of resin to verify the conditions and analyze the product.
-
Ensure Cold Ether Precipitation: Precipitate the cleaved peptide by adding the TFA filtrate to a large volume of cold diethyl ether. This ensures the peptide crashes out of solution quickly, minimizing exposure to residual reagents.[6]
Quantitative Troubleshooting Summary
| Problem Symptom | Potential Cause | Recommended Solution(s) |
| Low Coupling Efficiency (Positive Kaiser Test) | Steric hindrance (Arg, Ile); Secondary structure (Pro); Aggregation | - Double couple the problematic residue.[4]- Increase reagent concentration to 0.5 M.[4]- Use a high-efficiency coupling reagent (e.g., HATU).[6]- Extend coupling time to 2 hours.[5] |
| Peptide Aggregation (Resin Clumping, Poor Swelling) | Hydrophobic residues (Ile); High resin loading | - Switch synthesis solvent from DMF to NMP.[3]- Use a resin with lower loading capacity (e.g., <0.5 mmol/g).[7]- Add 1% Triton X-100 to wash and deprotection solutions.[8] |
| Cysteine Racemization (Diastereomeric Impurities in HPLC) | Base-mediated activation (e.g., HBTU/DIPEA) | - Use a carbodiimide-based activation method (e.g., DIC/HOBt).[5]- Minimize pre-activation time before adding to the resin.[5]- Use a sterically hindered base like 2,4,6-collidine if a base is required.[5] |
| Incomplete Cleavage/Deprotection (Multiple Peaks in HPLC/MS) | Insufficient scavengers; Sub-optimal cleavage time | - Use a scavenger cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[6]- Ensure cleavage reaction time is 2-3 hours at room temperature.[6]- For Arg(Pbf), ensure sufficient cleavage time as it can be slow to remove. |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle for a Single Amino Acid
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate for 3 minutes, drain, and repeat with a fresh piperidine solution for 7-10 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling activator like HOBt (3-5 equivalents) in DMF.
-
Add the coupling reagent, such as DIC (3-5 equivalents), to the amino acid solution and allow it to pre-activate for 3-5 minutes.[5]
-
Add the activated amino acid solution to the washed resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Monitoring & Washing:
-
(Optional but recommended) Take a small sample of resin beads and perform a Kaiser test to check for completion.
-
If the test is negative (beads remain colorless/yellow), drain the coupling solution and wash the resin with DMF (3 times), followed by DCM (3 times), and finally DMF (3 times).[5]
-
If the test is positive, repeat the coupling step (double coupling).
-
-
Capping (Optional): To block any unreacted amines permanently, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 15 minutes. This prevents the formation of deletion peptides in subsequent steps.[1]
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM (5 times) and dry it under a vacuum for at least 1 hour.[5]
-
Cleavage Reaction:
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate into a centrifuge tube.
-
Wash the resin twice more with a small amount of fresh TFA and combine the filtrates.
-
Add the combined filtrate dropwise into a larger tube containing 10x the volume of ice-cold diethyl ether. A white precipitate (the peptide) should form.[6]
-
-
Isolation:
-
Centrifuge the ether suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice more with cold diethyl ether, centrifuging and decanting each time.
-
Dry the final peptide pellet under a high vacuum.
-
Protocol 3: Disulfide Bridge Formation (Oxidation)
-
Dissolution: Dissolve the crude linear peptide at a low concentration (e.g., 0.1-0.2 mM) in a buffer solution, such as 50 mM Tris-HCl at pH 8.0.[6] A high dilution is critical to favor intramolecular (correct) disulfide formation over intermolecular (incorrect) bonding.
-
Oxidation: Stir the solution gently, open to the air, for 12-24 hours. The dissolved oxygen will facilitate the oxidation of the two cysteine thiols into a disulfide bond. Progress can be monitored by taking aliquots and analyzing via RP-HPLC/MS.
-
Purification: Once the oxidation is complete, acidify the solution with a small amount of acetic acid or TFA and purify the cyclic peptide using preparative RP-HPLC.
Visual Guides
Caption: Troubleshooting workflow for low-yield this compound synthesis.
Caption: Diagram of a single Fmoc-based solid-phase peptide synthesis cycle.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Optimizing Conopressin S Dosage for In Vivo Behavioral Studies
Frequently Asked Questions (FAQs)
Q1: What is Conopressin S and what are its known behavioral effects?
A1: this compound is a nonapeptide, structurally similar to vasopressin and oxytocin (B344502), originally isolated from the venom of the marine cone snail Conus striatus.[1] In rodents, intracerebroventricular (ICV) administration of this compound is known to induce dose-dependent grooming and scratching behaviors.[1][2] It is believed to exert its effects by interacting with oxytocin and vasopressin receptors in the central nervous system.[1]
Q2: What is the recommended starting dose for this compound in mice?
A2: For intracerebroventricular (ICV) injections in mice, a starting dose in the range of 1-10 nanomoles (nmol) is recommended based on published studies.[2] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions and behavioral endpoint.
Q3: How should I prepare and store this compound for in vivo studies?
A3: this compound is typically supplied as a lyophilized powder. For ICV injections, it can be reconstituted in a sterile vehicle such as phosphate-buffered saline (PBS) containing a small percentage of a solubilizing agent like DMSO (e.g., 10% DMSO in PBS) to ensure complete dissolution.[3][4] Aliquot the reconstituted solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage (a few days), 4°C is acceptable.
Q4: What is the most common route of administration for this compound in behavioral studies?
A4: The most common and effective route of administration for this compound to elicit central behavioral effects is intracerebroventricular (ICV) injection.[5] This method bypasses the blood-brain barrier and delivers the peptide directly to the cerebrospinal fluid.[5] Other routes like intraperitoneal (IP) or subcutaneous (SC) injections are less likely to produce direct central nervous system effects due to the peptide's poor penetration of the blood-brain barrier.[6]
Q5: What are the primary receptors that this compound interacts with?
A5: this compound is known to interact with G-protein coupled receptors, specifically the oxytocin receptor (OTR) and the vasopressin V2 receptor (V2R).[1] Its behavioral effects are thought to be mediated through the activation of these receptors and their downstream signaling pathways.[1]
Troubleshooting Guide
Q1: I administered this compound via ICV injection, but I am not observing the expected grooming and scratching behavior.
A1: There are several potential reasons for a lack of behavioral response:
-
Incorrect Injection Site: Verify your stereotaxic coordinates for the lateral ventricle. A misplaced injection may fail to deliver the peptide effectively to the cerebrospinal fluid. It is recommended to perform a preliminary dye injection (e.g., Evans Blue) to confirm the accuracy of your injection technique.
-
Peptide Degradation: Ensure that the this compound solution was properly stored and handled to prevent degradation. Peptides can be sensitive to proteases and repeated freeze-thaw cycles.[7]
-
Suboptimal Dose: The dose may be too low to elicit a response. A thorough dose-response study is essential to identify the optimal concentration for your specific animal strain and experimental setup.[8]
-
Animal Strain and Sex: Different mouse strains can exhibit varying sensitivities to neuropeptides. The sex of the animals can also influence behavioral responses to oxytocin and vasopressin analogs.[9][10] Ensure you are using an appropriate strain and report the sex of your animals.
-
Habituation: Ensure that animals are adequately habituated to the testing environment to minimize stress-induced behavioral changes that could mask the effects of the peptide.[11]
Q2: I am observing high variability in the behavioral responses between my animals.
A2: High variability is a common challenge in behavioral research.[12] Consider the following factors:
-
Inconsistent Injection Volume or Rate: Ensure precise and consistent delivery of the injection volume and maintain a slow, steady injection rate.
-
Environmental Factors: Minor changes in the testing environment, such as lighting, noise, or odors, can significantly impact rodent behavior.[13] Maintain a consistent and controlled experimental setting.
-
Experimenter Handling: The way animals are handled can influence their stress levels and behavior.[14] Consistent and gentle handling is crucial.
-
Circadian Rhythms: The time of day when testing is conducted can affect behavioral outcomes.[13] Perform your experiments at the same time each day to minimize variability due to circadian rhythms.
-
Social and Housing Conditions: The social hierarchy and housing density of the animals can impact their baseline behavior.[14]
Q3: My animals are showing signs of distress or off-target effects after this compound administration.
A3: While this compound is generally well-tolerated at effective behavioral doses, high concentrations may lead to off-target effects.
-
Dose Reduction: If you observe adverse effects, the first step is to lower the dose. The goal is to find the minimum effective dose that produces the desired behavioral change without causing distress.
-
Vehicle Control: Always include a vehicle-only control group to ensure that the observed effects are due to the peptide and not the vehicle or the injection procedure itself.[15]
-
Monitor for Seizures: Although not commonly reported for this compound at typical behavioral doses, some neuropeptides can have convulsant effects at high concentrations. Monitor animals closely after injection.
Q4: How can I confirm that this compound is reaching the brain after administration?
A4:
-
Direct Measurement (Advanced): Techniques like microdialysis coupled with mass spectrometry can be used to measure the concentration of the peptide in the brain extracellular fluid in real-time, but this is a technically demanding procedure.[16][17]
-
Indirect Confirmation: Observing the expected dose-dependent behavioral effects (grooming and scratching) is a strong indicator that the peptide is biologically active within the central nervous system.
-
c-Fos Immunohistochemistry: As an indirect measure of neuronal activation, you can perform c-Fos staining in brain regions known to be targeted by oxytocin and vasopressin after this compound administration. An increase in c-Fos positive cells in these regions would suggest that the peptide is engaging its target receptors.[18]
Quantitative Data
Table 1: Dose-Dependent Effects of Intracerebroventricular (ICV) this compound on Grooming and Scratching Behavior in Mice
The following table summarizes the observed behavioral effects of different doses of a truncated Conopressin analog (Tr-Mo976), which elicits grooming and scratching behavior similar to this compound, following ICV injection in mice. Data is adapted from behavioral studies and presented as mean duration of behavior over a specified observation period.[2]
| Dose (nmol) | Mean Grooming Duration (s) | Mean Scratching Duration (s) | Observations |
| 0 (Vehicle) | ~25 | ~15 | Baseline grooming and scratching activity. |
| 1 | ~50 | ~30 | Noticeable increase in grooming and scratching behavior. |
| 5 | ~120 | ~80 | Significant and robust increase in grooming and scratching. |
| 10 | ~180 | ~120 | Peak grooming and scratching behavior observed. |
| 20 | ~100 | ~70 | A marked reduction in grooming and scratching was observed at the highest dose, suggesting a potential biphasic dose-response or receptor desensitization.[2] |
Note: The values presented are approximate and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions, mouse strain, and observation period.
Experimental Protocols
Protocol 1: Preparation of this compound for Intracerebroventricular (ICV) Injection
Materials:
-
Lyophilized this compound
-
Sterile, pyrogen-free Dimethyl Sulfoxide (DMSO)
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-protein binding microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10% DMSO in PBS vehicle solution. For example, to make 1 ml of vehicle, add 100 µl of sterile DMSO to 900 µl of sterile PBS.
-
Reconstitute the this compound in the vehicle to create a high-concentration stock solution (e.g., 1 mM). Briefly vortex and centrifuge to ensure the peptide is fully dissolved.
-
Perform serial dilutions of the stock solution with the 10% DMSO in PBS vehicle to achieve the desired final concentrations for your dose-response study (e.g., 1, 5, 10, 20 nmol in a 1-5 µl injection volume).
-
Store the stock solution and dilutions in aliquots at -20°C or -80°C in low-protein binding tubes. Avoid repeated freeze-thaw cycles.
Protocol 2: Intracerebroventricular (ICV) Injection in Mice
Materials:
-
Anesthetized mouse
-
Stereotaxic frame
-
Hamilton syringe (10 µl) with a 26-gauge needle
-
Prepared this compound or vehicle solution
-
Surgical tools (scalpel, drill, etc.)
-
Antiseptic solution and sterile swabs
-
Suturing material or tissue adhesive
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail) and ensure a proper level of anesthesia is maintained throughout the procedure.
-
Secure the mouse in a stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the scalp and clean the area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify the bregma and lambda landmarks on the skull.
-
Determine the stereotaxic coordinates for the lateral ventricle. For mice, typical coordinates relative to bregma are: Anteroposterior (AP): -0.3 mm, Mediolateral (ML): ±1.0 mm, Dorsoventral (DV): -2.5 mm from the skull surface. These coordinates may need to be adjusted based on the mouse strain and age.
-
Drill a small burr hole at the determined coordinates, being careful not to damage the underlying dura mater.
-
Slowly lower the Hamilton syringe needle to the target DV coordinate.
-
Inject the desired volume of this compound or vehicle solution slowly over 1-2 minutes to allow for diffusion and prevent a rapid increase in intracranial pressure.
-
Leave the needle in place for an additional 1-2 minutes to minimize backflow upon withdrawal.
-
Slowly retract the needle.
-
Suture the incision or close it with tissue adhesive.
-
Monitor the mouse during recovery from anesthesia in a warm, clean cage.
Visualizations
Caption: Signaling pathways of this compound via Oxytocin and Vasopressin V2 receptors.
Caption: Experimental workflow for in vivo behavioral studies with this compound.
Caption: A logical troubleshooting workflow for this compound behavioral experiments.
References
- 1. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 2. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Factors involved in the inactivation of vasopressin after intracerebroventricular injection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracerebroventricular Administration of C-Type Natriuretic Peptide Suppresses Food Intake via Activation of the Melanocortin System in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression patterns and behavioral effects of conopressin and APGWamide in the nudibranch Berghia stephanieae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-response features of neuroprotective agents: an integrative summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conopressin-T from Conus tulipa reveals an antagonist switch in vasopressin-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Control Behavioral Studies for Rodents—Don’t Project Human Thoughts onto Them | eNeuro [eneuro.org]
- 12. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. researchgate.net [researchgate.net]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Dose-response relationships for arginine vasopressin and synthetic analogs on three types of rat blood vessels: possible evidence for regional differences in vasopressin receptor sites within a mammal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Intranasal application of vasopressin fails to elicit changes in brain immediate early gene expression, neural activity and behavioral performance of rats - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected behavioral effects of Conopressin S
Welcome to the Technical Support Center for Conopressin S Research. This guide provides troubleshooting advice and answers to frequently asked questions regarding unexpected behavioral effects observed during experimentation with this compound and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected behavioral effects?
A1: this compound is a nonapeptide (amino acid sequence: CIIRNCPRG-NH2) originally isolated from the venom of the marine cone snail Conus striatus. It is a structural and functional analog of the mammalian neurohypophysial hormones vasopressin and oxytocin (B344502). The primary and most consistently reported behavioral effects following central administration in rodents are dose-dependent increases in grooming and scratching behaviors.
Q2: What are considered "unexpected" or "paradoxical" behavioral effects of this compound?
A2: Unexpected effects are behaviors that deviate from the typical grooming and scratching response. These can include:
-
Changes in Locomotion: A significant decrease in locomotion or, conversely, hyperactivity that is not associated with grooming. Some studies on related conopressins have shown a reduction in locomotor activity.[1] In the nudibranch Berghia stephanieae, conopressin exposure reduced locomotion.[2]
-
Anxiety-like Behaviors: An increase or decrease in anxiety-like behaviors, which is contrary to the complex and often context-dependent effects of vasopressin and oxytocin.[3][4][5] For instance, while oxytocin is often considered anxiolytic, it can produce anxiogenic effects in certain brain regions like the bed nucleus of the stria terminalis.[6]
-
Dose-Dependent Biphasic Responses: Observing an inverted U-shaped dose-response curve, where low-to-moderate doses elicit one effect (e.g., increased activity) and high doses elicit the opposite effect (e.g., decreased activity).[7]
-
Context-Dependent Effects: The behavioral outcome of this compound administration may vary depending on the social context, stress level, or sex of the experimental animal.[5][8]
Q3: Which receptors does this compound interact with?
A3: this compound, like other members of its family, interacts with vasopressin and oxytocin receptors, which are G protein-coupled receptors (GPCRs).[9] The primary targets are the vasopressin receptors (V1a, V1b, V2) and the oxytocin receptor (OTR). The specific affinity and agonist/antagonist profile of this compound at each receptor subtype can vary, leading to a complex pharmacological profile. For example, the related Conopressin-T acts as a selective antagonist at the human V1a receptor.
Troubleshooting Unexpected Behavioral Results
Scenario 1: I administered this compound and observed a significant decrease in locomotion instead of the expected scratching and grooming.
-
Possible Cause 1: Dose and Receptor Selectivity.
-
Explanation: High concentrations of this compound might lead to the activation of a different subset of receptors than lower concentrations, potentially causing sedative-like effects. The vasopressin/oxytocin system is known for dose-dependent effects.[8][10] A study on the nudibranch Berghia stephanieae showed that conopressin exposure suppressed exploration and reduced locomotion across a range of concentrations.[2]
-
Troubleshooting Steps:
-
Conduct a full dose-response study: Test a wide range of doses, from low nanomolar to high micromolar concentrations.
-
Pharmacological Blockade: Co-administer this compound with selective antagonists for V1a, V2, and OT receptors to identify which receptor is mediating the unexpected locomotor effect.
-
-
-
Possible Cause 2: Off-Target Effects.
-
Explanation: While this compound primarily targets vasopressin/oxytocin receptors, at higher concentrations it may have off-target effects on other neuronal systems.
-
Troubleshooting Steps:
-
Review Literature for Analogs: Investigate the pharmacology of other conopressin analogs to see if similar effects have been reported.
-
Control Peptides: Use a scrambled peptide sequence of this compound as a negative control to ensure the observed effects are specific to the molecule's structure.
-
-
Scenario 2: My results are highly variable between individual animals, even within the same treatment group.
-
Possible Cause 1: Baseline Anxiety and Stress Levels.
-
Explanation: The behavioral effects of neuropeptides like vasopressin and oxytocin can be highly dependent on the animal's internal state. Anxious animals may react differently than calm animals.
-
Troubleshooting Steps:
-
Acclimatization: Ensure all animals are properly habituated to the testing environment and handling procedures to minimize stress.
-
Baseline Testing: Conduct baseline behavioral tests (e.g., open field test) before peptide administration to screen for and statistically covary for baseline differences in anxiety or activity.
-
-
-
Possible Cause 2: Social and Environmental Context.
-
Explanation: The social housing conditions (isolated vs. group-housed) and the testing environment can influence the behavioral response to vasopressin-like peptides.
-
Troubleshooting Steps:
-
Standardize Housing: Maintain consistent housing conditions for all experimental animals.
-
Control Environmental Variables: Ensure consistent lighting, noise levels, and time of day for all behavioral testing.
-
-
Quantitative Data Summary
The following table summarizes the pharmacological profiles of various conopressins and related peptides at human vasopressin (hV) and oxytocin (hOT) receptors. This data is essential for interpreting behavioral effects, as receptor selectivity dictates the downstream signaling and ultimate behavioral output.
| Peptide | Receptor hV1aR (EC₅₀/Kᵢ, nM) | Receptor hV1bR (EC₅₀/Kᵢ, nM) | Receptor hV2R (EC₅₀/Kᵢ, nM) | Receptor hOTR (EC₅₀/Kᵢ, nM) | Primary Behavioral Effect |
| Arginine Vasopressin (AVP) | Agonist | Agonist | Agonist | Agonist | Anxiogenic, affects social behavior |
| Oxytocin (OT) | Agonist | Agonist | Weak Agonist | Agonist | Anxiolytic, pro-social (context-dependent) |
| Conopressin-G | 52 (EC₅₀) | 123 (EC₅₀) | 300 (EC₅₀) | >1000 | Scratching, Grooming |
| Conopressin-T | 319 (Kᵢ) - Antagonist | >10000 | >10000 | 108 (Kᵢ) - Partial Agonist | Antagonist at V1a receptor |
| Conopressin-M1 (amidated) | Weak Partial Agonist | Partial Agonist | No Activity | No Activity | Weak activity at human receptors |
| Conopressin-M2 (amidated) | No Activity | No Activity | No Activity | No Activity | Full agonist at zebrafish V2R |
Data compiled from multiple sources. EC₅₀ (half maximal effective concentration) indicates agonist potency. Kᵢ (inhibitory constant) indicates antagonist binding affinity.
Experimental Protocols
Protocol 1: Open Field Test (OFT) for Locomotion and Anxiety
-
Apparatus: A square arena (e.g., 50x50 cm for mice) with high walls, evenly illuminated. The floor is divided into a central zone and a peripheral zone by video tracking software.
-
Habituation: Acclimate animals to the testing room for at least 1 hour before the test. Handle animals for several days prior to the experiment.
-
Administration: Administer this compound (or vehicle control) via the desired route (e.g., intracerebroventricularly, i.c.v.) and allow for a 15-30 minute uptake period.
-
Procedure:
-
Gently place the animal in the center of the arena.
-
Allow the animal to explore freely for 10-20 minutes.
-
Record the session using an overhead video camera.
-
-
Data Analysis: Use automated tracking software to measure:
-
Total distance traveled (cm): A measure of general locomotion.
-
Time spent in the center zone (s): An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Frequency of entries into the center zone: Another measure of anxiety and exploratory behavior.
-
Grooming/Scratching duration (s): To quantify the expected effects.
-
Protocol 2: Receptor Binding Assay (Competitive Displacement)
-
Preparation: Prepare cell membranes from a cell line stably expressing the human receptor of interest (e.g., hV1aR in HEK293 cells).
-
Radioligand: Use a known high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Arginine Vasopressin).
-
Procedure:
-
In a multi-well plate, incubate a fixed concentration of the cell membranes and the radioligand with increasing concentrations of unlabeled this compound.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand. Wash the filters to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC₅₀ (concentration that inhibits 50% of radioligand binding) and calculate the Kᵢ (inhibitory constant).
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
This compound and its analogs can activate different signaling pathways depending on the receptor they bind to. The V1a and Oxytocin receptors primarily couple to Gq/11 proteins, while the V2 receptor couples to Gs proteins.
Caption: V1a/OTR Gq-coupled signaling pathway activated by this compound.
Caption: V2R Gs-coupled signaling pathway potentially activated by Conopressin analogs.
Experimental and Troubleshooting Workflow
Caption: Logical workflow for troubleshooting unexpected behavioral results.
References
- 1. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Expression patterns and behavioral effects of conopressin and APGWamide in the nudibranch Berghia stephanieae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Involvement of oxytocin receptor deficiency in psychiatric disorders and behavioral abnormalities [frontiersin.org]
- 4. Frontiers | Endocrine Disruption of Vasopressin Systems and Related Behaviors [frontiersin.org]
- 5. Modulation of social behavior by distinct vasopressin sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Dose-Dependent and Lasting Influences of Intranasal Vasopressin on Face Processing in Men [frontiersin.org]
- 9. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 10. Dose-Dependent and Lasting Influences of Intranasal Vasopressin on Face Processing in Men - PMC [pmc.ncbi.nlm.nih.gov]
High non-specific binding in Conopressin S radioligand assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high non-specific binding in Conopressin S radioligand assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem in my this compound radioligand assay?
A1: Non-specific binding refers to the binding of the radioligand to components other than the this compound receptor of interest, such as lipids, other proteins, and the filter apparatus itself.[1] High non-specific binding can obscure the specific binding signal, leading to an inaccurate determination of receptor affinity (Kd) and density (Bmax).[1] Ideally, non-specific binding should constitute less than 50% of the total binding at the highest radioligand concentration used.[1][2]
Q2: My assay shows high non-specific binding. What are the most common causes?
A2: High non-specific binding in this compound radioligand assays can stem from several factors. These include issues with the radioligand itself (e.g., high concentration, hydrophobicity, or impurities), problems with the tissue or cell membrane preparation (e.g., excessive protein concentration), suboptimal assay conditions (e.g., inappropriate buffer composition, incubation time, or temperature), and inadequate washing steps.[1][3]
Q3: How do I choose the right concentration of radioligand to minimize non-specific binding?
A3: A common starting point is to use a radioligand concentration at or below its equilibrium dissociation constant (Kd).[1] For competition assays, the radioligand concentration should ideally be at or below the Kd to ensure sensitive measurement of the unlabeled ligand's affinity.[2] It is also crucial to keep the total amount of radioligand bound to less than 10% of the total amount added to avoid ligand depletion, which can affect the accuracy of binding parameters.[2]
Q4: Can the properties of this compound itself contribute to high non-specific binding?
A4: Yes, as a peptide, this compound can exhibit non-specific binding due to its physicochemical properties. Peptides can adsorb to various surfaces like plasticware and filter membranes through hydrophobic or ionic interactions.[3][4] Optimizing the assay buffer with additives and selecting appropriate labware can help mitigate this.
Q5: What is the expected signaling pathway for the this compound receptor?
A5: this compound is a member of the vasopressin/oxytocin (B344502) peptide family and is known to act on G protein-coupled receptors (GPCRs).[5][6] Depending on the specific receptor subtype it binds to (e.g., V1a, V1b, or Oxytocin receptors), it is expected to primarily couple to Gαq/11 proteins.[6][7] This activates Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[7][8][9]
Troubleshooting Guide for High Non-Specific Binding
High non-specific binding can be systematically addressed by optimizing various components of the assay. The following tables provide potential causes and recommended solutions.
Table 1: Radioligand and Receptor Preparation
| Potential Cause | Troubleshooting Steps & Recommendations |
| Radioligand concentration is too high. | Use a lower concentration of radioligand. A typical starting point is a concentration at or below the Kd value.[1] For saturation assays, test a range from approximately 0.1 x Kd to 10 x Kd.[2] |
| Radioligand has low purity. | Check the radiochemical purity of the ligand. Impurities can significantly contribute to high NSB. Ensure purity is >90%.[1] |
| Hydrophobic nature of the radioligand. | Highly hydrophobic ligands tend to exhibit higher non-specific binding.[1] Consider including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) or bovine serum albumin (BSA) in the assay buffer. |
| Excessive membrane protein. | Reduce the amount of membrane protein in the assay. A typical range for GPCR assays is 50-200 µg of membrane protein per well.[1][10] It is essential to titrate the amount of cell membrane to optimize the specific-to-non-specific binding ratio.[1] |
| Inadequate membrane preparation. | Ensure proper homogenization and washing of membranes to remove endogenous ligands and other interfering substances.[1] |
Table 2: Assay Conditions and Filtration
| Potential Cause | Troubleshooting Steps & Recommendations |
| Suboptimal incubation time and temperature. | Optimize incubation time and temperature. Shorter incubation times can sometimes reduce NSB, but ensure equilibrium is reached for specific binding.[1] Perform time-course experiments to determine the optimal incubation period. |
| Inappropriate assay buffer composition. | Modify the assay buffer. Including agents like 0.1-1% Bovine Serum Albumin (BSA) can help reduce non-specific interactions.[1] Adding salts can also decrease electrostatic interactions. |
| Radioligand binding to filters. | Pre-soak filters in a solution of a blocking agent like 0.3-0.5% polyethyleneimine (PEI) to reduce radioligand adsorption to the filter itself.[1][10] |
| Inefficient washing. | Increase the volume and/or number of wash steps. Use ice-cold wash buffer to minimize dissociation of the specific radioligand-receptor complex during washing.[1][10] |
| Binding to plasticware. | Use low-binding polypropylene (B1209903) plates and tubes.[4] Pre-coating plates with a blocking agent like BSA can also be beneficial. |
Experimental Protocols
Protocol: Radioligand Saturation Binding Assay for this compound Receptor
This protocol is a representative method based on established procedures for related vasopressin and oxytocin receptor assays.[10][11] Optimization will be required for specific cell lines or tissues.
1. Membrane Preparation: a. Homogenize cells or tissue expressing the this compound receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).[10] b. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes. d. Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation. e. Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).[10] f. Store membrane aliquots at -80°C.
2. Saturation Binding Assay: a. Prepare serial dilutions of the radiolabeled this compound analog in assay buffer. b. For each concentration of radioligand, set up triplicate tubes for total binding and non-specific binding. c. Total Binding Tubes: Add 50 µL of radioligand dilution, 50 µL of assay buffer, and 100 µL of membrane preparation (50-200 µg protein). d. Non-Specific Binding (NSB) Tubes: Add 50 µL of radioligand dilution, 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM) or a related non-radioactive ligand to the tubes, and 100 µL of membrane preparation. e. Incubate all tubes at a suitable temperature (e.g., 25°C or 30°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[10] f. Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in 0.3% PEI.[10] g. Wash the filters rapidly with 3-4 washes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4). h. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
3. Data Analysis: a. Calculate specific binding by subtracting the average NSB counts from the average total binding counts for each radioligand concentration. b. Plot specific binding against the concentration of the radioligand. c. Analyze the data using non-linear regression to determine the Kd (equilibrium dissociation constant) and Bmax (maximum receptor density).
Visualizations
Signaling Pathway
Caption: Putative signaling pathway for the this compound receptor via Gαq coupling.
Experimental Workflow
Caption: General workflow for a this compound radioligand binding assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting high non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. e-b-f.eu [e-b-f.eu]
- 5. qyaobio.com [qyaobio.com]
- 6. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
Overcoming Conopressin S solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Conopressin S in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its amino acid sequence?
A1: this compound is a nonapeptide originally isolated from the venom of the marine cone snail, Conus striatus.[1][2] It belongs to the vasopressin/oxytocin (B344502) superfamily of peptides and is known to interact with their G-protein coupled receptors.[3] The primary amino acid sequence of this compound is Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2, with a disulfide bond between the two cysteine residues.[3]
Q2: I'm having trouble dissolving my lyophilized this compound powder in my aqueous buffer. What are the first steps I should take?
A2: Difficulty in dissolving lyophilized peptides is a common issue. Here are the initial steps to troubleshoot:
-
Characterize your peptide: Determine the net charge of this compound at neutral pH. Based on its sequence (CIIRNCPRG-NH2), with two Arginine (Arg) residues (+1 each) and the N-terminal amine (+1), and no acidic residues, the peptide has a net positive charge. Basic peptides are generally more soluble in acidic solutions.[4][5]
-
Start with a small aliquot: To avoid wasting your entire sample, always perform solubility tests with a small amount of the peptide first.[6]
-
Use sterile, purified water initially: Before trying buffers, attempt to dissolve the peptide in sterile, deionized or Milli-Q water.
-
Gentle agitation: Vortex the solution for a few minutes. If it remains insoluble, sonication can be used to break up aggregates.[6]
-
pH adjustment: Since this compound is a basic peptide, adding a small amount of a weak acid like 10% acetic acid can help to protonate the basic residues and increase its solubility in aqueous solutions.[6]
Q3: My this compound precipitates out of solution when I add it to my physiological buffer (e.g., PBS pH 7.4). What can I do?
A3: Precipitation upon addition to a neutral pH buffer is common for peptides that are more soluble at acidic pH. Here are some strategies to overcome this:
-
Prepare a concentrated stock in an appropriate solvent: Dissolve the this compound in a small amount of an acidic solution (e.g., 10% acetic acid) or an organic co-solvent like Dimethyl sulfoxide (B87167) (DMSO).[7]
-
Slowly add the stock solution to the buffer: While vortexing the buffer, add the concentrated peptide stock solution dropwise. This gradual dilution can prevent the peptide from crashing out of solution.
-
Optimize the final co-solvent concentration: If using an organic co-solvent, be mindful of its final concentration in your experiment, as it may affect biological assays. Aim for the lowest effective concentration, typically below 1% (v/v) for cell-based assays.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle warming can be used to aid in the dissolution of some peptides. However, excessive heat can lead to degradation or aggregation. If you choose to warm your sample, do so gently (e.g., in a 37°C water bath) for a short period and monitor the solution for any signs of precipitation or discoloration.
Troubleshooting Guide
This guide provides a systematic approach to overcoming this compound solubility issues.
Problem: Lyophilized this compound powder does not dissolve in water or aqueous buffer.
Workflow for Troubleshooting Insolubility:
Caption: A stepwise workflow for dissolving lyophilized this compound.
Quantitative Data Summary
| Peptide Property | Recommended Primary Solvent | Notes |
| Basic (Net positive charge) | Sterile Water or dilute acid (e.g., 10% Acetic Acid) | This compound falls into this category.[4][5] |
| Acidic (Net negative charge) | Sterile Water or dilute base (e.g., 0.1M Ammonium Bicarbonate) | [5] |
| Neutral or Hydrophobic | Organic co-solvents (e.g., DMSO, DMF, Acetonitrile) | [4] |
Experimental Protocols
Protocol 1: Determining the Approximate Solubility of this compound
This protocol allows you to determine a working solubility range for this compound in your desired buffer.
Materials:
-
Lyophilized this compound
-
Sterile, deionized water
-
Your target aqueous buffer (e.g., PBS pH 7.4, Tris-HCl pH 8.0)
-
10% Acetic Acid
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh out a small, precise amount of lyophilized this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small, measured volume of your primary solvent of choice (e.g., 100 µL of sterile water) to create a high concentration stock (e.g., 10 mg/mL).
-
Vortex the tube for 1-2 minutes. If the peptide does not fully dissolve, sonicate for 5-10 minutes.
-
Visually inspect the solution. If it is clear, the peptide is soluble at that concentration. If it is cloudy or contains particulates, the peptide is not fully dissolved.
-
If insoluble in water, repeat steps 2-4 with a fresh 1 mg aliquot using 10% acetic acid.
-
If still insoluble, repeat with a fresh aliquot using a minimal volume of DMSO (e.g., 20-50 µL).
-
Once a clear stock solution is obtained, perform serial dilutions into your target aqueous buffer. For example, add 10 µL of a 10 mg/mL stock to 90 µL of buffer to get a 1 mg/mL solution.
-
Observe each dilution for any signs of precipitation immediately and after a short incubation period (e.g., 30 minutes at room temperature). The highest concentration that remains clear is the approximate solubility in that buffer.
Protocol 2: Preparation of Common Aqueous Buffers
A. Phosphate-Buffered Saline (PBS), pH 7.4 (1X)
Materials:
-
Sodium chloride (NaCl)
-
Potassium chloride (KCl)
-
Disodium phosphate (B84403) (Na₂HPO₄)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Deionized water
-
pH meter
Procedure:
-
To prepare 1 liter of 1X PBS, dissolve the following in 800 mL of deionized water:
-
8 g of NaCl
-
0.2 g of KCl
-
1.44 g of Na₂HPO₄
-
0.24 g of KH₂PO₄
-
-
Adjust the pH to 7.4 with HCl.
-
Add deionized water to a final volume of 1 liter.
-
Sterilize by autoclaving or filtration through a 0.22 µm filter.
B. Tris-HCl Buffer, pH 8.0 (1M Stock)
Materials:
-
Tris base (Tris(hydroxymethyl)aminomethane)
-
Hydrochloric acid (HCl)
-
Deionized water
-
pH meter
Procedure:
-
To prepare 1 liter of 1M Tris-HCl, dissolve 121.14 g of Tris base in 800 mL of deionized water.
-
Adjust the pH to 8.0 by slowly adding concentrated HCl.
-
Add deionized water to a final volume of 1 liter.
-
Sterilize by autoclaving or filtration. This stock can be diluted to the desired working concentration.
Signaling Pathways
This compound is an analogue of vasopressin and oxytocin and is known to act on their receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathways activated by these receptors involve Gq/11 and Gs proteins.
Caption: this compound signaling through Gq and Gs pathways.
References
- 1. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qyaobio.com [qyaobio.com]
- 4. biobasic.com [biobasic.com]
- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. genscript.com [genscript.com]
Accounting for Conopressin S degradation in serum stability assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Conopressin S, particularly focusing on challenges encountered during serum stability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its significance?
This compound is a nonapeptide with the amino acid sequence Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2 (CIIRNCPRG-NH2)[1]. It belongs to the vasopressin-like peptide family and shares high sequence homology with the mammalian hormone oxytocin[1]. Conopressins are known to interact with G-protein coupled receptors, specifically vasopressin and oxytocin (B344502) receptors, and can act as neurotransmitters[1]. Their stability in serum is a critical parameter for any potential therapeutic applications.
Q2: Why is my this compound degrading so quickly in the serum stability assay?
Rapid degradation of peptides in serum is a common issue, primarily due to the presence of various proteases[2]. Several factors could be contributing to the rapid degradation of this compound in your assay:
-
Inherent Susceptibility: The specific amino acid sequence of this compound may be particularly susceptible to cleavage by serum proteases.
-
Serum Source and Handling: The type of serum (e.g., human, mouse, rat) and its handling can significantly impact proteolytic activity. Freshly prepared serum may have higher enzymatic activity compared to commercially available or repeatedly frozen-thawed serum[2].
-
Experimental Conditions: Incubation temperature and pH can affect the activity of serum proteases.
Q3: How can I improve the stability of this compound in my experiments?
Several strategies can be employed to enhance the stability of this compound against proteolytic degradation:
-
Use of Protease Inhibitors: Adding a cocktail of protease inhibitors to the serum can significantly reduce enzymatic degradation. It is important to use a broad-spectrum inhibitor cocktail that targets various classes of proteases, including serine, cysteine, and metalloproteases.
-
Peptide Modifications:
-
Amino Acid Substitution: Replacing certain amino acids with less common or D-amino acids can hinder protease recognition and cleavage.
-
Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can protect against exopeptidases. This compound is naturally amidated at the C-terminus[1].
-
-
Optimize Experimental Conditions: Conducting incubations at a lower temperature (e.g., 4°C instead of 37°C) can slow down enzymatic reactions, although this may not fully represent physiological conditions.
Q4: What is the expected serum half-life of this compound?
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid Degradation of this compound | High proteolytic activity in the serum. | - Add a broad-spectrum protease inhibitor cocktail to the serum before adding the peptide.- Use heat-inactivated serum to reduce enzymatic activity.- Consider using plasma with specific anticoagulants (e.g., EDTA) which can inhibit some metalloproteases. |
| Inherent susceptibility of the peptide sequence to proteases. | - If possible, synthesize a modified version of this compound with D-amino acid substitutions at potential cleavage sites.- Ensure the C-terminus is amidated, as is the case for the native peptide. | |
| Low Peptide Recovery | Adsorption of the peptide to plasticware. | - Use low-protein-binding tubes and pipette tips.- Include a small amount of a non-ionic detergent (e.g., 0.1% Tween-20) in your buffers. |
| Inefficient protein precipitation and peptide extraction. | - Optimize the protein precipitation step. Trichloroacetic acid (TCA) or acetonitrile (B52724) are commonly used. Ensure the final concentration is optimal for precipitating proteins while keeping the peptide in the supernatant.- Vortex thoroughly and ensure complete centrifugation to pellet the precipitated proteins. | |
| Inconsistent/Irreproducible Results | Variability in serum batches. | - Use a single, large batch of serum for the entire set of experiments.- If using different batches is unavoidable, perform a side-by-side comparison to assess variability. |
| Inconsistent sample handling and timing. | - Prepare a master mix of the peptide in serum to ensure uniform starting concentrations.- Adhere strictly to the defined time points for sample collection and quenching of the reaction. | |
| Analytical method variability. | - Ensure the HPLC/LC-MS method is validated for linearity, accuracy, and precision.- Use an appropriate internal standard to account for variations in sample processing and injection volume. |
Experimental Protocols
Protocol 1: Serum Stability Assay of this compound
This protocol outlines a standard procedure to assess the stability of this compound in serum over time.
Materials:
-
This compound peptide
-
Human serum (or other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protease inhibitor cocktail (optional)
-
Quenching solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Low-protein-binding microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Centrifuge
-
HPLC or LC-MS system
Procedure:
-
Peptide Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or PBS) at a concentration of 1 mg/mL.
-
Serum Preparation: Thaw the serum on ice. If using protease inhibitors, add the recommended amount of the cocktail to the serum and mix gently.
-
Incubation:
-
Pre-warm the serum to 37°C.
-
Spike the this compound stock solution into the serum to achieve the desired final concentration (e.g., 10 µg/mL).
-
Immediately after adding the peptide, vortex gently and take the first time point sample (T=0).
-
Incubate the remaining peptide-serum mixture at 37°C.
-
-
Sample Collection: Collect aliquots of the mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Reaction Quenching and Protein Precipitation:
-
For each time point, transfer a 100 µL aliquot of the peptide-serum mixture to a new low-protein-binding tube.
-
Add 200 µL of ice-cold quenching solution (acetonitrile with 0.1% TFA) to stop the enzymatic reaction and precipitate the serum proteins.
-
Vortex the sample vigorously for 30 seconds.
-
-
Sample Clarification:
-
Incubate the samples on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Analysis:
-
Carefully transfer the supernatant, which contains the peptide, to an HPLC vial.
-
Analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of intact this compound remaining at each time point.
-
-
Data Analysis:
-
Determine the peak area of the intact this compound at each time point.
-
Normalize the peak area at each time point to the peak area at T=0.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a one-phase decay model.
-
Quantitative Data
The serum half-life of this compound has not been definitively established in the literature. However, data from related vasopressin analogues can provide an estimate of its potential stability.
| Peptide | Modification(s) | Reported Half-life | Reference(s) |
| Vasopressin (AVP) | None | 17-35 minutes | [3] |
| Terlipressin | Triglycyl-lysine vasopressin | ~50 minutes (parent drug), but active metabolite has a longer duration of action | [3] |
| Desmopressin (dDAVP) | Deamination of Cys¹, D-Arg⁸ | ~1.5 - 3.2 hours | [3][4] |
| Lypressin (LVP) | Lys⁸ | 5-7 minutes | [4] |
This table provides a comparative overview of the serum half-lives of vasopressin and its analogues. The stability of this compound is expected to be influenced by its specific amino acid sequence and modifications.
Visualizations
This compound Signaling Pathway
This compound, being a vasopressin/oxytocin-like peptide, is expected to exert its effects by binding to vasopressin (V1a, V1b, V2) and oxytocin (OT) receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors triggers distinct downstream signaling cascades.
Caption: this compound signaling through vasopressin and oxytocin receptors.
Experimental Workflow for Serum Stability Assay
The following diagram illustrates the key steps involved in performing a serum stability assay for this compound.
Caption: Workflow for this compound serum stability assay.
Troubleshooting Logic for Rapid Degradation
This decision tree provides a logical approach to troubleshooting unexpectedly fast degradation of this compound in a serum stability assay.
Caption: Troubleshooting logic for rapid peptide degradation.
References
Dealing with biphasic dose-response curves in Conopressin S experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Conopressin S, focusing on the common issue of biphasic dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonapeptide (sequence: CIIRNCPRG-NH2) originally isolated from the venom of the marine cone snail Conus striatus.[1][2] It is a structural and functional analog of the mammalian neurohypophysial hormones vasopressin and oxytocin (B344502).[1][3] Like vasopressin and oxytocin, this compound exerts its effects by binding to and modulating the activity of G protein-coupled receptors (GPCRs), specifically the vasopressin (V1a, V1b, V2) and oxytocin (OT) receptors.[3][4][5]
Q2: What are the expected downstream signaling pathways activated by this compound?
This compound can activate different signaling pathways depending on the receptor subtype it binds to. The primary pathways for the vasopressin and oxytocin receptor family are:
-
V1a and V1b Receptors: These receptors primarily couple to Gαq/11 proteins.[6][7][8] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6]
-
V2 Receptors: These receptors are predominantly coupled to Gαs proteins.[9][10][11] Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA).[9][10]
-
Oxytocin (OT) Receptors: OT receptors are known to be promiscuous in their G protein coupling, primarily signaling through Gαq/11 to increase intracellular calcium, but they can also couple to Gαi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.
Q3: What is a biphasic dose-response curve?
A biphasic dose-response curve, also known as a hormetic or U-shaped curve, is a non-monotonic relationship where a substance elicits opposite effects at low and high concentrations.[12] Typically, in the context of GPCR agonism, this might manifest as a stimulatory response at low concentrations that diminishes or even becomes inhibitory at higher concentrations.[12][13]
Troubleshooting Biphasic Dose-Response Curves
Q4: I'm observing a biphasic or bell-shaped curve in my this compound functional assay. What are the potential causes?
Observing a biphasic dose-response curve can be perplexing, but it often points to complex underlying pharmacology. Here are the most common causes:
-
Receptor Desensitization/Downregulation: At high agonist concentrations, GPCRs can undergo rapid desensitization. This process, often mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins, uncouples the receptor from its G protein, leading to a diminished signal.[14] Prolonged or high-concentration exposure can also lead to receptor internalization and degradation, reducing the number of available receptors at the cell surface.
-
Activation of Opposing Signaling Pathways: this compound may activate different signaling pathways with opposing effects at different concentrations. For example, at low concentrations, it might preferentially activate a stimulatory pathway (e.g., Gq-mediated calcium release), while at higher concentrations, it could engage an inhibitory pathway (e.g., Gαi-mediated cAMP inhibition or β-arrestin-mediated signaling) that counteracts the initial response.
-
Receptor Subtype Heterogeneity: The cell system you are using may express multiple subtypes of vasopressin or oxytocin receptors with different affinities for this compound and potentially opposing downstream effects. At low concentrations, you may be observing the effect of a high-affinity receptor, while at higher concentrations, a lower-affinity receptor with a different signaling output may become activated.
-
Off-Target Effects: At very high concentrations, this compound might interact with other, unrelated receptors or cellular targets, leading to unexpected and potentially inhibitory effects that confound the primary dose-response relationship.
-
Experimental Artifacts: Issues such as ligand degradation at high concentrations, cytotoxicity of the compound or vehicle, or saturation of the detection reagents can also lead to a downturn in the response at the upper end of the dose-response curve.
Q5: How can I systematically troubleshoot the cause of my biphasic curve?
Here is a step-by-step approach to investigate the cause of a biphasic dose-response:
-
Step 1: Confirm the Finding and Rule Out Artifacts.
-
Repeat the experiment carefully, ensuring accurate dilutions and appropriate controls.
-
Assess the cytotoxicity of this compound at the highest concentrations used.
-
Check for any precipitation of the peptide in your assay buffer at high concentrations.
-
Run a vehicle control to ensure the solvent is not causing inhibitory effects at high concentrations.
-
-
Step 2: Investigate Receptor Desensitization.
-
Perform time-course experiments at both a low (stimulatory) and high (inhibitory) concentration of this compound. A rapid peak and subsequent decline in signal at the high concentration would be consistent with desensitization.
-
If available, use β-arrestin knockout cells or inhibitors of GRKs to see if the biphasic effect is diminished.
-
-
Step 3: Dissect the Signaling Pathways Involved.
-
If your primary assay measures calcium mobilization (Gq pathway), consider also running a cAMP assay to assess Gs or Gi coupling. A concomitant decrease in cAMP (Gi activation) at high concentrations of this compound could explain an inhibitory effect.
-
Use pathway-specific inhibitors (e.g., PLC or PKA inhibitors) to see which signaling arm is responsible for each phase of the response.
-
-
Step 4: Characterize Receptor Subtype Involvement.
-
If your experimental system is a native tissue or cell line, use selective antagonists for the different vasopressin and oxytocin receptor subtypes to see which receptor is mediating the stimulatory and inhibitory phases.
-
If possible, repeat the experiments in cell lines engineered to express only a single receptor subtype (e.g., HEK293 cells expressing only the V1a receptor).
-
The following diagram illustrates a logical workflow for troubleshooting biphasic dose-response curves in this compound experiments:
Troubleshooting workflow for biphasic dose-response curves.
Data Presentation
Table 1: this compound and Related Ligand Affinities (Ki) at Human Receptors
| Ligand | V1a Receptor (Ki, nM) | V1b Receptor (Ki, nM) | V2 Receptor (Ki, nM) | Oxytocin Receptor (Ki, nM) | Reference |
| This compound | 827 | 8.3 | >10,000 | 175 | [4] |
| Arginine Vasopressin (AVP) | 0.39 | 0.25 | 1.21 | - | [15] |
| Oxytocin (OT) | - | - | - | - | - |
| Conopressin T | 319 | >10,000 | >10,000 | 108 | [4] |
Note: Data for AVP and OT are not fully available in the provided search results. "-" indicates data not found.
Table 2: Functional Potency (EC50) of Vasopressin at Human Receptors
| Ligand | Receptor | Assay Type | EC50 (nM) | Reference |
| Arginine Vasopressin (AVP) | V1a | Intracellular Ca2+ | 1.13 | [15] |
| Arginine Vasopressin (AVP) | V1b | Intracellular Ca2+ | 0.90 | [15] |
| Arginine Vasopressin (AVP) | V2 | cAMP Accumulation | 2.22 | [15] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay using a FLIPR System
This protocol is adapted for measuring Gq-mediated signaling, typical for V1a, V1b, and OT receptors.
-
Cell Plating:
-
Seed cells (e.g., HEK293 or CHO cells stably expressing the receptor of interest) into black-walled, clear-bottom 96-well or 384-well plates.
-
Culture overnight to allow for adherence and formation of a near-confluent monolayer.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM or Calcium-5) according to the manufacturer's instructions, often including an anion-transport inhibitor like probenecid (B1678239) to prevent dye leakage.
-
Aspirate the culture medium from the cell plate and add the dye loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Plate Preparation:
-
Prepare a serial dilution of this compound in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). The final concentrations should typically span from picomolar to micromolar ranges.
-
-
Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Configure the instrument to add the this compound dilutions to the cell plate and immediately begin recording fluorescence intensity (typically with excitation at ~488 nm and emission at ~525 nm) over a period of 2-3 minutes.
-
The increase in fluorescence corresponds to the release of intracellular calcium.
-
Protocol 2: cAMP Accumulation Assay
This protocol is suitable for measuring Gs-mediated signaling (for V2 receptors) or Gi-mediated signaling (for OT receptors).
-
Cell Plating and Stimulation:
-
Plate cells expressing the receptor of interest in a suitable multi-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Add serial dilutions of this compound to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
For Gi-coupled receptors, co-stimulate with a known adenylyl cyclase activator like forskolin (B1673556) to measure the inhibition of cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells using the lysis buffer provided with your chosen cAMP detection kit.
-
Measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF, AlphaScreen, or ELISA-based kits, following the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in your experimental samples by interpolating from the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve.
-
Protocol 3: Radioligand Binding Assay (Competition)
This protocol is used to determine the binding affinity (Ki) of this compound for a specific receptor.
-
Membrane Preparation:
-
Prepare cell membranes from a cell line or tissue expressing the receptor of interest through homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA).
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-vasopressin) at a concentration near its Kd, and varying concentrations of unlabeled this compound.
-
Include controls for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled competitor).
-
-
Incubation and Filtration:
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium (e.g., 60 minutes at 30°C).
-
Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Counting and Data Analysis:
-
Dry the filter mat and measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways for the vasopressin and oxytocin receptors that this compound interacts with.
V1a/V1b Receptor Signaling Pathway (Gq-coupled).
V2 Receptor Signaling Pathway (Gs-coupled).
References
- 1. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. A vasopressin/oxytocin-related conopeptide with γ-carboxyglutamate at position 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 8. pharmain.com [pharmain.com]
- 9. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vasopressin receptor 2 - Wikipedia [en.wikipedia.org]
- 11. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 12. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biphasic dose-response curve: Topics by Science.gov [science.gov]
- 14. Common coupling map advances GPCR-G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological characterization of the human vasopressin receptor subtypes stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Conopressin S in Cellular Assays
Welcome to the technical support center for researchers utilizing Conopressin S. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cellular assays. Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a nonapeptide (amino acid sequence: CIIRNCPRG-NH2) originally isolated from the venom of the marine cone snail Conus striatus.[1][2] It is a structural analog of the mammalian neurohypophyseal hormones vasopressin and oxytocin (B344502).[3] Consequently, its primary cellular targets are the vasopressin and oxytocin G-protein coupled receptors (GPCRs), specifically the V1a, V1b, and oxytocin (OT) receptors.[1]
Q2: What are the known off-target effects of this compound?
The primary "off-target" effects of this compound are due to its cross-reactivity with different subtypes of the vasopressin and oxytocin receptor family. Based on its binding affinity profile, while one receptor might be the intended "on-target" for a specific study, its interaction with other receptor subtypes can be considered off-target effects that may lead to confounding results. For instance, this compound has a particularly high affinity for the V1b receptor, which could be an off-target if the intended focus is the oxytocin receptor.[1] There is currently limited publicly available data on the interaction of this compound with other unrelated receptor families.
Q3: What is the typical concentration range for using this compound in cellular assays?
The optimal concentration of this compound will depend on the specific cell type and the expression levels of the target receptors. Based on binding affinities, concentrations ranging from 10 nM to 1 µM are often used. It is highly recommended to perform a dose-response curve for your specific assay to determine the optimal concentration.
Q4: Is this compound cytotoxic?
Generally, conopressins have been shown to be non-toxic to cells. For example, in studies with RAW 264.7 macrophages, conopressins did not significantly impact cell viability at concentrations up to 10 µM, with viability remaining above 80%.[3] However, it is always best practice to perform a cytotoxicity assay with your specific cell line to determine the non-toxic concentration range for your experiments.
Quantitative Data Summary
The following tables summarize the known binding affinities of this compound for human vasopressin and oxytocin receptors. Note that functional data (EC50/IC50) for this compound is not widely available in the public domain, and researchers should characterize its agonist or antagonist activity in their specific assay system.
Table 1: this compound Binding Affinity for Human Receptors
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |
| Vasopressin V1a Receptor (V1aR) | 827 | [1] |
| Vasopressin V1b Receptor (V1bR) | 8.3 | [1] |
| Vasopressin V2 Receptor (V2R) | No binding detected (up to 10 µM) | [1] |
| Oxytocin Receptor (OTR) | 175 | [1] |
Table 2: General Cytotoxicity Profile of Conopressins
| Cell Line | Peptide Class | Concentration Range Tested | Observation | Reference |
| RAW 264.7 Macrophages | Conopressins | 0.1 - 10 µM | Cell viability > 80.95% | [3] |
Troubleshooting Guides
Problem 1: High variability or unexpected results in my functional assay.
-
Potential Cause: Off-target receptor activation.
-
Explanation: this compound has high affinity for the V1b receptor and moderate affinity for the OTR and V1a receptor.[1] If your cells express multiple of these receptors, the observed functional output could be a composite of signaling from different pathways.
-
Solution:
-
Characterize Receptor Expression: Use qPCR or Western blotting to determine the expression profile of V1a, V1b, and OT receptors in your cell line.
-
Use Selective Antagonists: Co-incubate your cells with a selective antagonist for the suspected off-target receptor to isolate the effect of the on-target receptor.
-
Use a Cell Line with a "Clean" Background: If possible, use a cell line that endogenously expresses only your target receptor or a recombinant cell line overexpressing your target receptor in a null background.
-
-
-
Potential Cause: Peptide degradation or aggregation.
-
Explanation: Peptides can be susceptible to degradation by proteases in serum-containing media or can aggregate at high concentrations, leading to inconsistent results.
-
Solution:
-
Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment from a lyophilized stock.
-
Use Protease Inhibitors: If using serum-containing medium for an extended period, consider adding a protease inhibitor cocktail.
-
Solubility Check: Ensure the peptide is fully dissolved in your assay buffer.
-
-
Problem 2: No response or a very weak response in my assay.
-
Potential Cause: Low receptor expression.
-
Explanation: The cell line you are using may not express your target receptor at a high enough level to produce a detectable signal.
-
Solution:
-
Confirm Receptor Expression: As mentioned above, confirm receptor expression via qPCR or Western blot.
-
Use a More Sensitive Assay: Consider using a signal amplification assay format.
-
Switch to a High-Expressing Cell Line: Use a cell line known to have high endogenous expression or a stably transfected cell line.
-
-
-
Potential Cause: Incorrect assay for the activated signaling pathway.
-
Explanation: V1a, V1b, and OT receptors typically couple to Gq/11, leading to an increase in intracellular calcium, while V2 receptors couple to Gs, leading to an increase in cAMP.[4] If you are using a cAMP assay for a V1b receptor-expressing cell line, you will not detect a signal.
-
Solution:
-
Select the Appropriate Assay: Use a calcium mobilization assay for V1a, V1b, and OT receptors. Use a cAMP assay for V2 receptors.
-
Consult the Literature: Review literature for the signaling pathways activated by your target receptor in your specific cell type.
-
-
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for V1a, V1b, and OT Receptors
This protocol is adapted for a 96-well format and is suitable for use with a fluorescent plate reader (e.g., FLIPR).
Materials:
-
HEK293 or CHO cells stably expressing the human receptor of interest (V1aR, V1bR, or OTR).
-
Black, clear-bottom 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
This compound and a reference agonist (e.g., Arginine Vasopressin or Oxytocin).
Procedure:
-
Cell Plating: Seed the cells in black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions.
-
Aspirate the cell culture medium from the wells.
-
Add 100 µL of the dye-loading solution to each well.
-
Incubate for 1 hour at 37°C.
-
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer at 2x the final desired concentration.
-
Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to add 100 µL of the 2x compound solution to the 100 µL of dye-loaded cells in each well.
-
Measure the change in fluorescence intensity over time (typically for 90-120 seconds) upon compound addition.
-
-
Data Analysis:
-
The peak fluorescence response is plotted against the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (for agonists) or IC50 value (for antagonists, in the presence of a reference agonist).
-
Protocol 2: MTT Cytotoxicity Assay
This protocol is for assessing the cytotoxicity of this compound in adherent cell lines.
Materials:
-
Adherent cell line of interest.
-
96-well clear, flat-bottom tissue culture plates.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Complete cell culture medium.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the this compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Visualizations
Caption: this compound binds to multiple receptor subtypes, primarily activating the Gq/11 pathway.
Caption: A logical workflow to diagnose and resolve common issues in this compound assays.
Caption: A step-by-step experimental plan for characterizing this compound activity and off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonists of the Vasopressin V1 Receptor and of the β1-Adrenoceptor Inhibit Cytotoxic Brain Edema in Stroke by Effects on Astrocytes – but the Mechanisms Differ - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Functional Selectivity of Conopressin S and Oxytocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional selectivity of Conopressin S, a naturally occurring peptide from cone snail venom, and oxytocin (B344502), a mammalian neurohormone. By examining their interactions with the human oxytocin receptor (OTR), this document aims to provide researchers with valuable insights into the potential of this compound as a pharmacological tool or therapeutic lead. The comparative data presented herein is based on established experimental protocols and serves to highlight the distinct signaling profiles of these two peptides.
Introduction to this compound and Oxytocin
Oxytocin is a nonapeptide hormone and neurotransmitter renowned for its critical roles in social bonding, uterine contractions, and lactation.[1][2] It exerts its effects by activating the oxytocin receptor (OTR), a class A G protein-coupled receptor (GPCR).[3] The OTR is known to couple to multiple intracellular signaling pathways, primarily through Gαq/11 and Gαi proteins, leading to downstream events such as intracellular calcium mobilization and modulation of adenylyl cyclase activity.[4][5]
This compound is a member of the conopressin family of peptides, which are vasopressin/oxytocin-like peptides isolated from the venom of marine cone snails.[6][7] Structurally, this compound is a nonapeptide with the sequence Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2, sharing homology with oxytocin (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2). This structural similarity suggests that this compound may also interact with the human OTR, but potentially with a different functional selectivity profile, making it a subject of interest for GPCR pharmacology and drug discovery.
Comparative Analysis of Receptor Activation and Signaling
The functional selectivity of a ligand refers to its ability to preferentially activate one signaling pathway over another at the same receptor. To compare the functional selectivity of this compound and oxytocin at the human OTR, we will consider two key downstream signaling events: Gαq-mediated intracellular calcium mobilization and β-arrestin 2 recruitment.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from in vitro pharmacology studies comparing the potency (EC50) and efficacy (Emax) of this compound and oxytocin in activating Gαq signaling and β-arrestin 2 recruitment at the human OTR expressed in a recombinant cell line (e.g., CHO-K1).
| Ligand | Signaling Pathway | Potency (EC50, nM) | Efficacy (Emax, % of Oxytocin) |
| Oxytocin | Gαq (Calcium Mobilization) | 1.5 | 100 |
| β-arrestin 2 Recruitment | 25 | 100 | |
| This compound | Gαq (Calcium Mobilization) | 5.0 | 95 |
| β-arrestin 2 Recruitment | 150 | 60 |
This data is illustrative and intended for comparative purposes.
Based on this hypothetical data, this compound demonstrates a clear bias towards the Gαq-mediated calcium mobilization pathway compared to β-arrestin 2 recruitment. While it is a potent agonist for calcium release, it is significantly less potent and efficacious in recruiting β-arrestin 2 than oxytocin. This suggests that this compound may act as a G protein-biased agonist at the human OTR.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways of the oxytocin receptor and the proposed biased signaling of this compound.
Caption: Canonical signaling pathways of the Oxytocin Receptor.
Caption: Biased signaling of this compound at the OTR.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established practices in the field of GPCR pharmacology.
Intracellular Calcium Mobilization Assay
This assay measures the activation of the Gαq signaling pathway by quantifying changes in intracellular calcium concentration upon ligand stimulation.
Materials:
-
CHO-K1 cells stably expressing the human oxytocin receptor.
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (B1678239) (to prevent dye leakage).
-
Oxytocin and this compound.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Protocol:
-
Cell Culture: Seed the CHO-K1-hOTR cells into 96-well plates at a density of 50,000 cells/well and culture overnight.
-
Dye Loading: Aspirate the culture medium and wash the cells once with assay buffer. Add 100 µL of assay buffer containing Fluo-4 AM (e.g., 4 µM) and probenecid (e.g., 2.5 mM) to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour in the dark to allow for dye loading.
-
Compound Preparation: Prepare serial dilutions of oxytocin and this compound in assay buffer at 4x the final desired concentration.
-
Measurement: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Ligand Addition: After establishing a stable baseline fluorescence reading, use the instrument's injector to add 50 µL of the 4x ligand solutions to the wells.
-
Data Analysis: The peak fluorescence response is proportional to the increase in intracellular calcium. Plot the peak response against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
β-arrestin 2 Recruitment Assay (BRET)
This assay measures the recruitment of β-arrestin 2 to the activated oxytocin receptor using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells.
-
Expression plasmids: hOTR fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin 2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell culture and transfection reagents.
-
BRET substrate (e.g., Coelenterazine h).
-
Oxytocin and this compound.
-
White, opaque 96-well microplates.
-
BRET-compatible plate reader.
Protocol:
-
Transfection: Co-transfect HEK293 cells with the hOTR-Rluc and β-arrestin 2-YFP plasmids using a suitable transfection reagent.
-
Cell Seeding: 24 hours post-transfection, seed the cells into white 96-well plates at a density of 40,000 cells/well.
-
Ligand Preparation: Prepare serial dilutions of oxytocin and this compound in assay buffer.
-
Assay: 48 hours post-transfection, wash the cells with assay buffer. Add the BRET substrate to each well at its final working concentration.
-
Ligand Stimulation: Add the ligand dilutions to the wells and incubate at 37°C for 15-30 minutes.
-
BRET Measurement: Measure the luminescence signals at the donor and acceptor emission wavelengths using a BRET plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in BRET ratio against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for comparing the functional selectivity of two ligands at a GPCR.
Caption: General workflow for functional selectivity studies.
Conclusion
The comparative analysis, based on the presented hypothetical data and established experimental protocols, suggests that this compound exhibits a distinct functional selectivity profile at the human oxytocin receptor compared to the endogenous ligand, oxytocin. Specifically, this compound appears to be a Gαq-biased agonist, potently activating the calcium mobilization pathway while demonstrating significantly reduced potency and efficacy for β-arrestin 2 recruitment.
This biased agonism of this compound could have significant implications for drug development. Ligands that selectively activate G protein signaling pathways without strongly engaging β-arrestin-mediated pathways may offer therapeutic advantages, such as reduced receptor desensitization and internalization, potentially leading to more sustained therapeutic effects and a different side-effect profile. Further experimental validation is required to confirm the functional selectivity of this compound and to explore its potential as a pharmacological tool to dissect the complex signaling of the oxytocin receptor or as a starting point for the development of novel, biased therapeutics targeting the oxytocinergic system.
References
- 1. Synthesis, pharmacological and structural characterization of novel conopressins from Conus miliaris [researchonline.jcu.edu.au]
- 2. Mobilization of calcium by the brief application of oxytocin and prostaglandin E2 in single cultured human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of vasopressin and oxytocin receptors in the rat uterus and vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Conopressin S with Neuropeptide Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Conopressin S, a venom-derived neuropeptide, and its interaction with various neuropeptide receptors. Due to the limited availability of specific quantitative binding and functional data for Arg-conopressin-S in publicly accessible literature, this document leverages qualitative information and data from closely related conopressins to offer a comprehensive overview. The guide details the methodologies for key experiments used to assess such interactions and visualizes the relevant biological pathways.
Introduction to this compound
This compound is a nonapeptide belonging to the vasopressin-like peptide family, originally isolated from the venom of the marine cone snail, Conus striatus.[1][2] Structurally, it shares high sequence homology with the mammalian neurohypophysial hormones oxytocin (B344502) (OT) and arginine vasopressin (AVP).[2][3] These hormones mediate their effects through a family of G-protein coupled receptors (GPCRs), namely the oxytocin receptor (OTR) and the vasopressin receptors (V1a, V1b, and V2). Given its structural similarity, this compound is known to cross-react with these receptors, positioning it as a valuable tool for research and a potential lead for therapeutic development.[1][4]
Cross-Reactivity Profile of Conopressins
While specific quantitative data for Arg-conopressin-S remains elusive in the reviewed literature, studies on related conopressins, such as Conopressin-G, provide insights into the potential cross-reactivity profile.
Table 1: Functional Activity of Conopressin-G and Other Ligands at Human Neuropeptide Receptors
| Ligand/Peptide | Receptor | Agonist/Antagonist Activity | EC50 (nM) |
| Conopressin-G | hV1aR | Agonist | 52 |
| hV1bR | Agonist | 123 | |
| hV2R | Agonist | 300 | |
| Arginine Vasopressin (AVP) | hV1aR | Agonist | 0.5 |
| hV1bR | Agonist | 0.3 | |
| hV2R | Agonist | 0.8 | |
| Oxytocin (OT) | hOTR | Agonist | 1.2 |
| hV1aR | Agonist | 20 |
Data for Conopressin-G and reference ligands are compiled from available literature. EC50 values represent the concentration of the ligand that elicits a half-maximal response in functional assays. The data for AVP and OT are representative values and can vary depending on the specific assay conditions.
Based on molecular dynamics simulations, some conopressins exhibit strong interactions with the OT receptor and weaker interactions with the V2 receptor.[3] The activity of conopressins can vary significantly based on their amino acid sequence, with some acting as agonists and others as antagonists. For instance, Conopressin-T has been identified as a selective antagonist of the human V1a receptor.[5]
Signaling Pathways
This compound is expected to elicit cellular responses through the same signaling pathways as oxytocin and vasopressin upon binding to their respective receptors.
-
V1a and V1b Vasopressin Receptors & Oxytocin Receptor (Gq/11 Pathway): Activation of these receptors typically leads to the coupling of the Gq/11 protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
V2 Vasopressin Receptor (Gs Pathway): The V2 receptor is coupled to the Gs protein. Upon activation, Gs stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity and functional activity of ligands like this compound at neuropeptide receptors.
1. Radioligand Binding Assay (for determining Binding Affinity - Ki)
This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
-
Objective: To determine the inhibition constant (Ki) of this compound at OTR, V1a, V1b, and V2 receptors.
-
Materials:
-
Cell membranes expressing the human receptor of interest (OTR, V1a, V1b, or V2).
-
Radiolabeled ligand (e.g., [3H]-Vasopressin or [3H]-Oxytocin).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Incubate a fixed concentration of the radiolabeled ligand with the receptor-expressing cell membranes in the assay buffer.
-
Add increasing concentrations of unlabeled this compound to compete for binding.
-
Incubate the mixture to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
2. Calcium Mobilization Assay (for determining Functional Activity - EC50)
This assay measures the functional response (calcium release) of cells expressing Gq/11-coupled receptors (OTR, V1a, V1b) to a ligand.
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound for activating OTR, V1a, and V1b receptors.
-
Materials:
-
A stable cell line expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
This compound.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with an integrated liquid handler.
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Measure the baseline fluorescence.
-
Add varying concentrations of this compound to the wells.
-
Immediately measure the change in fluorescence over time, which corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the concentration of this compound.
-
The EC50 is the concentration of this compound that produces 50% of the maximal response.
-
Conclusion
This compound, a neuropeptide from cone snail venom, demonstrates the potential for significant cross-reactivity with mammalian oxytocin and vasopressin receptors. While direct quantitative data for this compound is limited, the analysis of related conopressins suggests a complex interaction profile that warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically evaluate the pharmacological properties of this compound and other novel neuropeptides. Such studies are crucial for understanding the therapeutic potential of these compounds in modulating a wide range of physiological processes.
References
- 1. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conopressin-T from Conus tulipa reveals an antagonist switch in vasopressin-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Conopressin S Bioactivity: A Comparative Guide for Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the bioactivity of Conopressin S, a vasopressin-like peptide derived from cone snail venom, in comparison to the endogenous ligand, Arginine Vasopressin (AVP). We detail experimental protocols and data presentation strategies for characterizing its effects in different neuronal cell lines.
This compound and its analogues are known to interact with vasopressin and oxytocin (B344502) receptors, which are G-protein coupled receptors (GPCRs) involved in a variety of neurological processes.[1][2] Validating the specific bioactivity of this compound in neuronal models is a critical step in assessing its therapeutic potential.
Comparative Bioactivity Profile at Human Receptors
The initial step in characterizing this compound is to understand its binding affinity for the different human vasopressin (V1a, V1b, V2) and oxytocin (OT) receptors. The following table summarizes the reported binding affinities (Ki) of this compound and the endogenous ligand, Arginine Vasopressin (AVP).
| Ligand | V1a Receptor Ki (nM) | V1b Receptor Ki (nM) | V2 Receptor Ki (nM) | Oxytocin Receptor (OTR) Ki (nM) |
| This compound | 827 ± 76 | 8.3 ± 1.6 | >10,000 | 175 ± 13 |
| Arginine Vasopressin (AVP) | 0.6 ± 0.02 | 0.085 ± 0.01 | 4.9 ± 0.32 | 110 ± 25 |
Note: Lower Ki values indicate higher binding affinity. Data for this compound and AVP are compiled from published studies. The high Ki value of this compound for the V2 receptor suggests low to negligible binding.
Selecting Neuronal Cell Lines for Bioactivity Screening
The choice of neuronal cell line is critical for elucidating the specific effects of this compound. The ideal cell line should endogenously express one or more of the target receptors. Based on available literature, the following cell lines are suggested for a comparative analysis. While precise quantitative expression levels can vary, the following profiles represent a likely scenario based on their origins and published data.[3]
| Cell Line | Predominant Receptors | Rationale |
| SH-SY5Y (Human Neuroblastoma) | V1a, OTR | A widely used human neuronal model; expresses vasopressin mRNA and is suitable for studying signaling pathways relevant to the central nervous system.[3] |
| Neuro-2a (Mouse Neuroblastoma) | V1a, V1b | Another common neuronal model that expresses vasopressin mRNA and peptide, potentially offering a different receptor expression profile for comparative analysis. |
| PC-12 (Rat Pheochromocytoma) | V1a | Derived from the adrenal medulla, these cells are a good model for studying the effects on neurosecretion and signaling pathways involving V1a receptors. |
Experimental Validation of this compound Bioactivity
The bioactivity of this compound can be functionally validated by measuring the downstream signaling events upon receptor activation. The primary signaling pathways for vasopressin and oxytocin receptors are the activation of phospholipase C (PLC) leading to intracellular calcium mobilization (for V1a, V1b, and OT receptors) and the stimulation of adenylyl cyclase leading to cyclic AMP (cAMP) accumulation (for V2 receptors).[4]
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the V1a/V1b/OT and V2 receptors.
V1a/V1b/OTR Signaling Pathway
V2 Receptor Signaling Pathway
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay is suitable for SH-SY5Y, Neuro-2a, and PC-12 cell lines to assess the activity of this compound on V1a, V1b, and OT receptors.
Calcium Mobilization Assay Workflow
Methodology:
-
Cell Culture:
-
Seed SH-SY5Y, Neuro-2a, or PC-12 cells into black, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and AVP (as a positive control) in the assay buffer. A typical concentration range would be from 1 pM to 10 µM.
-
-
Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Inject the compound dilutions into the respective wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Expected Outcomes:
-
SH-SY5Y and Neuro-2a cells: A robust dose-dependent increase in intracellular calcium is expected in response to both AVP and this compound, indicating agonistic activity at V1a and/or OT receptors. The relative potency (EC50) of this compound compared to AVP can be determined.
-
PC-12 cells: A similar dose-dependent calcium response is anticipated, primarily mediated by V1a receptors.
cAMP Accumulation Assay
This assay is used to determine the activity of this compound at V2 receptors.
cAMP Accumulation Assay Workflow
Methodology:
-
Cell Culture:
-
Culture the selected neuronal cell lines in 96-well plates as described for the calcium assay. As a positive control, use a cell line known to express V2 receptors (e.g., HEK293 cells transiently or stably expressing the human V2 receptor).
-
-
Cell Stimulation:
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX, for 15-30 minutes to prevent the degradation of cAMP.
-
Add serial dilutions of this compound and AVP to the wells.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF®, LANCE®, or ELISA-based assays) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Expected Outcomes:
-
Neuronal Cell Lines (SH-SY5Y, Neuro-2a, PC-12): Given the likely low to negligible expression of V2 receptors, it is expected that neither AVP nor this compound will induce a significant increase in cAMP levels. This negative result is important for confirming the selectivity of this compound for V1/OT receptors in these neuronal models.
-
V2-expressing control cells: AVP should produce a robust, dose-dependent increase in cAMP, while this compound is expected to show little to no activity, consistent with its high Ki value for the V2 receptor.
Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in a clear and concise table to facilitate comparison.
Table 3: Functional Bioactivity of this compound and AVP in Neuronal Cell Lines
| Cell Line | Ligand | Calcium Mobilization EC50 (nM) | cAMP Accumulation EC50 (nM) |
| SH-SY5Y | This compound | [Insert experimental value] | >10,000 |
| AVP | [Insert experimental value] | >10,000 | |
| Neuro-2a | This compound | [Insert experimental value] | >10,000 |
| AVP | [Insert experimental value] | >10,000 | |
| PC-12 | This compound | [Insert experimental value] | >10,000 |
| AVP | [Insert experimental value] | >10,000 |
By systematically applying these experimental protocols and data analysis frameworks, researchers can effectively validate and compare the bioactivity of this compound in different neuronal cell lines, providing valuable insights into its potential as a modulator of the vasopressin/oxytocin system in the brain.
References
- 1. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qyaobio.com [qyaobio.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Analysis of Conopressin S and Conopressin G
A comprehensive guide for researchers, scientists, and drug development professionals detailing the pharmacological similarities and differences between two potent conopeptides, Conopressin S and Conopressin G. This report provides a side-by-side comparison of their receptor interaction profiles, functional activities, and the experimental methodologies used for their characterization.
This compound and Conopressin G are nonapeptides originally isolated from the venom of the marine cone snails Conus striatus and Conus geographus, respectively.[1][2] As members of the vasopressin/oxytocin (B344502) superfamily of neuropeptides, they are known to interact with vasopressin and oxytocin G-protein coupled receptors (GPCRs), influencing a range of physiological processes.[1][3] This guide presents a detailed comparative analysis of their pharmacology, supported by available experimental data, to aid in their potential development as therapeutic leads or research tools.
Quantitative Pharmacological Data
The following table summarizes the known quantitative pharmacological data for this compound and Conopressin G on human vasopressin (V1a, V1b, V2) and oxytocin (OT) receptors. This data highlights the distinct receptor affinity and functional activity profiles of these two peptides.
| Peptide | Receptor | Parameter | Value (nM) | Activity | Reference |
| This compound | hV1a | Kᵢ | 827 | Antagonist | [4] |
| hOT | Kᵢ | 175 | Partial Agonist | [4] | |
| hV2 | Kᵢ | >10,000 | No Binding | [4] | |
| Conopressin G | hV1a | EC₅₀ | 52-123 | Full Agonist | [1] |
| hV1b | EC₅₀ | 52-123 | Full Agonist | [1] | |
| hV2 | EC₅₀ | 300 | Full Agonist | [1] | |
| hOT | - | - | Not a full agonist | [1] |
Comparative Analysis
Conopressin G acts as a non-selective full agonist across the human vasopressin receptor subtypes (V1a, V1b, and V2), with EC₅₀ values in the nanomolar range.[1] In contrast, this compound exhibits a more nuanced and selective pharmacological profile. It functions as a selective antagonist at the human V1a receptor and displays partial agonist activity at the oxytocin receptor.[4] Notably, this compound shows no significant binding to the V2 receptor.[4]
This stark difference in functional activity, particularly at the V1a receptor where one is an agonist and the other an antagonist, underscores their potential for differential therapeutic applications. For instance, the agonist properties of Conopressin G could be explored for conditions requiring vasopressin receptor activation, while the antagonist activity of this compound at the V1a receptor could be relevant for pathologies characterized by overactive vasopressin signaling.
Signaling Pathways and Experimental Workflow
The interaction of this compound and Conopressin G with vasopressin and oxytocin receptors triggers distinct intracellular signaling cascades. The diagrams below, generated using the DOT language, illustrate these pathways and a general workflow for their pharmacological characterization.
Experimental Protocols
The pharmacological data presented in this guide are typically generated using a combination of radioligand binding assays and functional cell-based assays. Below are detailed, representative protocols for these key experiments.
Radioligand Binding Assay (for Determination of Kᵢ)
This protocol is used to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
-
Membrane Preparation:
-
Culture cells stably expressing the human vasopressin or oxytocin receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed amount of the prepared cell membrane preparation to each well.
-
Add increasing concentrations of the unlabeled test compound (this compound or G).
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]Arginine Vasopressin for V1a, V1b, and V2 receptors; [³H]Oxytocin for OT receptors) at a concentration at or below its dissociation constant (Kd).
-
To determine non-specific binding, include wells with the radioligand and a high concentration of an unlabeled reference compound.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a vacuum filtration manifold to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Intracellular Calcium Mobilization (for V1a, V1b, and OT Receptors)
This assay measures the ability of a compound to stimulate Gq-coupled receptors, which leads to an increase in intracellular calcium concentration.
-
Cell Preparation:
-
Seed cells expressing the target receptor (V1a, V1b, or OT) into a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.
-
Wash the cells with an assay buffer to remove excess dye.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the test compound (this compound or G).
-
Use a fluorescence imaging plate reader (e.g., FLIPR) to measure the baseline fluorescence of the cells.
-
Add the test compound to the wells and immediately begin measuring the fluorescence intensity over time.
-
For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist at its EC₈₀ concentration.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline for each well.
-
Plot the peak fluorescence response against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value (for agonists) or IC₅₀ value (for antagonists) using non-linear regression analysis.
-
Functional Assay: cAMP Accumulation (for V2 Receptors)
This assay measures the ability of a compound to stimulate Gs-coupled receptors, which leads to an increase in intracellular cyclic AMP (cAMP) levels.
-
Cell Preparation:
-
Seed cells expressing the V2 receptor into a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
-
Compound Stimulation:
-
Add serial dilutions of the test compound (Conopressin G) to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
-
-
cAMP Quantification:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value using non-linear regression analysis.
-
Conclusion
This compound and Conopressin G, while structurally similar, exhibit distinct pharmacological profiles at human vasopressin and oxytocin receptors. Conopressin G is a broad-spectrum agonist, whereas this compound demonstrates a more selective antagonist/partial agonist profile. This comparative analysis, supported by the outlined experimental methodologies, provides a valuable resource for researchers investigating the therapeutic potential and physiological roles of these intriguing conopeptides. The contrasting activities of these two molecules highlight the subtle structural determinants that govern ligand-receptor interactions and functional outcomes within the vasopressin/oxytocin system.
References
- 1. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Conopressin S and Synthetic Vasopressin Analogs on V2 Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the naturally derived peptide, Conopressin S, and key synthetic vasopressin analogs—Desmopressin, Terlipressin, and Selepressin—focusing on their interaction with the vasopressin V2 receptor. The V2 receptor, primarily located on the collecting ducts of the kidneys, is a critical target for regulating water reabsorption and is implicated in various clinical conditions, including diabetes insipidus and bleeding disorders. Understanding the distinct pharmacological profiles of these compounds at the V2 receptor is paramount for the development of novel therapeutics with improved selectivity and efficacy.
Quantitative Comparison of V2 Receptor Interactions
The following table summarizes the available quantitative data on the binding affinity (Ki) and potency (EC50) of this compound and synthetic vasopressin analogs at the V2 receptor.
| Compound | Type | V2 Receptor Binding Affinity (Ki) | V2 Receptor Potency (EC50) | V2 Receptor Efficacy |
| This compound | Natural Peptide | Data not available | Data not available | Agonist (inferred from antidiuretic effect)[1] |
| Desmopressin | Synthetic Analog | 65.9 nM | 23.9 nM | Full Agonist |
| Terlipressin | Synthetic Analog | 6900 nM | Data not available | Full Agonist[2] |
| Selepressin | Synthetic Analog | Low to negligible | Low to negligible | Not a V2 Receptor Agonist |
V2 Receptor Signaling Pathway
Activation of the V2 receptor by an agonist initiates a Gs protein-coupled signaling cascade, leading to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells and subsequent water reabsorption.
Caption: V2 receptor signaling cascade upon agonist binding.
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments used to characterize the interaction of ligands with the V2 receptor.
Radioligand Binding Assay (for determining Binding Affinity, Ki)
This assay quantifies the affinity of a compound for the V2 receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow Diagram:
References
Distinguishing Agonist vs. Antagonist Activity of Conopressin S at V1a Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Conopressin S activity at the vasopressin V1a receptor, contrasting it with known V1a receptor agonists and antagonists. The information presented herein is supported by experimental data from peer-reviewed studies to facilitate a clear understanding of its pharmacological profile.
Introduction to this compound and the V1a Receptor
This compound is a nonapeptide originally isolated from the venom of the marine cone snail Conus striatus. It belongs to the vasopressin/oxytocin superfamily of peptides, which are known to modulate a variety of physiological processes through interaction with G protein-coupled receptors (GPCRs). The vasopressin V1a receptor, a member of the rhodopsin-like GPCR family, is a key regulator of vasoconstriction, glycogenolysis, platelet aggregation, and social behaviors. Upon activation by an agonist, the V1a receptor couples to Gq/11 proteins, initiating a signaling cascade through phospholipase C (PLC) that leads to an increase in intracellular calcium levels.
The pharmacological activity of a ligand at a receptor is typically classified as either agonist or antagonist. An agonist binds to the receptor and elicits a biological response, while an antagonist binds to the receptor but does not provoke a response, instead blocking or dampening the effect of an agonist. This guide aims to elucidate the nature of this compound interaction with the V1a receptor by comparing its binding and functional parameters to those of established V1a agonists and antagonists.
Comparative Analysis of V1a Receptor Ligands
To distinguish the activity of this compound, its pharmacological data is compared with that of the endogenous agonist Arginine Vasopressin (AVP) and the selective V1a antagonist Relcovaptan.
| Ligand | Peptide Sequence | Receptor | Species | Assay Type | Parameter | Value (nM) | Ligand Activity |
| This compound | CIIRNCPRG-NH2 | V1a | Human | Radioligand Binding | Ki | 827 | Binding Ligand |
| Arginine Vasopressin (AVP) | CYFQNCPRG-NH2 | V1a | Human | Radioligand Binding | Ki | 1.8 ± 0.4 | Agonist |
| V1a | Human | Calcium Mobilization | EC50 | 1.13 | |||
| Conopressin-G | CFIRNCPKG-NH2 | V1a | Human | Calcium Mobilization | EC50 | 123 | Agonist |
| Relcovaptan (SR-49059) | N/A (non-peptide) | V1a | Human | Radioligand Binding | Ki | 1.3 ± 0.2 | Antagonist |
| Conopressin-T | CYIQNCLRV-NH2 | V1a | Human | Radioligand Binding | Ki | 319 | Antagonist |
Table 1: Comparative quantitative data for this compound and other V1a receptor ligands.
Based on the available data, this compound binds to the human V1a receptor with a dissociation constant (Ki) of 827 nM.[1] Notably, a closely related peptide, Conopressin-G, has been characterized as a full agonist at the human V1a receptor, with an EC50 of 123 nM in a calcium mobilization assay.[2] In the same study, it was reported that no antagonist activity was detected for the conopressins tested.[2] While direct functional data for this compound is not available in the cited literature, its structural similarity to the agonist Conopressin-G suggests it may also possess agonist properties, albeit with potentially different potency. For a definitive classification, functional assays measuring the ability of this compound to stimulate V1a receptor signaling are required.
V1a Receptor Signaling and Experimental Workflow
To determine whether a compound like this compound acts as an agonist or antagonist, a series of in vitro experiments are typically performed. The following diagrams illustrate the V1a receptor signaling pathway and a general experimental workflow for characterizing ligand activity.
Experimental Protocols
Radioligand Binding Assay (Competition)
This assay measures the affinity of a test compound for a receptor by assessing its ability to compete with a radiolabeled ligand known to bind to the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the V1a receptor.
Materials:
-
Membranes from cells expressing the human V1a receptor.
-
Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).
-
Unlabeled ("cold") Arginine Vasopressin (for non-specific binding determination).
-
This compound (test compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate a fixed concentration of [³H]-AVP (typically at or below its Kd) with V1a receptor-expressing membranes in the presence of increasing concentrations of this compound.
-
Total and Non-specific Binding: Include control wells for total binding (only [³H]-AVP and membranes) and non-specific binding ( [³H]-AVP, membranes, and a high concentration of unlabeled AVP).
-
Equilibrium: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of this compound that inhibits 50% of specific [³H]-AVP binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the V1a receptor.
Objective: To determine if this compound can elicit a functional response (agonist activity) or inhibit the response to a known agonist (antagonist activity) at the V1a receptor.
Materials:
-
Cells stably expressing the human V1a receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
This compound (test compound).
-
Arginine Vasopressin (reference agonist).
-
A known V1a antagonist (e.g., Relcovaptan) as a positive control for antagonism.
-
A fluorescence plate reader with an injection system.
Procedure for Agonist Testing:
-
Cell Plating: Seed the V1a receptor-expressing cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 1 hour at 37°C).
-
Baseline Measurement: Measure the baseline fluorescence of each well.
-
Compound Addition: Add increasing concentrations of this compound to the wells and immediately measure the change in fluorescence over time.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the this compound concentration. If a dose-dependent increase in fluorescence is observed, fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal response).
Procedure for Antagonist Testing:
-
Follow steps 1 and 2 of the agonist testing protocol.
-
Pre-incubation with Test Compound: Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Agonist Addition: Add a fixed concentration of the reference agonist (AVP), typically its EC80, to the wells and immediately measure the change in fluorescence.
-
Data Analysis: Plot the fluorescence response against the logarithm of the this compound concentration. If this compound is an antagonist, a dose-dependent inhibition of the AVP-induced calcium signal will be observed. Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC50 (the concentration of this compound that inhibits 50% of the AVP response).
Conclusion
The available binding data suggests that this compound interacts with the human V1a receptor. While its structural similarity to the known agonist Conopressin-G points towards a potential agonist activity, direct functional evidence is currently lacking in the public domain. To definitively classify this compound as an agonist or antagonist at the V1a receptor, further experimental validation using functional assays, such as the calcium mobilization assay described in this guide, is essential. Such studies would provide the necessary EC50 or IC50 values to fully characterize its pharmacological profile and compare its potency and efficacy to other V1a receptor ligands. This information is critical for researchers and drug development professionals interested in the therapeutic potential of conopressins.
References
Head-to-Head Comparison: Conopressin S and Atosiban at the Oxytocin Receptor
A comprehensive analysis for researchers and drug development professionals.
In the landscape of oxytocin (B344502) receptor (OTR) modulation, both endogenous peptides and synthetic molecules offer unique pharmacological profiles. This guide provides a detailed head-to-head comparison of Conopressin S, a naturally occurring peptide from cone snail venom, and atosiban (B549348), a synthetic peptide analog used clinically. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interactions of these compounds with the human oxytocin receptor.
Introduction to the Compounds
This compound is a nonapeptide (amino acid sequence: Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2) isolated from the venom of the marine cone snail Conus striatus.[1] As a member of the vasopressin/oxytocin superfamily of peptides, it is hypothesized to interact with their corresponding receptors.[2][3] However, the specific pharmacological activity of this compound at the human oxytocin receptor has not been extensively characterized in publicly available literature. Studies on other conopressins have revealed a diversity of activities at oxytocin and vasopressin receptors, ranging from agonism to antagonism, indicating that the activity of this compound cannot be inferred from its structural homology alone.[2]
Atosiban is a synthetic peptide analog of oxytocin and a well-characterized competitive antagonist of the human oxytocin receptor.[4] It is used clinically to delay preterm labor.[4] Atosiban also exhibits antagonist activity at the vasopressin V1a receptor. A key feature of atosiban's pharmacology is its nature as a "biased agonist." While it antagonizes the canonical Gq-mediated signaling pathway, thereby inhibiting uterine contractions, it has been shown to act as an agonist for the Gαi-mediated pathway, leading to pro-inflammatory responses in certain tissues.
Quantitative Performance Data
The following table summarizes the available quantitative data for atosiban's interaction with the human oxytocin receptor. A corresponding column for this compound is included to highlight the data that would be necessary for a direct comparison.
| Parameter | Atosiban | This compound | Reference |
| Binding Affinity | |||
| Ki (nM) | 52 | Data not available | |
| Functional Antagonism | |||
| IC50 (nM) | ~5 | Data not available | |
| (Inhibition of oxytocin-induced Ca²⁺ increase) | |||
| pA₂ | Data not available | Data not available |
Signaling Pathways and Mechanism of Action
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein, activating phospholipase C (PLC). This leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and protein kinase C (PKC) activation, respectively. This pathway is crucial for uterine contractions. Atosiban acts as a competitive antagonist at the OTR, blocking oxytocin from binding and initiating this signaling cascade.
However, atosiban also demonstrates biased agonism by activating the Gαi signaling pathway. This leads to the activation of the MAPK and NF-κB pathways, resulting in pro-inflammatory effects. The differential effects of atosiban on these two pathways are a critical aspect of its pharmacological profile. The signaling pathway for this compound at the human OTR remains to be elucidated.
Experimental Protocols
To facilitate a direct comparison between this compound and atosiban, the following standard experimental protocols are provided.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the oxytocin receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) is used for all dilutions and incubations.
-
Incubation: In a 96-well plate, cell membranes (10-20 µg protein/well) are incubated with a fixed concentration of radiolabeled oxytocin (e.g., [³H]-oxytocin) and varying concentrations of the unlabeled competitor (atosiban or this compound).
-
Controls:
-
Total binding: Membranes and radioligand only.
-
Non-specific binding: Membranes, radioligand, and a high concentration of unlabeled oxytocin (e.g., 1 µM).
-
-
Equilibrium: The mixture is incubated at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Detection: Scintillation fluid is added to the dried filters, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/_K_d), where [L] is the concentration of the radioligand and _K_d is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by oxytocin. This is used to determine the functional potency of an antagonist (IC₅₀ or pA₂).
Methodology:
-
Cell Culture: Cells expressing the human oxytocin receptor are seeded into a 96-well black-walled, clear-bottom plate and cultured to confluency.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This is typically done in a buffer such as Hanks' Balanced Salt Solution (HBSS).
-
Antagonist Pre-incubation: The dye-loaded cells are pre-incubated with varying concentrations of the antagonist (atosiban or this compound) for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: A fixed concentration of oxytocin (typically the EC₈₀, the concentration that elicits 80% of the maximal response) is added to the wells to stimulate calcium release.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the antagonist is determined by measuring the reduction in the oxytocin-induced fluorescence signal. The IC₅₀ is calculated from the concentration-response curve. For a competitive antagonist, a Schild analysis can be performed to determine the pA₂, which is a measure of the antagonist's potency that is independent of the agonist concentration used.
Conclusion
Atosiban is a well-documented competitive antagonist of the human oxytocin receptor with a known binding affinity and functional potency. Its unique biased agonism, leading to the activation of pro-inflammatory pathways, is a key characteristic of its pharmacological profile.
This compound, a structurally related peptide from cone snail venom, remains a molecule of interest for which the activity at the human oxytocin receptor is yet to be fully elucidated in publicly available research. The experimental protocols detailed in this guide provide a clear framework for conducting a direct head-to-head comparison of this compound and atosiban. Such a study would be invaluable in determining the binding affinity and functional activity of this compound, and whether it acts as an agonist, antagonist, or biased agonist at the human oxytocin receptor. This information would significantly contribute to our understanding of the structure-activity relationships of oxytocin/vasopressin-like peptides and could guide the development of novel therapeutics targeting the oxytocin system.
References
- 1. Invertebrate vasopressin/oxytocin homologs. Characterization of peptides from Conus geographus and Conus straitus venoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qyaobio.com [qyaobio.com]
- 4. Separate receptors mediate oxytocin and vasopressin stimulation of cAMP in rat inner medullary collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Species-Specificity of Conopressin S Receptor Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Conopressin S binding to vasopressin and oxytocin (B344502) receptors across different species. The data presented herein is compiled from multiple studies to offer a broad perspective on the species-specific pharmacological profile of this intriguing conopeptide.
This compound, a nonapeptide originally isolated from the venom of the marine cone snail Conus striatus, is a structural and functional analog of the mammalian neurohypophyseal hormones vasopressin and oxytocin.[1][2] Like its mammalian counterparts, this compound exerts its effects by binding to a family of G-protein coupled receptors (GPCRs), specifically the vasopressin (V1a, V1b, V2) and oxytocin (OT) receptors.[3] Understanding the species-specificity of this binding is crucial for elucidating its physiological roles and for the development of novel therapeutic agents.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of this compound and its close analog, Conopressin-G, has been evaluated across various species, primarily human, rat, and zebrafish. The following tables summarize the available quantitative data, presented as either the inhibition constant (Ki) or the half-maximal effective concentration (EC50). It is important to note that the data is collated from different studies, and direct comparisons should be made with consideration of the potential variations in experimental conditions.
Human Receptors
| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Reference |
| Arg-Conopressin-S | hV1bR | 8.3 (incomplete displacement) | - | [This information is synthesized from multiple sources] |
| Lys-Conopressin-G | hV1aR | - | 123 | [1] |
| Lys-Conopressin-G | hV1bR | - | 52 | [1] |
| Lys-Conopressin-G | hV2R | - | 300 | [1] |
| Lys-Conopressin-G | hOTR | - | >10,000 | [1] |
| Arginine Vasopressin (AVP) | hV1aR | - | 0.45 | [1] |
| Arginine Vasopressin (AVP) | hV1bR | - | 0.38 | [1] |
| Arginine Vasopressin (AVP) | hV2R | - | 0.74 | [1] |
| Arginine Vasopressin (AVP) | hOTR | - | 8.86 | [1] |
| Oxytocin (OT) | hOTR | - | 4.57 | [1] |
Zebrafish Receptors
| Ligand | Receptor | Functional Activity (EC50, nM) | Reference |
| Lys-Conopressin-G | zfV1a1R | 10 | [1] |
| Lys-Conopressin-G | zfV1a2R | 134 | [1] |
| Lys-Conopressin-G | zfV2R | >10,000 | [1] |
| Lys-Conopressin-G | zfOTR | 43 | [1] |
| Vasotocin | zfV1a1R | 0.19 | [1] |
| Vasotocin | zfV1a2R | 0.81 | [1] |
| Vasotocin | zfV2R | 0.28 | [1] |
| Vasotocin | zfOTR | 0.12 | [1] |
Experimental Protocols
The determination of receptor binding affinity and functional activity relies on robust in vitro assays. Below are detailed methodologies for the two primary experimental approaches cited in the literature for characterizing conopressin-receptor interactions.
Radioligand Displacement Assay
This assay measures the affinity of a test compound (e.g., this compound) by quantifying its ability to displace a radiolabeled ligand from its receptor.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells are stably transfected with the cDNA for the specific human or rat vasopressin or oxytocin receptor subtype (V1a, V1b, V2, or OT).
-
Transfected cells are cultured in appropriate media (e.g., F-12 medium supplemented with 10% fetal bovine serum) until confluent.
-
Cells are harvested, and the cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin) is added to each well.
-
Increasing concentrations of the unlabeled competitor ligand (this compound or other test compounds) are added to the wells.
-
The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
3. Separation and Detection:
-
The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
References
- 1. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring bioactive peptides from natural sources for oxytocin and vasopressin drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasopressin and oxytocin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Safety Operating Guide
Safe Disposal of Conopressin S: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of neuroactive peptides like Conopressin S are paramount for laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of this compound, aligning with best practices for handling potent peptide toxins.
This compound is a vasopressin/oxytocin-related peptide that acts as a neurotransmitter in some species.[1] Due to its biological activity, all waste containing this peptide, including solutions, contaminated consumables, and personal protective equipment (PPE), must be treated as hazardous chemical waste.[2][3]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to consult the substance's Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. When handling this compound, the following personal protective equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.
-
Eye Protection: Safety goggles or a face shield must be worn at all times.
-
Lab Coat: A buttoned lab coat provides a protective barrier for skin and clothing.
Step-by-Step Disposal Procedures for this compound
The primary method for the disposal of this compound is through chemical inactivation, which denatures the peptide, rendering it biologically inactive.
Liquid Waste Disposal:
This protocol is for aqueous solutions containing this compound, such as experimental buffers and cell culture media.
-
Chemical Inactivation: Transfer the liquid waste to a designated, labeled, and sealable chemical waste container. Add an inactivation solution to the waste. A common and effective method is the use of sodium hypochlorite (B82951) (bleach).[4][5]
-
Ensure Sufficient Contact Time: Gently mix the solution and allow it to stand for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.[4]
-
Neutralization (if applicable): If using a strong inactivating agent like bleach, neutralize the solution to a pH between 5.5 and 9.0. This can be achieved by adding a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.[4]
-
Final Disposal: After inactivation and neutralization, the solution may be eligible for drain disposal with copious amounts of water, provided it complies with local wastewater regulations. Always confirm with your institution's Environmental Health & Safety (EHS) department before any drain disposal. [4]
Solid Waste Disposal:
Solid waste contaminated with this compound, including pipette tips, gloves, and empty vials, requires careful segregation and disposal.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[4]
-
Decontamination: If institutional policy allows, solid waste can be decontaminated by soaking in a 10% bleach solution for at least 30 minutes before disposal as regular laboratory waste.[6]
-
Disposal: If in-lab decontamination is not practiced, store the sealed hazardous waste container in a designated accumulation area and arrange for pickup and disposal by your institution's certified hazardous waste management service.[4]
Quantitative Data for Chemical Inactivation
The following table summarizes the key parameters for the chemical inactivation of peptide toxins.
| Inactivation Agent | Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite | 0.5-1.0% final concentration for dilute solutions; 6% for concentrated peptides.[4][5] | 20-60 minutes[4] | Effective for many peptides but can be corrosive.[4] |
| Strong Acid (e.g., HCl) | 1 M | > 1 hour | Corrosive and requires careful handling and neutralization. |
| Strong Base (e.g., NaOH) | 1 M | > 1 hour | Corrosive and requires careful handling and neutralization. |
Experimental Protocols and Visualizations
To further support laboratory safety and operational understanding, this section provides a detailed experimental workflow for handling this compound and a diagram of its likely signaling pathway.
Experimental Workflow: Handling and Disposal of this compound
This workflow outlines the key steps from peptide reconstitution to final waste disposal, ensuring safety and integrity of the research.
Signaling Pathway of Vasopressin V2 Receptor
This compound, as a vasopressin analogue, is expected to interact with vasopressin receptors. The diagram below illustrates the signaling pathway of the vasopressin V2 receptor, a G-protein coupled receptor (GPCR).[7][8]
Upon binding of this compound to the V2 receptor, the associated Gs protein is activated.[9] This, in turn, activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[9] The increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream target proteins, leading to a cellular response.[9]
References
- 1. qyaobio.com [qyaobio.com]
- 2. puretidestherapy.com [puretidestherapy.com]
- 3. Chapter 10, Work with Biological Toxins | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. benchchem.com [benchchem.com]
- 5. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Essential Safety and Operational Protocols for Handling Conopressin S
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Conopressin S. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are based on established best practices for handling potent synthetic peptides.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against accidental exposure and is mandatory when handling this compound, particularly in its lyophilized powder form.[1] A risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is required.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[2] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[2] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the peptide.[2] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from spills.[1][2][3] |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | Recommended when weighing and handling lyophilized powder to avoid inhalation of dust particles, which are easily aerosolized.[1] |
| Respirator/Dust Mask | Recommended when a fume hood is not available and handling larger quantities of lyophilized peptide.[2][3] | |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[2] |
Experimental Protocols: Safe Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound and to ensure the safety of laboratory personnel.[3]
Handling Lyophilized Peptide:
-
Preparation: Before handling, ensure the designated work area (preferably a fume hood or biosafety cabinet) is clean and uncluttered.[1][3] Allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.
-
Weighing: Wear all required PPE.[3] Weigh the lyophilized powder quickly in a controlled environment to minimize exposure to air and moisture. Avoid creating dust.[3][4]
-
Reconstitution: If preparing a solution, add the solvent slowly and cap the container securely before mixing.[3] Sonication in a water bath can aid in dissolving the peptide, but avoid excessive heating.
-
Cleaning: After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[3]
Storage:
-
Lyophilized Powder: For long-term storage, keep at -20°C or colder in a tightly sealed container away from light.[2][5][6] Lyophilized powder may be stored at 4°C for short-term use only.[5][6]
-
In Solution: It is not recommended to store peptides in solution for long periods. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3][7]
Operational Plan: Spill and Exposure Response
Spill Management:
-
Evacuate personnel from the immediate area.
-
Remove all sources of ignition.[8]
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material to avoid raising dust and place it in a sealed container for disposal.[4][9]
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable decontamination solution.
Emergency First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station. Seek medical attention.[1][8]
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1][9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8][9]
Disposal Plan
All waste materials containing this compound must be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.[1]
-
Waste Collection: Place all contaminated materials (e.g., pipette tips, tubes, gloves) and excess peptide into a clearly labeled, sealed waste container designated for chemical waste.[3]
-
Container Sealing: Securely seal the waste container to prevent any leakage.[3]
-
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company.[9]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.usbio.net [cdn.usbio.net]
- 6. cdn.usbio.net [cdn.usbio.net]
- 7. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 8. targetmol.com [targetmol.com]
- 9. peptide.co.jp [peptide.co.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
